Product packaging for Bromo-PEG3-azide(Cat. No.:)

Bromo-PEG3-azide

Cat. No.: B606391
M. Wt: 282.14 g/mol
InChI Key: XSJKYJPWZDLXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromo-PEG3-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16BrN3O3 B606391 Bromo-PEG3-azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJKYJPWZDLXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-azide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure incorporates three key features: a terminal bromide, a flexible triethylene glycol (PEG3) spacer, and a terminal azide group. This unique combination of functionalities allows for sequential or orthogonal conjugation strategies, making it a versatile tool for the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4] The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Chemical Name 1-Azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
CAS Number 1446282-43-4
Molecular Formula C₈H₁₆BrN₃O₃
Molecular Weight 282.13 g/mol , 282.14 g/mol
Appearance Colorless to light yellow liquid
Purity ≥90% (HPLC), ≥95% (¹H-NMR), ≥97.0% (NMR)
Table 2: Solubility and Storage
PropertyDetailsReference(s)
Solubility Soluble in DMSO, DCM, and DMF.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive functional groups: the azide and the bromide.

The Azide Group: A Gateway to "Click Chemistry"

The azide moiety is a key participant in so-called "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. This compound can undergo two primary types of azide-alkyne cycloadditions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The relief of ring strain drives the reaction forward, making it an excellent choice for applications in living systems where the cytotoxicity of copper is a concern.

The Bromo Group: A Handle for Nucleophilic Substitution

The bromide atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the conjugation of this compound to molecules containing nucleophilic functional groups, most notably thiols (to form thioether bonds) and, to a lesser extent, amines. This reactivity provides an alternative conjugation strategy to the click chemistry approach.

Reaction Pathways and Experimental Workflows

The dual functionality of this compound allows for various experimental designs. Below are diagrams illustrating the key reaction pathways.

CuAAC_Reaction BromoPEG3Azide This compound Product 1,4-disubstituted Triazole Adduct BromoPEG3Azide->Product Alkyne Alkyne-containing molecule Alkyne->Product Catalyst Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) Catalyst->Product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

SPAAC_Reaction BromoPEG3Azide This compound Product Triazole Adduct BromoPEG3Azide->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Nucleophilic_Substitution_Reaction BromoPEG3Azide This compound Product Conjugate (e.g., Thioether, Amine) BromoPEG3Azide->Product Nucleophile Nucleophile-containing molecule (e.g., Thiol, Amine) Nucleophile->Product LeavingGroup Br⁻ Product->LeavingGroup +

Caption: Nucleophilic substitution reaction with the bromo group.

Experimental Protocols

The following are general methodologies for the key reactions involving this compound. Note that these are starting points and may require optimization for specific substrates and applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from general CuAAC procedures for bioconjugation.

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., a mixture of t-BuOH/H₂O or DMSO).

    • Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) if required, which is highly recommended for bioconjugation to protect sensitive biomolecules.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and this compound. A slight excess of one reagent (typically 1.1-1.5 equivalents) may be used to drive the reaction to completion.

    • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding to the reaction mixture.

    • Add the copper catalyst (and ligand, if used) to the mixture of the alkyne and azide.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction Conditions and Monitoring:

    • The reaction is typically carried out at room temperature.

    • Stir the reaction mixture for 1 to 24 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation, depending on the properties of the product.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is based on general procedures for copper-free click chemistry.

  • Reactant Preparation:

    • Dissolve this compound and the strained cyclooctyne-containing molecule (e.g., DBCO or BCN derivatives) in a suitable solvent. For biological applications, aqueous buffers like PBS (pH 7.4) are commonly used.

  • Reaction Setup:

    • Combine the this compound and the strained cyclooctyne in the reaction vessel. A 1:1 to 1.5:1 molar ratio is typically employed.

  • Reaction Conditions and Monitoring:

    • The reaction is generally performed at room temperature or 37 °C for biological applications.

    • Incubate the reaction mixture for 1 to 12 hours.

    • Reaction progress can be monitored by LC-MS or other suitable analytical techniques.

  • Purification:

    • The resulting conjugate can be purified by methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.

General Protocol for Nucleophilic Substitution with Thiols

This protocol is based on the known reactivity of bromo-PEG derivatives with thiols.

  • Reactant Preparation:

    • Dissolve the thiol-containing molecule and this compound in an appropriate solvent, such as acetonitrile and a phosphate buffer (pH ~7-8).

    • If the thiol is part of a protein, ensure the protein is in a suitable buffer at a pH where the thiol group is sufficiently nucleophilic (typically pH 7-8.5).

  • Reaction Setup:

    • Add this compound to the solution of the thiol-containing molecule. An excess of the this compound may be used to ensure complete modification of the thiol.

  • Reaction Conditions and Monitoring:

    • Stir the reaction at room temperature.

    • The reaction time can vary from a few hours to overnight.

    • Monitor the reaction by LC-MS to observe the formation of the thioether product.

  • Purification:

    • Purify the product using appropriate chromatographic techniques (e.g., HPLC) or, for biomolecules, dialysis or SEC to remove unreacted starting materials.

Spectroscopic Data

While specific spectra for this compound are not publicly available in detail, supplier information indicates that the ¹H NMR spectrum is consistent with its structure and the purity is typically high (≥95-97%). For FT-IR spectroscopy, a characteristic peak for the azide stretching vibration is expected in the region of 2100 cm⁻¹.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the straightforward construction of complex molecular architectures. The ability to perform both copper-catalyzed and strain-promoted click chemistry, as well as nucleophilic substitution, provides a flexible platform for a wide range of bioconjugation and drug development applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Bromo-PEG3-azide, a heterobifunctional linker crucial in bioconjugation and drug development. This document details experimental protocols, presents quantitative data for comparative analysis, and offers visual representations of the chemical processes involved.

Introduction

This compound (1-azido-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane) is a versatile chemical tool featuring a bromo group and an azide moiety at opposite ends of a triethylene glycol (PEG3) spacer.[1][2] The bromo group serves as a good leaving group for nucleophilic substitution reactions, while the azide group is readily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This dual functionality allows for the sequential and specific conjugation of two different molecules, making it an invaluable linker for constructing complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from triethylene glycol. The general strategy involves the selective monobromination of one hydroxyl group, followed by the conversion of the remaining hydroxyl group to an azide. A common and effective approach involves the activation of the hydroxyl group to a better leaving group, such as a mesylate, before the introduction of the azide.

Chemical Reaction Pathway

The synthesis can be visualized as a two-stage process:

Synthesis_Pathway Triethylene_Glycol Triethylene Glycol Bromo_PEG3_OH Bromo-PEG3-alcohol Triethylene_Glycol->Bromo_PEG3_OH PBr3 or CBr4/PPh3 Meso_Bromo_PEG3 Bromo-PEG3-mesylate Bromo_PEG3_OH->Meso_Bromo_PEG3 MsCl, Et3N Bromo_PEG3_N3 This compound Meso_Bromo_PEG3->Bromo_PEG3_N3 NaN3

Caption: Synthesis pathway of this compound from Triethylene Glycol.

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)alcohol (Bromo-PEG3-alcohol)

A common method for the selective monobromination of diols involves the use of reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). Controlling the stoichiometry of the brominating agent is crucial to minimize the formation of the dibrominated byproduct.

Protocol using Phosphorus Tribromide (PBr₃):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phosphorus tribromide (0.3-0.4 equivalents) in the same anhydrous solvent dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bromo-PEG3-alcohol.

Step 2: Synthesis of this compound

This step involves a two-part process: mesylation of the remaining hydroxyl group followed by nucleophilic substitution with sodium azide.

Part A: Mesylation of Bromo-PEG3-alcohol

  • Dissolve the crude Bromo-PEG3-alcohol (1 equivalent) in anhydrous dichloromethane in an oven-dried flask under an inert atmosphere.

  • Add triethylamine (Et₃N, 1.3 equivalents) to the solution.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bromo-PEG3-mesylate.

Part B: Azidation of Bromo-PEG3-mesylate

  • Dissolve the crude Bromo-PEG3-mesylate (1 equivalent) in ethanol.

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the solution under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification Methods

Purification of this compound is critical to remove unreacted starting materials, byproducts such as the dibrominated PEG, and residual reagents. The most common and effective method for purifying PEG derivatives is column chromatography on silica gel.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Solvent_Removal Solvent Removal TLC_Analysis->Solvent_Removal Pool Pure Fractions Pure_Product Pure this compound Solvent_Removal->Pure_Product

References

A Technical Guide to Bromo-PEG3-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and molecular structure of Bromo-PEG3-azide, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a polyethylene glycol (PEG) derivative featuring a terminal bromide and an azide group. The PEG chain enhances solubility in aqueous solutions, a crucial feature for biological applications. The azide moiety allows for covalent modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The bromide acts as a reactive leaving group, amenable to nucleophilic substitution reactions.

PropertyValueSource
Molecular Formula C8H16BrN3O3[1][2][3][4][5]
Molecular Weight 282.14 g/mol
IUPAC Name 1-azido-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane
CAS Number 1446282-43-4
Purity >90-98% (varies by supplier)
Appearance Colorless to light orange/yellow clear liquid
Solubility Soluble in DMSO, DCM, DMF, THF, acetonitrile

Molecular Structure and Connectivity

The structure of this compound is characterized by a flexible three-unit polyethylene glycol (PEG) spacer. This hydrophilic chain separates the two reactive functional groups: a bromo group at one terminus and an azide group at the other. This distinct separation allows for controlled, stepwise conjugation reactions.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) A This compound C Azido-PEG3-Target Ligand A->C Nucleophilic Substitution B Target Protein Ligand (with nucleophile) B->C E PROTAC Molecule C->E CuAAC or SPAAC D E3 Ligase Ligand (with alkyne) D->E

References

Bromo-PEG3-azide in Bioconjugation: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-azide is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, enabling the precise and stable covalent linkage of biomolecules. Its unique trifunctional architecture, comprising a reactive bromo group, a hydrophilic polyethylene glycol (PEG) spacer, and a bioorthogonal azide moiety, offers a versatile platform for the construction of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the mechanism of action of this compound in bioconjugation, with a focus on its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Components and Their Functional Roles

The efficacy of this compound as a linker is derived from the distinct properties of its three key components:

  • Bromo Group: This functional group serves as a reactive handle for covalent attachment to biomolecules. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[1][2] This reactivity is particularly well-suited for targeting the thiol groups of cysteine residues in proteins, a common strategy for site-specific bioconjugation.[3] The reaction proceeds via an SN2 mechanism, resulting in a stable thioether bond.

  • PEG3 Spacer: The short polyethylene glycol chain, consisting of three ethylene glycol units, imparts several desirable physicochemical properties to the bioconjugate. Its hydrophilicity enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[4] The PEG spacer also increases the hydrodynamic volume of the molecule, which can help to reduce renal clearance and shield the conjugate from opsonization, thereby extending its plasma half-life.[5] Furthermore, the flexibility and defined length of the PEG3 linker provide precise spatial control between the conjugated molecules, which is critical for the biological activity of complex constructs like ADCs and PROTACs.

  • Azide Group: The azide moiety is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of functional groups found in biological systems. This allows for highly selective "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the efficient and specific attachment of a second molecule of interest that has been functionalized with a corresponding alkyne or strained alkyne group, respectively.

Mechanism of Action in Bioconjugation: A Two-Step Process

The use of this compound in bioconjugation typically follows a sequential, two-step mechanism. This allows for the controlled and stepwise assembly of the final bioconjugate.

Step 1: Thiol-Specific Alkylation

The initial step involves the reaction of the bromo group with a free thiol group on a biomolecule, such as a cysteine residue on a protein or peptide. This nucleophilic substitution reaction forms a stable thioether linkage. The reaction is typically carried out under mild conditions, often at a slightly basic pH to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.

Step 2: Bioorthogonal Click Chemistry

Following the initial conjugation, the azide group remains available for a subsequent reaction. This allows for the attachment of a second molecule, which has been pre-functionalized with an alkyne or a strained cyclooctyne (e.g., DBCO, BCN).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole ring from the azide and a terminal alkyne. While highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic metal catalyst, SPAAC utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne drives the reaction with the azide, proceeding rapidly at physiological temperatures without the need for a catalyst. This makes SPAAC particularly well-suited for bioconjugation in living systems.

Quantitative Data in Bioconjugation

While specific quantitative data for this compound is not extensively available in a consolidated format, the following table summarizes representative data for analogous bioconjugation reactions, providing an indication of the expected efficiency.

Reaction TypeLinker/ReactantsBiomoleculeReported Yield/EfficiencyReference
CuAAC Ligation Azide and trialkyne PEG bromoacetamide linkersscFv Antibody Fragment74%
CuAAC Peptide Conjugation Azide- and alkyne-modified peptidesPeptides>95%
SPAAC Labeling DBCO-fluor 545 and azide-bearing unnatural amino acidProteinHigh radiochemical yields (67–95%) for analogous systems
Thiol-Maleimide Conjugation Thiol-maleimide Michael-type additionPEG hydrogelsHigh macromer coupling efficiency

Experimental Protocols

The following are generalized protocols for the two key reaction steps involved in bioconjugation with this compound. These should be optimized for specific biomolecules and applications.

Protocol 1: Thiol-Alkylation of a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.8

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP, optional)

  • Purification system (e.g., HPLC, desalting column)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, pre-treat with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

  • Linker Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the azide-functionalized peptide from excess linker and other reagents using a suitable method such as reverse-phase HPLC or a desalting column.

  • Characterization: Confirm the successful conjugation and purity of the product by LC-MS analysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • DBCO-functionalized molecule (e.g., fluorescent dye, drug molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for DBCO-molecule)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized biomolecule in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute into the reaction buffer.

  • Conjugation Reaction: Add a 1.5-5 fold molar excess of the DBCO-functionalized molecule to the solution of the azide-functionalized biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by an appropriate method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent DBCO-reagent is used, or LC-MS).

  • Purification: Purify the final bioconjugate from unreacted reagents using a method appropriate for the size and properties of the conjugate, such as size-exclusion chromatography or dialysis.

  • Characterization: Characterize the final conjugate to confirm its identity, purity, and functionality using techniques such as SDS-PAGE, mass spectrometry, and relevant biological assays.

Applications in Drug Development: ADCs and PROTACs

The unique properties of the this compound linker make it particularly valuable in the design of sophisticated therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The this compound linker can be used to attach the drug to the antibody. The hydrophilic PEG3 spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, improving the pharmacokinetic properties of the ADC. The stability of the thioether and triazole linkages ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity. Upon binding to the target cancer cell and internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the drug payload to exert its cytotoxic effect.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexible PEG3 component of the this compound linker can adopt multiple conformations, facilitating the optimal orientation of the two proteins for efficient ubiquitin transfer.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Thiol-Alkylation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Cys Protein with Cysteine (Thiol) Azide_Protein Azide-Functionalized Protein Protein_Cys->Azide_Protein Thioether Bond Formation Bromo_PEG3_Azide This compound Bromo_PEG3_Azide->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate Triazole Ring Formation DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->Final_Conjugate

Caption: Bioconjugation workflow using this compound.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

References

A Technical Guide to Bromo-PEG3-azide in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG3-azide has emerged as a versatile and powerful bifunctional linker in the field of biomedical research. Its unique architecture, featuring a reactive bromide, a hydrophilic triethylene glycol (PEG3) spacer, and a bioorthogonal azide group, enables a wide range of applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research and development pipelines.

Core Applications of this compound

This compound's utility stems from its two distinct reactive handles. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, most commonly with thiol groups found in cysteine residues of proteins and peptides.[1][2] The azide group is a key component for "click chemistry," allowing for highly efficient and specific ligation to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] The central PEG3 linker imparts increased hydrophilicity and provides a flexible spacer, which is often crucial for maintaining the biological activity of the conjugated molecules.[1]

The primary applications of this linker in biomedical research include:

  • PROTAC Synthesis: this compound is extensively used as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule orchestrates the ubiquitination and subsequent proteasomal degradation of the target protein.

  • Antibody-Drug Conjugate (ADC) Development: This linker can be employed to attach cytotoxic drugs to monoclonal antibodies, creating ADCs that selectively deliver potent payloads to cancer cells.

  • Bioconjugation and Biomolecule Labeling: It is used for the site-specific modification of proteins, peptides, and other biomolecules with imaging agents, affinity tags, or other functional moieties.

  • Drug Delivery and Nanotechnology: The hydrophilic PEG spacer enhances the solubility and biocompatibility of drug delivery systems and can be used to modify the surface of nanoparticles.

Quantitative Data on the Impact of PEG Linkers in PROTACs

The length of the PEG linker in a PROTAC is a critical parameter that significantly influences its efficacy. While specific data for a this compound linker is not always available in comparative studies, the following table illustrates the general trend of how PEG linker length can affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC targeting Bruton's Tyrosine Kinase (BTK). This data is representative of the types of optimization studies performed in PROTAC development.

PROTAC Linker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether Chain (similar to PEG2)~9BTKCRBN>1000<20
Alkyl/Ether Chain (similar to PEG3)~12BTKCRBN100-500~50
Alkyl/Ether Chain (similar to PEG4)~15BTKCRBN10-50>90
Alkyl/Ether Chain (similar to PEG5)~18BTKCRBN1-10>95

Note: This table provides illustrative data on the effect of linker length on PROTAC efficacy. The exact values are highly dependent on the specific target protein, E3 ligase, and the ligands used.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and implementing these techniques. The following diagrams, created using the DOT language, illustrate key pathways and workflows involving bifunctional linkers like this compound.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action

PROTAC_Synthesis_Workflow Start Start Materials: - Target Protein Ligand with Thiol - E3 Ligase Ligand with Alkyne - this compound Step1 Step 1: Nucleophilic Substitution React Target Ligand-SH with This compound Start->Step1 Intermediate Intermediate: Target Ligand-S-PEG3-azide Step1->Intermediate Step2 Step 2: CuAAC Click Chemistry React Intermediate with E3 Ligase Ligand-Alkyne Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization End Final Purified PROTAC Characterization->End

PROTAC Synthesis Workflow

ADC_Synthesis_Workflow Start Start Materials: - Monoclonal Antibody (mAb) - Cytotoxic Drug with Alkyne - this compound Step1 Step 1: Antibody Reduction Reduce disulfide bonds in mAb to generate free thiols (-SH) Start->Step1 Reduced_mAb Reduced mAb with free -SH groups Step1->Reduced_mAb Step2 Step 2: Conjugation with Linker React Reduced mAb-SH with This compound Reduced_mAb->Step2 mAb_Azide mAb-S-PEG3-azide Intermediate Step2->mAb_Azide Step3 Step 3: CuAAC Click Chemistry React mAb-Azide with Alkyne-Drug mAb_Azide->Step3 ADC Antibody-Drug Conjugate (ADC) Step3->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., DAR) Purification->Characterization End Final Purified ADC Characterization->End

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Protein_Degradation_Assay_Workflow Start Start: Cultured Cells Expressing Target Protein Step1 Step 1: Cell Treatment Incubate cells with varying concentrations of PROTAC Start->Step1 Incubation Incubation Period (e.g., 2-24 hours) Step1->Incubation Step2 Step 2: Cell Lysis Harvest cells and prepare protein lysates Incubation->Step2 Lysates Protein Lysates Step2->Lysates Step3 Step 3: Protein Quantification (e.g., Western Blot, In-Cell ELISA) Lysates->Step3 Analysis Data Analysis: - Quantify target protein levels - Normalize to loading control Step3->Analysis Results Results: - Determine DC50 and Dmax Analysis->Results End Conclusion on PROTAC Efficacy Results->End

Cell-Based Protein Degradation Assay Workflow

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established chemical principles and may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the reaction of the bromide moiety followed by a CuAAC reaction with the azide.

Step 1: Conjugation of Target Protein Ligand (with a thiol group) to this compound

  • Materials:

    • Target protein ligand containing a free thiol group (-SH).

    • This compound.

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF).

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).

    • Inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • Dissolve the thiol-containing target protein ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (1.5-2 equivalents) to the solution to deprotonate the thiol.

    • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, the reaction mixture can be used directly in the next step or purified by reverse-phase HPLC to isolate the Target Ligand-S-PEG3-azide intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Target Ligand-S-PEG3-azide intermediate (from Step 1).

    • E3 ligase ligand containing a terminal alkyne.

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

    • Sodium ascorbate.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable copper ligand.

    • Solvent system (e.g., a mixture of t-butanol, water, and DMF).

  • Procedure:

    • Dissolve the Target Ligand-S-PEG3-azide intermediate (1 equivalent) and the alkyne-containing E3 ligase ligand (1.1 equivalents) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (1-2 equivalents) in water.

    • Stir the reaction at room temperature for 2-8 hours. The reaction mixture is typically protected from light.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC compound by reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the preparation of an ADC via site-specific conjugation to cysteine residues.

  • Materials:

    • Monoclonal antibody (mAb).

    • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.

    • This compound.

    • Alkyne-functionalized cytotoxic drug.

    • CuAAC reagents (as in Protocol 1, Step 2).

    • Phosphate-buffered saline (PBS).

    • Size-exclusion chromatography (SEC) column for purification.

  • Procedure:

    • Antibody Reduction:

      • Dissolve the mAb in PBS.

      • Add a 10-20 fold molar excess of TCEP to the antibody solution.

      • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds and generate free thiols.

      • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).

    • Conjugation with this compound:

      • Dissolve this compound in a water-miscible organic solvent (e.g., DMSO).

      • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody.

      • Incubate at room temperature for 1-2 hours.

    • Click Chemistry with Cytotoxic Drug:

      • To the mAb-S-PEG3-azide conjugate, add the alkyne-functionalized cytotoxic drug (1.5-2 fold molar excess over the azide).

      • Add the pre-mixed CuAAC catalyst solution (CuSO₄ and THPTA).

      • Add sodium ascorbate to initiate the reaction.

      • Incubate at room temperature for 1-2 hours.

    • Purification and Characterization:

      • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

      • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

This guide provides a comprehensive overview of the key applications and methodologies for utilizing this compound in biomedical research. By leveraging the information and protocols presented, researchers can effectively employ this versatile linker to advance their drug discovery and development efforts.

References

An In-depth Technical Guide to Bromo-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG3-azide, a versatile heterobifunctional crosslinker essential in the fields of bioconjugation, diagnostics, and therapeutics. With a polyethylene glycol (PEG) spacer, a reactive bromo group, and a terminal azide, this linker offers a powerful tool for creating sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Identifiers and Properties

This compound is a well-defined chemical entity with the following key identifiers and properties, crucial for its application in precise scientific research.[1][2][3]

IdentifierValue
CAS Number 1446282-43-4
Molecular Formula C8H16BrN3O3
Molecular Weight 282.14 g/mol
IUPAC Name 1-azido-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane
SMILES BrCCOCCOCCOCCN=[N+]=[N-]
InChI Key XSJKYJPWZDLXTI-UHFFFAOYSA-N
Purity Typically >95% (HPLC)
Appearance Colorless to light orange/yellow clear liquid
Solubility Soluble in DMSO, DCM, DMF, THF, acetonitrile
Storage Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Should be stored under an inert gas and protected from light, moisture, and heat.

Key Applications and Experimental Protocols

This compound's unique structure, featuring two distinct reactive ends, allows for a sequential and controlled approach to conjugation, minimizing the formation of unwanted byproducts. The hydrophilic PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugates.

Thiol-Bromo Conjugation for Bioconjugation

The bromo group is an excellent leaving group for nucleophilic substitution reactions, making it highly suitable for reacting with thiol groups on biomolecules, such as the cysteine residues in proteins, to form stable thioether bonds. This reaction is a cornerstone of bioconjugation and is frequently employed in the synthesis of antibody-drug conjugates.

Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • This compound

  • Reducing agent (e.g., TCEP, DTT) if cysteine residues are in a disulfide bond

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Dissolve the protein in the reaction buffer.

    • Add a 10-fold molar excess of a reducing agent like DTT.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column, buffer exchanging into a reaction buffer containing EDTA (5-10 mM) to prevent re-oxidation of the thiols.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Slowly add the this compound stock solution to the protein solution with gentle stirring. A 1.5-fold molar excess of the linker per thiol is a typical starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted this compound.

  • Purification:

    • Purify the resulting azide-functionalized protein conjugate to remove unreacted linker and quenching reagent. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or reverse-phase HPLC (RP-HPLC).

Azide-Alkyne Click Chemistry

The azide group on this compound enables its participation in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. This allows for the attachment of a second molecule containing an alkyne group.

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).

Experimental Protocol: CuAAC Reaction with an Alkyne-Modified Molecule

Materials:

  • Azide-functionalized biomolecule (from the previous protocol)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-binding ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in the reaction buffer.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper-binding ligand.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne reactants.

    • Prepare a premix of CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidation.

    • Add the copper/ligand premix to the azide/alkyne solution.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 4 hours, protected from light. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove the catalyst and unreacted reagents.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Experimental Protocol: SPAAC Reaction with a DBCO-Modified Molecule

Materials:

  • Azide-functionalized biomolecule

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-labeled biomolecule in the reaction buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the solution of the azide-labeled biomolecule. A molar excess of the DBCO reagent is typically used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting bioconjugate using a suitable method like SEC or dialysis to remove any unreacted DBCO-functionalized molecule.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis, connecting the target protein binder to the E3 ligase ligand.

Experimental Workflow: PROTAC Synthesis

A general workflow for synthesizing a PROTAC using this compound is as follows:

  • Synthesis of the "Warhead"-Linker Fragment: The bromo end of this compound is reacted with the target protein binder (warhead), often through a nucleophilic substitution reaction.

  • Synthesis of the E3 Ligase Ligand-Linker Fragment: The azide end of the "warhead"-linker fragment is then conjugated to the E3 ligase ligand, which has been modified with an alkyne, using a click chemistry reaction (CuAAC or SPAAC).

  • Purification: The final PROTAC molecule is purified to a high degree using techniques like reverse-phase HPLC.

  • Characterization: The identity and purity of the PROTAC are confirmed using NMR and high-resolution mass spectrometry.

Visualizing the Mechanism of Action

To better understand the biological context and experimental workflows involving this compound, the following diagrams are provided.

PROTAC_Mechanism cluster_Cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Bioconjugation_Workflow Molecule1 Molecule 1 (e.g., Protein with Thiol) Intermediate Intermediate Conjugate (Molecule 1-PEG3-azide) Molecule1->Intermediate Thiol-Bromo Reaction Bromo_PEG3_Azide This compound Bromo_PEG3_Azide->Intermediate Final_Conjugate Final Bioconjugate Intermediate->Final_Conjugate Click Chemistry (CuAAC or SPAAC) Molecule2 Molecule 2 (with Alkyne) Molecule2->Final_Conjugate

Caption: Sequential bioconjugation using this compound.

References

An In-Depth Technical Guide to PEG Linkers in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, enabling the development of advanced therapeutics and diagnostics. Their inherent properties—biocompatibility, hydrophilicity, and non-immunogenicity—address many of the challenges associated with the delivery and efficacy of biomolecules. This technical guide provides a comprehensive overview of PEG linkers, detailing their chemical structures, diverse functionalities, and significant impact on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. It further delves into the practical aspects of PEGylation, offering insights into linker selection, conjugation strategies, and analytical techniques. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize PEG linkers in their work.

Introduction to PEG Linkers and PEGylation

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a construct with combined or enhanced properties.[1] Within this field, polyethylene glycol (PEG) has emerged as the gold standard for use as a flexible, hydrophilic spacer or linker.[1][2] PEG is a polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[2] The process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or small molecules is known as PEGylation.[3]

The primary motivation for PEGylation is to improve the pharmacological properties of therapeutic agents. The covalent attachment of PEG can mask the bioconjugate from the host's immune system, reducing immunogenicity and antigenicity. Furthermore, the increased hydrodynamic size of the PEGylated molecule slows its clearance by the kidneys, thereby extending its circulation half-life. PEGylation can also enhance the solubility of hydrophobic drugs and protect them from enzymatic degradation.

Key Benefits of PEGylation:

  • Improved Pharmacokinetics: PEGylation significantly prolongs the in-vivo half-life of bioconjugates by increasing their hydrodynamic volume, which reduces renal clearance.

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions and can protect the conjugated biomolecule from degradation.

  • Reduced Immunogenicity: The flexible PEG chains create a "stealth" effect, shielding the bioconjugate from the immune system and reducing the likelihood of an immune response.

  • Increased Bioavailability: By improving stability and reducing clearance, PEGylation can lead to better distribution and availability of the therapeutic agent in the body.

Structural Diversity of PEG Linkers

PEG linkers are not a monolithic class of molecules; they exhibit significant structural diversity, which allows for the fine-tuning of a bioconjugate's properties. The choice of PEG linker architecture is a critical consideration in the design of a bioconjugate.

Linear vs. Branched PEG Linkers
  • Linear PEG Linkers: These are the most common type of PEG linker, consisting of a straight chain of repeating ethylene oxide units. They are widely used in drug delivery and protein conjugation.

  • Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core. This architecture provides a superior "stealth" effect, offering better shielding from the immune system and proteolytic enzymes. Branched PEGs can also increase the payload capacity in applications like antibody-drug conjugates (ADCs).

Monodisperse vs. Polydisperse PEG Linkers
  • Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by a polydispersity index (PDI) greater than 1.0. While they are cost-effective and have been used in many approved drugs, their heterogeneity can lead to challenges in characterization and reproducibility.

  • Monodisperse (or Discrete) PEGs (dPEGs): These are single molecules with a precisely defined number of ethylene oxide units and thus a specific molecular weight (PDI = 1.0). This homogeneity allows for the creation of well-defined bioconjugates with improved analytical tractability and consistent properties.

Cleavable vs. Non-Cleavable PEG Linkers

The stability of the linker is a crucial factor, especially in drug delivery applications where the release of a payload at a specific site is desired.

  • Non-Cleavable Linkers: These form stable, permanent bonds between the biomolecule and the payload. The release of the payload typically relies on the degradation of the entire bioconjugate within the target cell, for example, in a lysosome. This approach offers excellent stability in circulation.

  • Cleavable Linkers: These linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes that are overexpressed in a target tissue (e.g., tumor microenvironment). This allows for the controlled and targeted release of the payload, which can enhance efficacy and reduce off-target toxicity.

Functional Groups for Bioconjugation

The versatility of PEG linkers stems from the ability to functionalize their ends with a wide array of reactive groups. The choice of functional group is dictated by the available reactive sites on the target biomolecule (e.g., amine groups on lysine residues, thiol groups on cysteine residues).

Functional GroupTarget Residue/MoleculeResulting BondKey Features
NHS Ester Primary Amines (e.g., Lysine)AmideOne of the most common methods for protein modification; forms a stable bond.
Maleimide Thiols (e.g., Cysteine)ThioetherHighly specific for thiols, enabling site-specific conjugation.
Azide/Alkyne Alkyne/AzideTriazoleUsed in "Click Chemistry" (CuAAC or SPAAC); highly specific and bioorthogonal.
Hydrazide Aldehydes/KetonesHydrazoneUseful for conjugating to oxidized carbohydrates on glycoproteins.
Thiol Maleimides, DisulfidesThioether, DisulfideEnables conjugation to other thiol-reactive groups or formation of disulfide bonds.
Carboxyl Amines, HydroxylsAmide, EsterCan be activated to react with nucleophiles.

Quantitative Impact of PEGylation on Bioconjugate Properties

The addition of a PEG linker can have a profound and quantifiable impact on the physicochemical and pharmacokinetic properties of a biomolecule.

PropertyEffect of PEGylationQuantitative Example
Circulation Half-Life Significantly IncreasedThe half-life of an affibody-drug conjugate was significantly improved by incorporating a 4 or 10 kDa PEG chain.
Hydrodynamic Radius IncreasedPEGylation increases the effective size of the molecule in solution, which is a key factor in reducing renal clearance.
Solubility IncreasedPEG's hydrophilic nature enhances the solubility of hydrophobic drugs and proteins.
Immunogenicity ReducedPEGylation masks immunogenic epitopes, potentially lowering the risk of immune responses.
Enzymatic Degradation ReducedThe PEG chain provides a protective layer that hinders the access of proteolytic enzymes.
Drug-to-Antibody Ratio (DAR) in ADCs Can be Increased with Branched PEGsBranched PEG linkers allow for the attachment of a higher number of drug molecules without causing aggregation.

Experimental Protocols

The following are generalized protocols for common PEGylation reactions. It is crucial to optimize these protocols for each specific biomolecule and PEG linker.

Protocol for NHS Ester-PEGylation of a Protein

Objective: To conjugate an NHS-ester functionalized PEG linker to the primary amine groups (lysine residues) of a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • NHS-PEG linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the dissolved NHS-PEG linker to the protein solution. The optimal molar ratio (typically ranging from 5 to 20-fold excess) should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-PEG linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG linker and other reagents using an appropriate chromatography method (e.g., SEC).

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (for protein concentration), and mass spectrometry (to determine the degree of PEGylation).

Protocol for Maleimide-PEGylation of a Thiol-Containing Protein

Objective: To conjugate a maleimide-functionalized PEG linker to the free thiol groups (cysteine residues) of a protein.

Materials:

  • Protein with accessible thiol groups in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Maleimide-PEG linker

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a mild reducing agent like TCEP. Remove the reducing agent before proceeding.

  • Buffer Preparation: Degas the conjugation buffer to minimize oxidation of the thiol groups.

  • Conjugation Reaction: Dissolve the Maleimide-PEG linker in the conjugation buffer and add it to the protein solution at a slight molar excess (typically 1.5 to 5-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Quenching: Add a quenching solution containing a free thiol to react with any excess Maleimide-PEG linker.

  • Purification: Purify the PEGylated protein using SEC to remove unreacted reagents.

  • Characterization: Characterize the conjugate using methods such as Ellman's assay (to quantify free thiols), SDS-PAGE, and mass spectrometry.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways involving PEGylated bioconjugates.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Degradation DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cellular Effect

Caption: Generalized pathway of ADC action utilizing a PEG linker.

PEGylation_Workflow Biomolecule Biomolecule (e.g., Protein, Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation PEG_Linker Activated PEG Linker (e.g., NHS-PEG, Mal-PEG) PEG_Linker->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Final_Product Purified PEGylated Bioconjugate Characterization->Final_Product

Caption: A typical experimental workflow for bioconjugation using PEG linkers.

Challenges and Future Perspectives

Despite the numerous advantages, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies in some patients can lead to accelerated blood clearance of the PEGylated drug. Moreover, excessive PEGylation can sometimes lead to a reduction in the biological activity of the conjugated molecule due to steric hindrance.

Future innovations in the field are focused on developing site-specific PEGylation techniques to produce more homogeneous conjugates, creating biodegradable PEG linkers to mitigate concerns about long-term accumulation, and exploring alternative polymers to PEG.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation chemistry, providing a versatile platform for enhancing the therapeutic potential of a wide range of molecules. By understanding the interplay between PEG structure, linker chemistry, and the resulting biological properties, researchers and drug developers can rationally design and synthesize novel bioconjugates with improved efficacy, safety, and pharmacokinetic profiles. The continued evolution of PEG linker technology promises to further expand the horizons of biotherapeutics and personalized medicine.

References

A Technical Guide to Bromo-PEG3-azide: Suppliers, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromo-PEG3-azide, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document offers a detailed summary of suppliers, purchasing options, experimental protocols, and potential applications, with a focus on quantitative data and clear, reproducible methodologies.

Introduction to this compound

This compound is a chemical linker featuring a bromo group at one end and an azide moiety at the other, connected by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy. The bromo group serves as a reactive handle for nucleophilic substitution, readily reacting with thiol groups on proteins or other molecules. The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the stable and specific ligation to alkyne-containing molecules.[1][2] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[3]

This compound: Suppliers and Purchasing Options

For your convenience, a summary of major suppliers for this compound is provided below. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
BroadPharm BP-21718>98%500 mg, 1 g, 5 g, 10 g$220 (500 mg) - $1400 (10 g)
Fisher Scientific NC1465160 (Broadpharm)Not specified250 mgVaries
Glycomindsynth Not specified95-98%1 g, 5 g, 25 g$188 (1 g) - $1513 (25 g)
Precise PEG AG-1703>96%Not specifiedContact for pricing
CymitQuimica 3B-B6081>90% (HPLC)250 mg€585.00
Tebubio Not specifiedReagent Grade1 gContact for pricing
Conju-Probe CP-2078Not specifiedNot specified$120 - $320
AxisPharm Not specified≥95%Not specifiedContact for pricing
Sonomed Inc. Not specified≥95% (¹H-NMR)1 g, 5 g, 10 g, 25 gNot available for sale
MedchemExpress Not specifiedNot specifiedNot specifiedContact for pricing

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes the reaction of the bromo group of this compound with a cysteine residue on a peptide.

Materials:

  • Thiol-containing peptide (e.g., with a cysteine residue)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 2-Mercaptoethanol or dithiothreitol (DTT)

  • Purification system: HPLC or size-exclusion chromatography

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

  • This compound Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching: Quench the reaction by adding a 50-fold molar excess of a quenching reagent (e.g., 2-Mercaptoethanol) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting azide-functionalized peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide-functionalized peptide (from Protocol 1) and an alkyne-containing molecule (e.g., a fluorescent dye or a drug molecule).

Materials:

  • Azide-functionalized peptide

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reducing agent: Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.0

  • Purification system: HPLC or size-exclusion chromatography

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-2 mg/mL.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (THPTA or TBTA) in water or DMSO/t-BuOH.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the azide-functionalized peptide and a 2- to 5-fold molar excess of the alkyne-containing molecule.

    • Add the copper(I)-stabilizing ligand solution to the mixture.

    • Add the CuSO₄ solution.

  • Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final volume should be adjusted with the reaction buffer.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction should be protected from light.

  • Purification: Purify the final conjugate using reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and HPLC.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the two-step experimental workflow for labeling a protein with a molecule of interest using this compound.

experimental_workflow cluster_step1 Step 1: Thiol-Bromo Reaction cluster_step2 Step 2: Click Chemistry (CuAAC) Protein_Thiol Protein with Thiol Group Azide_Protein Azide-Functionalized Protein Protein_Thiol->Azide_Protein + this compound (Nucleophilic Substitution) Bromo_PEG3_Azide This compound Final_Conjugate Final Protein Conjugate Azide_Protein->Final_Conjugate + Alkyne-Molecule (Cu(I) catalyst) Alkyne_Molecule Alkyne-Molecule of Interest EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/Sos Dimerization->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG3-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Bromo-PEG3-azide in click chemistry reactions, a powerful tool for molecular conjugation. This compound is a heterobifunctional linker featuring a terminal azide group for click chemistry, a flexible triethylene glycol (PEG3) spacer to enhance solubility, and a bromo group that serves as a good leaving group for nucleophilic substitution reactions.[1][2][3][4] This molecule is particularly useful in the synthesis of complex bioconjugates and PROTACs.[5]

The azide group can participate in two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC provides a rapid and efficient reaction with terminal alkynes, while SPAAC offers a copper-free alternative for applications involving sensitive biological systems.

Experimental Protocols

Two distinct protocols are provided below for the most common applications of this compound in click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between this compound and an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture, DMF)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system. A typical molar ratio is 1:1 to 1:1.5 of alkyne to azide.

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in deionized water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the alkyne and this compound.

    • If using a ligand, add it to the reaction mixture. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.

    • Add the CuSO₄ solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM for bioconjugation or higher for small molecule synthesis.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • If working with oxygen-sensitive reagents, degas the solution by bubbling with nitrogen or argon for a few minutes before adding the copper catalyst.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., up to 50°C) can increase the reaction rate.

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until the reaction is complete. Reaction times can range from 30 minutes to 48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified.

    • For PEG-containing compounds, purification can sometimes be challenging. Common methods include:

      • Precipitation: If the product is soluble in an organic solvent, it may be precipitated out.

      • Column Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane or a mixture of ethanol/isopropanol in chloroform can be effective.

      • Dialysis or Size-Exclusion Chromatography: For high molecular weight conjugates, these methods can be used to remove unreacted small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry reaction using a strained cyclooctyne, such as DBCO or BCN.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-acid)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup:

    • Mix the solutions of the azide and the cyclooctyne. To maximize reaction efficiency, it is recommended to keep the reactant concentrations as high as possible. A 1.5-fold molar excess of the azide-labeled molecule is often used.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C).

  • Reaction Monitoring:

    • The reaction can be monitored over time using appropriate analytical methods (e.g., LC-MS, HPLC). Reaction times can vary from 2 to 48 hours.

  • Purification (if necessary):

    • For many bioconjugation applications, the SPAAC reaction is clean enough that no further purification is required before the next step.

    • If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.

Data Presentation

The following tables summarize quantitative data for typical CuAAC and SPAAC reactions involving PEG linkers. Note that reaction conditions can significantly impact yields and kinetics, and optimization may be required for specific substrates.

Table 1: General Reaction Parameters for CuAAC with PEG-Azides

ParameterTypical Range/ValueNotes
Molar Ratio (Alkyne:Azide) 1:1 to 1:1.5An excess of one reagent can drive the reaction to completion.
Copper(I) Source CuSO₄/Sodium AscorbateGenerates Cu(I) in situ.
Copper Concentration 50 µM - 250 µM (bioconjugation)Higher concentrations can be used for small molecules.
Ligand TBTA, PMDETAProtects biomolecules and stabilizes the Cu(I) catalyst.
Solvent DMSO, DMF, t-BuOH/H₂ODepends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can accelerate the reaction.
Reaction Time 30 minutes - 48 hoursHighly dependent on substrates and conditions.
Reported Yields Generally high (>80%)Can vary based on the specific substrates and purification method.

Table 2: General Reaction Parameters for SPAAC with PEG-Azides and Cyclooctynes

ParameterTypical Range/ValueNotes
Molar Ratio (Cyclooctyne:Azide) 1:1.5An excess of the azide is often used.
Cyclooctyne Reagent DBCO, BCNDBCO is one of the most reactive cycloalkynes for SPAAC.
Solvent PBS (pH 7.4), DMSO, DMFChosen based on reactant solubility and application.
Temperature 4°C, Room Temperature, 37°CReaction proceeds well at physiological temperatures.
Reaction Time 2 - 48 hoursDependent on the reactivity of the specific cyclooctyne and azide.
Second-Order Rate Constant 0.27 - 1.22 M⁻¹s⁻¹ (in various buffers)Varies with buffer and pH.
Reported Yields Often high and suitable for bioconjugation without purification.The reaction is typically very clean.

Visualizations

Experimental Workflow

The following diagram illustrates a typical two-step experimental workflow involving this compound. First, the bromo group is displaced by a nucleophile on a molecule of interest. Second, the azide group is used in a click chemistry reaction to conjugate a second molecule.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Click Chemistry BromoPEG3Azide This compound Intermediate Molecule A-PEG3-azide BromoPEG3Azide->Intermediate MoleculeA Molecule A (with Nucleophile, e.g., -SH, -NH2) MoleculeA->Intermediate Reaction FinalProduct Molecule A-PEG3-Molecule B Intermediate->FinalProduct CuAAC or SPAAC MoleculeB Molecule B (with Alkyne or Strained Alkyne) MoleculeB->FinalProduct G Alkyne Terminal Alkyne CopperAcetylide Copper(I) Acetylide Alkyne->CopperAcetylide + Cu(I) Azide Azide Metallocycle Six-membered Metallocycle Azide->Metallocycle CuI Cu(I) Catalyst CuI->CopperAcetylide DicopperComplex Dicopper Complex CopperAcetylide->DicopperComplex + Cu(I) DicopperComplex->Metallocycle + Azide TriazolylCu Triazolyl-Cu(I) Intermediate Metallocycle->TriazolylCu Ring Contraction TriazolylCu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole TriazolylCu->Product + H+

References

Application Notes and Protocols for Bromo-PEG3-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker molecule, which connects the monoclonal antibody (mAb) to the potent drug payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Bromo-PEG3-azide is a heterobifunctional linker that offers a versatile platform for ADC development. Its design incorporates a bromide group for stable conjugation to thiol-containing molecules and an azide group for highly efficient and bioorthogonal "click chemistry" ligation. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1][2][]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Chemical Structure and Properties of this compound

PropertyValue
Chemical Name 1-Bromo-11-azido-3,6,9-trioxaundecane
Molecular Formula C8H16BrN3O3
Molecular Weight 282.13 g/mol
Functional Group 1 Bromide (-Br)
Functional Group 2 Azide (-N3)
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C

Application in ADC Development

The bifunctional nature of this compound allows for a two-step conjugation strategy, providing flexibility in the design and synthesis of ADCs. The workflow typically involves the following key stages:

  • Payload-Linker Synthesis: The bromide end of the linker is reacted with a thiol-containing cytotoxic payload.

  • Antibody Modification: The antibody is engineered to introduce a reactive handle for click chemistry (e.g., an alkyne group).

  • Conjugation: The azide-functionalized payload-linker is conjugated to the modified antibody via a click chemistry reaction.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

This modular approach allows for the separate synthesis and purification of the payload-linker construct before its attachment to the antibody, which can simplify the overall manufacturing process.

Experimental Protocols

Protocol 1: Synthesis of Azide-PEG3-Payload

This protocol describes the conjugation of this compound to a thiol-containing cytotoxic payload.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the thiol-containing payload in anhydrous DMF.

  • Add a 1.2 molar equivalent of this compound to the solution.

  • Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, purify the Azide-PEG3-Payload conjugate by preparative HPLC.

  • Lyophilize the purified product to obtain a solid powder.

  • Characterize the final product by mass spectrometry to confirm its identity.

Protocol 2: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody using a commercially available NHS-ester functionalized alkyne linker (e.g., DBCO-PEG4-NHS ester).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the DBCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Add a 5-10 fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purify the alkyne-modified antibody using a desalting column or SEC to remove excess, unreacted DBCO-PEG4-NHS ester.

  • Determine the concentration of the purified antibody.

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the Azide-PEG3-Payload to the alkyne-modified antibody.[4]

Materials:

  • Alkyne-modified antibody

  • Azide-PEG3-Payload

  • PBS buffer, pH 7.4

  • Anhydrous DMSO

  • Reaction vessel

Procedure:

  • Prepare a stock solution of the Azide-PEG3-Payload in anhydrous DMSO (e.g., 10-20 mM).

  • In a reaction vessel, add the alkyne-modified antibody in PBS, pH 7.4.

  • Add a 5-10 fold molar excess of the Azide-PEG3-Payload stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.[4]

  • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.

  • Monitor the conjugation reaction by HPLC-SEC to observe the formation of the ADC.

Protocol 4: ADC Purification and Characterization

Purification:

  • Purify the ADC from unreacted payload-linker and other impurities using SEC or affinity chromatography.

  • Concentrate the purified ADC using a suitable protein concentrator.

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).

    • Procedure (HIC):

      • Inject the purified ADC onto a HIC column.

      • Elute with a decreasing salt gradient.

      • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity.

      • Calculate the weighted average DAR from the peak areas of the different species.

    • Formula for Average DAR Calculation: DAR = Σ(Weighted peak area) / 100

  • Purity and Aggregation Analysis:

    • Method: Size-Exclusion Chromatography (SEC).

    • Procedure:

      • Inject the purified ADC onto an SEC column.

      • Analyze the chromatogram for the presence of high molecular weight species (aggregates) and low molecular weight fragments.

      • The main peak represents the monomeric ADC.

Quantitative Data Summary

The following table summarizes representative quantitative data for ADCs developed using PEGylated linkers. Note: This data is illustrative and may vary depending on the specific antibody, payload, and conjugation conditions.

ParameterTypical Value/RangeMethod of AnalysisReference(s)
DAR (Average) 3.5 - 4.0HIC, RPLC-MS
ADC Purity >95%SEC
Monomer Content >98%SEC
In Vitro Plasma Stability >90% intact ADC after 7 daysLC-MS
IC50 (in vitro cytotoxicity) 1 - 100 nMCell viability assay (e.g., MTT)

Visualizations

Experimental Workflow for ADC Synthesis using this compound

ADC_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Modification cluster_2 ADC Synthesis & Purification p1 Thiol-Payload p3 Azide-PEG3-Payload p1->p3 Thiol-Bromo Conjugation p2 This compound p2->p3 c1 Azide-PEG3-Payload a1 Monoclonal Antibody (mAb) a3 Alkyne-mAb a1->a3 Amine-NHS Conjugation a2 Alkyne-NHS ester a2->a3 c2 Alkyne-mAb c3 Crude ADC c1->c3 SPAAC 'Click' Reaction c2->c3 c4 Purified ADC c3->c4 Purification (SEC/Affinity)

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of ADC Characterization

ADC_Characterization ADC Purified ADC DAR Drug-to-Antibody Ratio (DAR) ADC->DAR HIC / MS Purity Purity & Aggregates ADC->Purity SEC Stability Plasma Stability ADC->Stability LC-MS Efficacy In Vitro Cytotoxicity ADC->Efficacy Cell-based Assays

Caption: Key characterization assays for ADCs.

Detailed Protocols for ADC Characterization and Evaluation

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (IC50) of the ADC against antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 6: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Process the plasma samples to precipitate proteins and extract the ADC.

  • Analyze the samples using LC-MS to quantify the amount of intact ADC remaining at each time point. This can be done by monitoring the average DAR. A decrease in DAR indicates linker cleavage.

  • Plot the percentage of intact ADC remaining over time to determine the stability profile of the ADC in plasma.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its defined structure, hydrophilicity, and dual reactivity enable the construction of homogenous and stable conjugates. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this linker in their ADC discovery and development programs. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are crucial for ensuring the production of a safe and effective therapeutic.

References

Revolutionizing Nanoparticle Utility: A Guide to Surface Functionalization with Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using Bromo-PEG3-azide. This versatile bifunctional linker is instrumental in the advancement of nanomedicine, enabling the creation of highly specific and biocompatible nanoparticle constructs for targeted drug delivery, advanced imaging, and diagnostics.

The strategic modification of nanoparticle surfaces is a cornerstone of modern nanotechnology. This compound emerges as a critical tool in this endeavor, offering a short, hydrophilic polyethylene glycol (PEG) spacer that enhances nanoparticle stability and biocompatibility in physiological environments. Its heterobifunctional nature, featuring a reactive bromide group and a terminal azide, facilitates a two-step functionalization process. The bromide allows for covalent attachment to the nanoparticle surface via nucleophilic substitution, while the azide group serves as a versatile handle for the subsequent conjugation of biomolecules through highly efficient and specific "click chemistry" reactions.[1] This dual functionality provides precise control over the nanoparticle's surface chemistry, paving the way for the development of sophisticated and targeted therapeutic and diagnostic agents.

Core Applications and Advantages:

  • Enhanced Biocompatibility and Stability: The PEG3 linker minimizes non-specific protein adsorption (opsonization), leading to longer circulation times in vivo and reduced clearance by the reticuloendothelial system (RES).[2]

  • Stealth Properties: PEGylation creates a hydrophilic shield around the nanoparticle, rendering it "stealthy" to the immune system.

  • Versatile Bioconjugation: The terminal azide group enables the attachment of a wide array of biomolecules, including peptides, proteins, antibodies, and nucleic acids, using highly efficient click chemistry.[3][4] This allows for precise targeting of specific cells or tissues.

  • Controlled Surface Chemistry: The two-step functionalization process provides a high degree of control over the density and orientation of conjugated ligands on the nanoparticle surface.

Quantitative Data Summary

Successful functionalization with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize expected quantitative data for two common nanoparticle platforms: gold (AuNPs) and iron oxide (IONPs).

Table 1: Expected Physicochemical Changes in Gold Nanoparticles (AuNPs) after Functionalization.

ParameterBare AuNPs (Citrate-Stabilized)AuNPs-PEG3-azideAuNPs-PEG3-Biomolecule
Core Diameter (TEM) 15 nm15 nm15 nm
Hydrodynamic Diameter (DLS) ~20 nm~25-30 nm~35-50 nm (biomolecule dependent)
Zeta Potential -30 to -50 mV-10 to -20 mVNear-neutral to slightly negative
Surface Plasmon Resonance (SPR) Peak ~520 nm~523-525 nm~525-530 nm
PEG Grafting Density (chains/nm²) N/A1-51-5

Table 2: Expected Physicochemical Changes in Iron Oxide Nanoparticles (IONPs) after Functionalization.

ParameterBare IONPsAmine-Functionalized IONPsIONPs-PEG3-azideIONPs-PEG3-Biomolecule
Core Diameter (TEM) 20 nm20 nm20 nm20 nm
Hydrodynamic Diameter (DLS) >100 nm (aggregated)~30-40 nm~40-50 nm~60-80 nm (biomolecule dependent)
Zeta Potential ~ -20 mV+20 to +40 mV+5 to +15 mVNear-neutral
Surface Azide Presence (FTIR) NoNoYes (~2100 cm⁻¹)No (after click chemistry)

Experimental Protocols

Detailed methodologies for the surface functionalization of gold and iron oxide nanoparticles with this compound are provided below.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol involves a two-step process: first, the surface of citrate-stabilized AuNPs is modified with a thiol-containing linker to introduce a reactive group for the this compound. Subsequently, the PEG linker is attached.

Materials:

  • Citrate-stabilized gold nanoparticles (15 nm)

  • (3-Aminopropyl)trimethoxysilane (APTMS) or Cystamine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra)

Step 1: Amine Functionalization of AuNPs

  • To 10 mL of a 1 nM solution of citrate-stabilized AuNPs, add 100 µL of 1 mM APTMS or Cystamine.

  • Stir the solution vigorously for 4-6 hours at room temperature.

  • Purify the amine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes) and resuspension in anhydrous DMF. Repeat the washing step twice.

Step 2: Attachment of this compound

  • Resuspend the amine-functionalized AuNPs in 10 mL of anhydrous DMF.

  • Prepare a 10 mM solution of this compound in anhydrous DMF.

  • Add a 50-fold molar excess of the this compound solution to the AuNP suspension.

  • Add DIPEA to the reaction mixture to act as a base (3-fold molar excess relative to the bromo-PEG).

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purify the AuNPs-PEG3-azide by washing three times with DMF and then three times with PBS using centrifugal filtration.

  • Resuspend the final product in PBS for storage at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol details the amine functionalization of IONPs followed by the attachment of this compound.

Materials:

  • Iron oxide nanoparticles (20 nm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Magnetic separator

Step 1: Amine Functionalization of IONPs

  • Disperse 100 mg of IONPs in 50 mL of anhydrous toluene by sonication.

  • Add 1 mL of APTES to the nanoparticle dispersion.

  • Reflux the mixture for 12 hours under an inert atmosphere with vigorous stirring.

  • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

  • Wash the amine-functionalized IONPs three times with toluene and then three times with ethanol.

  • Dry the nanoparticles under vacuum.

Step 2: Attachment of this compound

  • Disperse the dried amine-functionalized IONPs in 20 mL of anhydrous DMF.

  • Prepare a 100 mM solution of this compound in anhydrous DMF.

  • Add a 50-fold molar excess of the this compound solution to the IONP dispersion.

  • Add DIPEA to the reaction mixture (3-fold molar excess relative to the bromo-PEG).

  • Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.

  • Collect the functionalized IONPs with a magnet and wash them three times with DMF and then three times with DI water.

  • Resuspend the final IONPs-PEG3-azide in DI water or a suitable buffer for storage.

Protocol 3: Click Chemistry for Bioconjugation

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing biomolecule to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (AuNPs-PEG3-azide or IONPs-PEG3-azide)

  • Alkyne-containing biomolecule (e.g., peptide, protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS, pH 7.4

Procedure:

  • Prepare a 1 mg/mL solution of the azide-functionalized nanoparticles in PBS.

  • Prepare a 10 mM stock solution of the alkyne-biomolecule in a suitable solvent (e.g., water, DMSO).

  • Prepare fresh stock solutions of 100 mM CuSO₄, 200 mM sodium ascorbate, and 100 mM THPTA in water.

  • In a reaction tube, add the azide-functionalized nanoparticles.

  • Add the alkyne-biomolecule to achieve a 10 to 50-fold molar excess over the nanoparticles.

  • Premix the CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the conjugated nanoparticles by dialysis or centrifugal filtration to remove excess reagents.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Step 1: Nanoparticle Surface Activation cluster_1 Step 2: PEGylation cluster_2 Step 3: Bioconjugation NP Bare Nanoparticle (e.g., AuNP, IONP) ReactiveNP Surface-Activated NP (e.g., Amine- or Thiol-functionalized) NP->ReactiveNP Surface Chemistry BromoPEG This compound PEG_NP Azide-Functionalized NP (NP-PEG3-N3) BromoPEG->PEG_NP Nucleophilic Substitution Biomolecule Alkyne-Biomolecule (e.g., Peptide, Antibody) FinalNP Functionalized Nanoparticle (NP-PEG3-Biomolecule) Biomolecule->FinalNP Click Chemistry (CuAAC)

Figure 1. Experimental workflow for nanoparticle functionalization.

G cluster_reaction Functionalization Reaction cluster_click Click Chemistry Conjugation NP_Amine Amine-Functionalized Nanoparticle Azide_NP Azide-Functionalized Nanoparticle NP_Amine->Azide_NP Nucleophilic Substitution BromoPEG This compound BromoPEG->Azide_NP Final_NP Bioconjugated Nanoparticle Azide_NP->Final_NP CuAAC Alkyne_Bio Alkyne-Biomolecule Alkyne_Bio->Final_NP

Figure 2. Logical relationship of the two-step functionalization.

Characterization of Functionalized Nanoparticles

Thorough characterization at each step of the functionalization process is crucial to ensure the desired surface modification has been achieved.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after each functionalization step.

  • Zeta Potential Analysis: To determine the surface charge of the nanoparticles. A shift in zeta potential indicates a change in the surface chemistry.

  • Transmission Electron Microscopy (TEM): To visualize the nanoparticle core size and morphology, ensuring no aggregation has occurred during the functionalization process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azide group, which has a characteristic vibrational peak around 2100 cm⁻¹.

  • UV-Vis Spectroscopy: For AuNPs, a red-shift in the surface plasmon resonance peak indicates a change in the local refractive index at the nanoparticle surface, consistent with surface modification.

  • Quantification of PEGylation: Techniques such as Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the amount of PEG linker attached to the nanoparticle surface.

References

Application Notes and Protocols for Bromo-PEG3-azide in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1][2][3]

Bromo-PEG3-azide is a versatile chemical tool used in the synthesis of PROTACs, serving as a precursor to a flexible and hydrophilic polyethylene glycol (PEG) linker. The PEG linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC.[1][4] The azide functionality allows for the facile and efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This modular approach enables the rapid assembly of PROTAC libraries with varying linker lengths and attachment points to optimize degradation activity.

These application notes provide detailed protocols for the synthesis of PROTACs using this compound and methods for their characterization, along with a summary of the impact of PEG linker length on PROTAC performance.

Data Presentation

The length and composition of the linker are crucial for the efficacy of a PROTAC, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the impact of PEG linker length on the degradation of different target proteins from various studies.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Performance of BRD4-Degrading PROTACs with Varying PEG Linker Lengths (Hypothetical Data Based on Literature Trends)

PROTAC (Linker)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Plasma Half-life (h)
JQ1-PEG3-VHL75858.2152.1
JQ1-PEG4-VHL309510.5253.5
JQ1-PEG5-VHL25>9812.1304.2
JQ1-PEG6-VHL509011.5283.8

Table 3: Impact of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionDegradation Efficacy
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Ligand for the Protein of Interest (POI)

This protocol describes a general method for introducing an alkyne handle onto a POI ligand containing a suitable functional group (e.g., amine, hydroxyl, or carboxylic acid) for derivatization.

Materials:

  • POI ligand with a reactive handle

  • Propargylamine (for amine-reactive ligands) or 4-pentynoic acid (for hydroxyl or amine-reactive ligands)

  • Coupling agents (e.g., HATU, HOBt, EDC, DCC)

  • Base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC, column chromatography)

Procedure:

  • Dissolution: Dissolve the POI ligand in an appropriate anhydrous solvent.

  • Activation (for carboxylic acid ligands): If the POI ligand is a carboxylic acid, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling: Add the alkyne-containing molecule (e.g., propargylamine) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the alkyne-functionalized ligand by preparative HPLC or column chromatography to obtain the desired product.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of an Azide-Functionalized E3 Ligase Ligand using this compound

This protocol details the conjugation of this compound to an E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a VHL ligand) that has a nucleophilic handle (e.g., a hydroxyl or amine group).

Materials:

  • E3 ligase ligand with a nucleophilic handle (e.g., hydroxythalidomide)

  • This compound

  • A suitable base (e.g., K2CO3, Cs2CO3, NaH)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC, column chromatography)

Procedure:

  • Dissolution: Dissolve the E3 ligase ligand in an anhydrous solvent.

  • Deprotonation: Add a base (e.g., K2CO3) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophilic group.

  • Addition of this compound: Add this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the azide-functionalized E3 ligase ligand by preparative HPLC or column chromatography.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR spectroscopy.

Protocol 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the final "click" reaction to assemble the PROTAC from the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Solvent system (e.g., DMSO/t-BuOH/H2O mixture, DMF)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (preparative HPLC)

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system. A typical molar ratio is 1:1 to 1:1.5 (alkyne:azide).

  • Catalyst Preparation: In a separate vial, prepare a premix of CuSO4·5H2O and the stabilizing ligand (THPTA or TBTA) in the reaction solvent. A common ratio is 1:5 (CuSO4:ligand).

  • Reaction Initiation: To the solution of the alkyne and azide, add the copper/ligand premix. Then, add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 24 hours. The reaction is often protected from light.

  • Monitoring: Monitor the reaction progress by LC-MS until one of the starting materials is consumed.

  • Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the PROTAC product by preparative HPLC.

  • Characterization: Collect the fractions containing the purified PROTAC and confirm its identity, purity, and structure by LC-MS and NMR spectroscopy.

Protocol 4: Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the degradation of the target protein in cells after treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the DC50 and Dmax values from the dose-response curves.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_ligands Ligand Functionalization cluster_linkers Linker Preparation cluster_assembly PROTAC Assembly POI_Ligand POI Ligand (with reactive handle) Alkyne_POI Alkyne-functionalized POI Ligand POI_Ligand->Alkyne_POI Coupling E3_Ligand E3 Ligase Ligand (with nucleophilic handle) Azide_E3 Azide-functionalized E3 Ligase Ligand E3_Ligand->Azide_E3 Alkylation Alkyne_Mod Alkyne-containing molecule Alkyne_Mod->Alkyne_POI Bromo_PEG3_Azide This compound Bromo_PEG3_Azide->Azide_E3 Click_Reaction CuAAC 'Click' Reaction Alkyne_POI->Click_Reaction Azide_E3->Click_Reaction PROTAC Final PROTAC Click_Reaction->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of a PROTAC.

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Alkyne R1-C≡CH Catalyst + [Cu(I)] Azide N3-PEG3-R2 Triazole R1-[Triazole]-PEG3-R2 Azide->Triazole 1,3-Dipolar Cycloaddition

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

A Comprehensive Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne.[1][2] Bromo-PEG3-azide is a versatile bifunctional linker that has gained significant attention in drug research and development.[3] It incorporates a reactive azide group for participation in CuAAC reactions and a bromo group, which serves as a good leaving group for nucleophilic substitution reactions.[4][5] The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.

This combination of features makes this compound a valuable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADC development, the CuAAC reaction provides a reliable method for attaching potent cytotoxic drugs to antibodies. For PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins, the modular nature of click chemistry allows for the rapid assembly and optimization of linker chemistry between the target-binding and E3 ligase-binding moieties.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal bioconjugation strategy. The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To stabilize the Cu(I) oxidation state and prevent oxidative damage to sensitive biomolecules, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is frequently employed, especially in aqueous environments.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

A general experimental workflow for a CuAAC reaction involving this compound is depicted below. This typically involves the preparation of stock solutions, followed by the sequential addition of reagents to the reaction mixture.

CuAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly cluster_process Reaction and Analysis Alkyne Alkyne-containing Molecule Mix Combine Alkyne and Azide Alkyne->Mix Azide This compound Azide->Mix CuSO4 CuSO4 Solution Add_Cu_Ligand Add Premixed CuSO4/Ligand CuSO4->Add_Cu_Ligand Ligand THPTA Ligand Solution Ligand->Add_Cu_Ligand Ascorbate Sodium Ascorbate Solution (Fresh) Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Add_Cu_Ligand->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor Progress (LC-MS/HPLC) Incubate->Monitor Quench Quench Reaction (Optional) Monitor->Quench Purify Purify Product Quench->Purify

Caption: General experimental workflow for CuAAC reactions.

Experimental Protocols

Below are two representative protocols for performing a CuAAC reaction with this compound. Protocol 1 describes a general small molecule conjugation, while Protocol 2 is adapted for bioconjugation to a protein.

Protocol 1: General CuAAC with this compound and a Small Molecule Alkyne

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-containing small molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed Dimethylformamide (DMF) or a mixture of DMF and water

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Stirring/shaking apparatus

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in degassed DMF.

    • Prepare a 10 mM stock solution of this compound in degassed DMF.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh just before use.

  • Reaction Assembly:

    • In a reaction vessel, add the alkyne-containing molecule stock solution (1 equivalent).

    • Add the this compound stock solution (1.1 equivalents).

    • In a separate tube, premix the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents).

    • Add the premixed copper/ligand solution to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

  • Reaction and Work-up:

    • Allow the reaction to proceed at room temperature with stirring or shaking for 1-4 hours. Protect the reaction from light if using photosensitive compounds.

    • The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • The product can be purified by an appropriate method such as column chromatography or preparative HPLC.

Protocol 2: Bioconjugation of this compound to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed DMSO or PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh just before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The molar ratio should be optimized, but a starting point of 1:5 (protein:azide) is common.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

    • Add the copper/ligand complex to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

    • The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • Proceed with purification using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Quantitative Data Summary

While specific yield data for reactions involving this compound is not extensively published in a comparative format, the following table provides a summary of typical reaction conditions and expected outcomes for CuAAC reactions with PEGylated azides based on literature findings. These values should serve as a starting point for optimization.

ParameterCondition 1 (Small Molecule)Condition 2 (Bioconjugation)Expected Outcome/Considerations
Alkyne:Azide Molar Ratio 1:1.1 - 1:1.51:3 - 1:10An excess of the azide can help drive the reaction to completion, especially with precious alkyne-modified biomolecules.
Copper(I) Source CuSO₄/Sodium AscorbateCuSO₄/Sodium AscorbateIn situ generation of Cu(I) is most common and convenient.
Copper Concentration 1-5 mol%50-250 µMHigher concentrations can increase reaction rate but also risk protein damage.
Ligand THPTA or TBTATHPTA (water-soluble)Ligands stabilize Cu(I), increase reaction rate, and protect biomolecules. A 5:1 ligand to copper ratio is common.
Solvent DMF, THF, tBuOH/H₂O, DMSOAqueous buffers (PBS, HEPES)Solvent choice depends on the solubility of the reactants. Co-solvents may be needed.
Temperature Room TemperatureRoom Temperature or 4°CReactions are typically fast at room temperature. Lower temperatures can be used to minimize side reactions or for sensitive biomolecules.
Reaction Time 1 - 12 hours1 - 4 hoursReaction times are substrate-dependent and should be monitored.
Typical Yield >90%70-95%CuAAC reactions are generally high-yielding. Lower yields in bioconjugation can be due to steric hindrance or side reactions.

Troubleshooting

Low yields or side reactions in CuAAC can often be overcome by careful optimization and troubleshooting.

Troubleshooting cluster_reagents Reagent Quality cluster_oxygen Oxygen Sensitivity cluster_catalyst Catalyst Optimization cluster_sterics Steric Effects Start Low Reaction Yield Check_Reagents Are reagents fresh and of high purity? Start->Check_Reagents Degas_Solvents Have solvents been adequately degassed? Start->Degas_Solvents Optimize_Catalyst Is the catalyst system optimized? Start->Optimize_Catalyst Steric_Hindrance Is steric hindrance an issue? Start->Steric_Hindrance Ascorbate_Fresh Use freshly prepared sodium ascorbate Check_Reagents->Ascorbate_Fresh Azide_Purity Check purity of this compound Check_Reagents->Azide_Purity Inert_Atmosphere Work under inert atmosphere (N2 or Ar) Degas_Solvents->Inert_Atmosphere Increase_Ascorbate Increase sodium ascorbate concentration Degas_Solvents->Increase_Ascorbate Vary_Cu_Ligand Vary Cu:Ligand ratio Optimize_Catalyst->Vary_Cu_Ligand Increase_Cu Increase copper concentration Optimize_Catalyst->Increase_Cu Longer_Linker Consider a longer PEG linker Steric_Hindrance->Longer_Linker Increase_Temp Increase reaction temperature Steric_Hindrance->Increase_Temp

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Signaling Pathway Diagram (PROTAC Application)

When used in the synthesis of PROTACs, the resulting molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway PROTAC PROTAC (containing this compound derived linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Recycling Recycling of PROTAC and E3 Ligase Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction in chemical biology, drug discovery, and materials science. As a type of "click chemistry," SPAAC enables the rapid and efficient formation of a stable triazole linkage between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1] This makes it particularly suitable for applications involving sensitive biological molecules and in living systems.

Bromo-PEG3-azide is a heterobifunctional linker that is increasingly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This reagent features a terminal azide group for participation in SPAAC reactions and a bromo group that can readily undergo nucleophilic substitution, providing a versatile tool for bioconjugation. The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, which is beneficial for reactions involving large biomolecules.[4][5]

These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation strategy, alongside quantitative data on factors influencing SPAAC reaction kinetics.

Data Presentation

Optimizing SPAAC reactions requires a thorough understanding of the parameters that affect the reaction rate. The following tables summarize key quantitative data for consideration during experimental design.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.00.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Higher pH values generally lead to an increase in SPAAC reaction rates, with the exception of reactions conducted in HEPES buffer.

Table 2: Comparative Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DIBO (Dibenzocyclooctynol)Similar to DIFO
DIFO (Difluorinated Cyclooctyne)Two orders of magnitude higher than cyclooctyne
Ketone derivative of DIBOThree times faster than DIBO

Experimental Protocols

The following protocols describe a general two-step bioconjugation workflow involving an initial nucleophilic substitution to attach a molecule of interest to this compound, followed by a SPAAC reaction to conjugate the resulting molecule to a DBCO-functionalized biomolecule.

Protocol 1: Synthesis of a Molecule of Interest-PEG3-Azide Conjugate

This protocol details the reaction of a thiol-containing molecule of interest with this compound to form a stable thioether linkage.

Materials:

  • This compound

  • Thiol-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing molecule of interest in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% to maintain the stability of the biomolecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the resulting Molecule of Interest-PEG3-azide conjugate from unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography.

Protocol 2: SPAAC Reaction with a DBCO-Functionalized Biomolecule

This protocol describes the cycloaddition reaction between the Molecule of Interest-PEG3-azide conjugate and a biomolecule functionalized with a DBCO group.

Materials:

  • Molecule of Interest-PEG3-azide conjugate (from Protocol 1)

  • DBCO-functionalized biomolecule (e.g., antibody, protein)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the Molecule of Interest-PEG3-azide conjugate in the desired reaction buffer at a concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized biomolecule in the same reaction buffer.

  • SPAAC Reaction:

    • Add the Molecule of Interest-PEG3-azide conjugate to the DBCO-functionalized biomolecule. A 1.5 to 3-fold molar excess of the azide-containing molecule is recommended.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated biomolecule.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted Molecule of Interest-PEG3-azide using an appropriate method such as size-exclusion chromatography or dialysis, depending on the properties of the conjugate.

Mandatory Visualizations

SPAAC_Workflow_with_Bromo_PEG3_azide cluster_step1 Step 1: Functionalization of Molecule of Interest cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mol_interest Molecule of Interest (with Thiol group) reaction1 Nucleophilic Substitution mol_interest->reaction1 bromo_peg_azide This compound bromo_peg_azide->reaction1 mol_peg_azide Molecule of Interest- PEG3-azide reaction1->mol_peg_azide reaction2 SPAAC Reaction mol_peg_azide->reaction2 dbco_biomol DBCO-functionalized Biomolecule dbco_biomol->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

SPAAC_Mechanism reagents Azide-functionalized Molecule DBCO-functionalized Molecule transition_state [3+2] Cycloaddition Transition State reagents:azide->transition_state Strain-Promoted reagents:dbco->transition_state product Stable Triazole Linkage transition_state->product Rapid & Irreversible

Caption: The core reaction of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Bromo-PEG3-azide in Hydrogel-Based Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and highly tunable biomaterials extensively used in tissue engineering and regenerative medicine. Their hydrophilic nature and resistance to protein adsorption minimize inflammatory responses, making them excellent candidates for creating scaffolds that mimic the native extracellular matrix (ECM). Bromo-PEG3-azide is a versatile heterobifunctional PEG linker that enables the formation of precisely engineered hydrogels. The azide group facilitates covalent cross-linking via "click chemistry," a highly efficient and bio-orthogonal reaction, while the bromo group provides a reactive site for further functionalization. This document provides detailed application notes and protocols for utilizing this compound in the creation of hydrogels for tissue engineering applications.

Core Concepts and Applications

The primary application of this compound in tissue engineering is the formation of hydrogel scaffolds through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). This "click chemistry" approach offers several advantages:

  • High Specificity and Efficiency: The reaction occurs specifically between the azide and an alkyne, proceeding rapidly to high yield under mild, aqueous conditions.

  • Bio-orthogonality: The reacting functional groups do not interfere with biological molecules, allowing for in-situ hydrogel formation in the presence of cells.

  • Tunable Properties: The mechanical and biological properties of the hydrogel can be precisely controlled by varying the PEG concentration, the architecture of the cross-linking molecules, and the incorporation of bioactive moieties.

The bromide end of the this compound molecule serves as a stable leaving group for nucleophilic substitution reactions. This allows for post-fabrication modification of the hydrogel, such as the attachment of small molecules, drugs, or other signaling molecules.

Data Presentation: Properties of PEG-Azide Hydrogels

The following table summarizes typical properties of PEG-based hydrogels formed via azide-alkyne click chemistry. The exact values will depend on the specific molecular weight of the PEG, the crosslinker used, and the polymer concentration.

PropertyTypical RangeFactors Influencing the Property
Young's Modulus (kPa) 1 - 50+PEG concentration, molecular weight of PEG, crosslinker architecture
Swelling Ratio (q) 10 - 100+Crosslinking density, PEG concentration
Gelation Time Seconds to MinutesCatalyst concentration (for CuAAC), reactivity of strained alkyne (for SPAAC), temperature
Cell Viability > 90%Photoinitiator concentration (if used), reaction conditions

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Crosslinker (4-Arm PEG-Alkyne)

This protocol describes the functionalization of a 4-arm PEG with alkyne groups, which will serve as the crosslinker for the this compound.

Materials:

  • 4-Arm PEG-OH (e.g., 10 kDa)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Propargyl bromide

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve 4-Arm PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (4.4 equivalents) to the solution and stir for 15 minutes.

  • Slowly add propargyl bromide (4.4 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the organic phase with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Confirm the structure and purity of the 4-Arm PEG-Alkyne using ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the formation of a hydrogel by reacting this compound with the synthesized 4-Arm PEG-Alkyne.

Materials:

  • This compound

  • 4-Arm PEG-Alkyne

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) solution (100 mM in deionized water)

  • Sodium Ascorbate solution (200 mM in deionized water, freshly prepared)

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of 4-Arm PEG-Alkyne in PBS.

  • To form the hydrogel, mix the this compound and 4-Arm PEG-Alkyne solutions in a 4:1 molar ratio of azide to alkyne groups.

  • Add the Sodium Ascorbate solution to the mixture (final concentration ~1 mM).

  • Initiate the crosslinking by adding the CuSO₄ solution (final concentration ~0.25 mM).

  • Gently mix the solution and allow it to stand at room temperature. Gelation should occur within minutes.

Protocol 3: Functionalization with RGD Peptide

To enhance cell adhesion, the hydrogel can be functionalized with the cell-adhesive peptide RGD (Arginine-Glycine-Aspartic acid). This is typically achieved by reacting an alkyne-modified RGD with the azide groups on the PEG.

Materials:

  • Alkyne-modified RGD peptide (e.g., Propargyl-G-R-G-D-S)

  • This compound

  • 4-Arm PEG-Alkyne

  • PBS, pH 7.4

  • CuSO₄ and Sodium Ascorbate solutions

Procedure:

  • Prepare stock solutions of this compound, 4-Arm PEG-Alkyne, and Alkyne-RGD in PBS.

  • In the hydrogel precursor solution from Protocol 2, include the Alkyne-RGD at a desired concentration (e.g., 1-5 mM).

  • Initiate the reaction as described in Protocol 2. The Alkyne-RGD will be incorporated into the hydrogel network.

Protocol 4: Cell Encapsulation in the Hydrogel

This protocol describes the encapsulation of cells within the hydrogel during its formation.

Materials:

  • Sterile this compound, 4-Arm PEG-Alkyne, and Alkyne-RGD solutions in cell culture medium.

  • Sterile CuSO₄ and Sodium Ascorbate solutions.

  • Cells of interest, suspended in cell culture medium at the desired density.

Procedure:

  • Under sterile conditions, mix the sterile PEG and RGD solutions.

  • Add the cell suspension to the precursor solution and gently mix to ensure a homogenous distribution.

  • Add the Sodium Ascorbate and then the CuSO₄ solutions to initiate gelation.

  • Quickly dispense the cell-laden precursor solution into the desired culture vessel (e.g., well plate, microfluidic device).

  • Allow the hydrogel to fully crosslink at 37°C in a cell culture incubator.

  • Once gelled, add cell culture medium to the top of the hydrogel.

Protocol 5: Analysis of Cell Viability in 3D Hydrogels

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • PBS

  • Confocal microscope

Procedure:

  • After the desired culture period, aspirate the culture medium from the hydrogels.

  • Wash the hydrogels twice with PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C.

  • Wash the hydrogels with PBS.

  • Image the stained cells within the hydrogel using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Protocol 6: Western Blot Analysis of YAP/TAZ Signaling

The stiffness of the hydrogel can influence cell behavior through mechanotransduction pathways, such as the YAP/TAZ pathway. This protocol outlines the analysis of YAP/TAZ nuclear localization.

Materials:

  • Cell-laden hydrogels

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-YAP, anti-TAZ, anti-Lamin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation:

    • Homogenize the cell-laden hydrogels in a hypotonic buffer.

    • Centrifuge to pellet the nuclei. Collect the supernatant (cytoplasmic fraction).

    • Lyse the nuclear pellet with a nuclear extraction buffer.

  • Protein Quantification:

    • Determine the protein concentration of both fractions using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis:

    • Quantify the band intensities to determine the relative amounts of YAP and TAZ in the nuclear and cytoplasmic fractions. An increase in the nuclear fraction indicates activation of the pathway.

Visualizations

experimental_workflow cluster_synthesis Component Synthesis cluster_hydrogel Hydrogel Formation & Cell Encapsulation cluster_analysis Analysis s1 Synthesize 4-Arm PEG-Alkyne h1 Mix PEG Precursors and RGD s1->h1 s2 Synthesize Alkyne-RGD s2->h1 s3 Prepare this compound Solution s3->h1 h2 Add Cell Suspension h1->h2 h3 Initiate Crosslinking (CuAAC) h2->h3 h4 Culture Cell-Laden Hydrogel h3->h4 a1 Cell Viability Assay (Live/Dead) h4->a1 a2 Western Blot for YAP/TAZ h4->a2 a3 Immunofluorescence Staining h4->a3

Caption: Experimental workflow for hydrogel synthesis, cell encapsulation, and analysis.

signaling_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK FAK Integrin->FAK Activation RhoA RhoA Integrin->RhoA Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Src->FAK ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton ROCK->Actin Stress Fiber Formation YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Actin->YAP_TAZ_cyto Mechanical Tension YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation Gene Gene Expression (Proliferation, Differentiation) YAP_TAZ_nuc->Gene

Caption: Integrin-mediated signaling in response to RGD-functionalized hydrogels.

Application Notes and Protocols for Peptide-Drug Conjugation using Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern drug development. Peptide-drug conjugates (PDCs) have emerged as a promising strategy, leveraging the high specificity of peptides to guide cytotoxic or therapeutic payloads directly to their intended targets, thereby enhancing efficacy and minimizing off-target toxicity. This document provides detailed application notes and protocols for the synthesis of a peptide-drug conjugate utilizing a heterobifunctional Bromo-PEG3-azide linker.

This methodology involves a two-step sequential conjugation strategy:

  • Site-Specific PEGylation: A targeting peptide containing a cysteine residue is reacted with the bromo-functional group of the this compound linker. This reaction forms a stable thioether bond, attaching the PEG-azide moiety to the peptide.

  • Bioorthogonal "Click" Chemistry: The azide-functionalized peptide is then conjugated to an alkyne-modified therapeutic drug via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" chemistry approach is highly efficient and specific, yielding a stable triazole linkage.

The incorporation of the polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide-drug conjugate.

Experimental Protocols

Protocol 1: Cysteine-Specific PEGylation of a Targeting Peptide with this compound

This protocol details the site-specific conjugation of this compound to a cysteine-containing peptide. The bromoacetyl group selectively reacts with the sulfhydryl group of cysteine to form a stable thioether linkage.

Materials:

  • Cysteine-containing targeting peptide

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate buffered saline (PBS), pH 7.2-7.4

  • Degassed, purified water

  • Organic solvent for dissolving this compound (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS buffer at a concentration of 1-5 mg/mL.

  • Disulfide Bond Reduction: If the peptide contains disulfide bonds, they must be reduced to free the cysteine thiol for conjugation. Add a 2-5 molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour.

  • Linker Preparation: Prepare a stock solution of this compound in a minimal amount of an appropriate organic solvent (e.g., DMF or DMSO) at a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the reduced peptide solution. The reaction should be performed under gentle agitation at room temperature. The optimal reaction time can range from 2 to 24 hours. Monitor the reaction progress by RP-HPLC.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to react with any excess this compound.

  • Purification: Purify the resulting azide-functionalized peptide (Peptide-PEG3-azide) from unreacted peptide, excess linker, and other reagents using preparative RP-HPLC.[1][2] The solvents typically utilized are water (Solvent A) and acetonitrile (ACN) (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).[3]

  • Characterization and Quantification:

    • Confirm the identity and purity of the purified Peptide-PEG3-azide conjugate by analytical RP-HPLC.

    • Verify the molecular weight of the conjugate using mass spectrometry.[1][4] A successful conjugation will show a mass increase corresponding to the mass of the this compound linker minus the mass of HBr.

    • Quantify the concentration of the purified conjugate using UV-Vis spectrophotometry at 280 nm (if the peptide contains tryptophan or tyrosine residues) or by a colorimetric peptide assay (e.g., BCA assay).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Functionalized Peptide to an Alkyne-Modified Drug

This protocol describes the "click" reaction between the Peptide-PEG3-azide and an alkyne-containing drug molecule.

Materials:

  • Purified Peptide-PEG3-azide

  • Alkyne-modified drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Degassed, purified water

  • Appropriate buffer (e.g., PBS or triethanolamine buffer, pH 7-8)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Reactant Preparation:

    • Dissolve the Peptide-PEG3-azide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the alkyne-modified drug in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or a water/DMSO mixture (e.g., 200 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Conjugation Reaction:

    • In a reaction vessel, combine the Peptide-PEG3-azide solution and the alkyne-modified drug. A slight molar excess (1.2-2 equivalents) of the alkyne-drug is typically used.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for copper.

    • Allow the reaction to proceed at room temperature for 1-4 hours, with gentle mixing. Protect the reaction from light.

  • Purification: Purify the final peptide-drug conjugate using preparative RP-HPLC to remove unreacted starting materials, catalyst, and byproducts.

  • Characterization and Quantification:

    • Assess the purity of the final conjugate by analytical RP-HPLC.

    • Confirm the molecular weight of the peptide-drug conjugate using mass spectrometry. The mass should correspond to the sum of the Peptide-PEG3-azide and the alkyne-modified drug.

    • Quantify the final product using UV-Vis spectrophotometry or a suitable peptide assay.

Data Presentation

The following tables provide representative data for the conjugation and characterization of peptide-drug conjugates.

Table 1: Reaction Conditions and Yields for Peptide-PEG3-azide Synthesis

ParameterConditionYield (%)Reference
Peptide Concentration 2 mg/mL--
This compound:Peptide Molar Ratio 3:1>90%
Reaction Buffer PBS, pH 7.4-
Temperature Room Temperature-
Reaction Time 4 hours--
Purification Method Preparative RP-HPLC-
Overall Isolated Yield 60-80%--

Table 2: Reaction Conditions and Yields for CuAAC "Click" Reaction

ParameterConditionYield (%)Reference
Peptide-PEG3-azide Concentration 1 mg/mL--
Alkyne-Drug:Peptide-PEG3-azide Molar Ratio 1.5:1>95%
Catalyst System CuSO4/Sodium Ascorbate/THPTA-
Reaction Buffer PBS, pH 7.5--
Temperature Room Temperature-
Reaction Time 2 hours-
Purification Method Preparative RP-HPLC-
Overall Isolated Yield 50-70%--

Table 3: Characterization of Conjugates by Mass Spectrometry

ConjugateTheoretical Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)Reference
Peptide-PEG3-azide (MW of Peptide) + 281.13(Experimental MW)< 10
Peptide-Drug Conjugate (MW of Peptide-PEG3-azide) + (MW of Alkyne-Drug)(Experimental MW)< 10

Visualizations

Experimental Workflow

G cluster_0 Step 1: Cysteine-Specific PEGylation cluster_1 Step 2: CuAAC Click Chemistry peptide Cysteine-Containing Peptide reduction Disulfide Reduction (if necessary) with TCEP peptide->reduction bromo_peg This compound conjugation1 Conjugation Reaction (pH 7.2-7.4) bromo_peg->conjugation1 reduction->conjugation1 purification1 RP-HPLC Purification conjugation1->purification1 product1 Peptide-PEG3-azide purification1->product1 conjugation2 Click Reaction product1->conjugation2 alkyne_drug Alkyne-Modified Drug alkyne_drug->conjugation2 catalyst CuSO4 / Na-Ascorbate / THPTA catalyst->conjugation2 purification2 RP-HPLC Purification conjugation2->purification2 final_product Peptide-Drug Conjugate purification2->final_product

Caption: Workflow for the two-step conjugation of a peptide to a drug.

Targeted Drug Delivery and Signaling Pathway Inhibition

Peptide-drug conjugates are designed to target specific receptors that are overexpressed on the surface of cancer cells. Upon binding, the conjugate is internalized, and the cytotoxic drug is released, leading to the inhibition of critical signaling pathways that drive cancer cell proliferation and survival. Two such key pathways are the PI3K/AKT/mTOR and EGFR signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor Tumor Cell Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k drug Released Drug receptor->drug pdc Peptide-Drug Conjugate pdc->receptor Binding & Internalization akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation drug->pi3k Inhibition drug->akt Inhibition drug->mtor Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a targeted PDC.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling egfr EGFR ras RAS egfr->ras drug Released Drug egfr->drug pdc Peptide-Drug Conjugate pdc->egfr Binding & Internalization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Transcription & Cell Proliferation erk->proliferation drug->egfr Inhibition drug->ras Inhibition

Caption: Inhibition of the EGFR signaling pathway by a targeted PDC.

References

Troubleshooting & Optimization

Common issues in Bromo-PEG3-azide click chemistry reactions and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG3-azide click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving this compound.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during this compound click chemistry reactions.

Issue 1: Low or No Product Yield in CuAAC Reaction

Question: I am observing a low yield or no formation of my desired product in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in CuAAC reactions with PEGylated reagents are a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Potential Causes & Solutions:

  • Copper Catalyst Issues:

    • Oxidation of Cu(I): The active catalyst in CuAAC is Cu(I), which can easily be oxidized to the inactive Cu(II) state by dissolved oxygen.

      • Solution: Degas all buffers and solvent systems thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. Ensure your sodium ascorbate solution is freshly prepared, as it is used to reduce Cu(II) to Cu(I) in situ.[1][2][3]

    • Copper Sequestration: Other functional groups on your substrate, such as thiols or unprotected amines, can chelate the copper catalyst, making it unavailable for the click reaction.[1][4]

      • Solution: If possible, use protecting groups for reactive side chains. Alternatively, increasing the concentration of the copper catalyst and ligand can help overcome this issue. The addition of sacrificial metals like Zn(II) or Ni(II) can sometimes occupy these chelating sites, freeing up the copper catalyst.

    • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.

      • Solution: For aqueous-based reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are generally recommended. For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice. The optimal ligand-to-copper ratio should be determined empirically, but a ratio of 2:1 to 5:1 is a good starting point.

  • Reactant and Reagent Problems:

    • Steric Hindrance: The polyethylene glycol (PEG) chain, although beneficial for solubility, can cause steric hindrance around the azide functional group, slowing down the reaction rate.

      • Solution: Increasing the reaction time or gently heating the reaction (e.g., to 35-50°C) can help overcome steric hindrance. Optimizing the molar ratio of reactants, often by using a slight excess of the smaller, non-PEGylated reactant, can also improve yields.

    • Reagent Quality and Concentration: Degradation of reagents or inaccurate concentration measurements can lead to poor results.

      • Solution: Ensure the purity of your this compound and alkyne-functionalized molecule. Verify the concentrations of all stock solutions. It is advisable to use freshly prepared sodium ascorbate solutions.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solubility of all reaction components is critical.

      • Solution: For biomolecules, aqueous buffers like PBS are common. Co-solvents such as DMSO, t-BuOH, or DMF can be used to aid the solubility of hydrophobic reactants. A common solvent system is a mixture of water and t-BuOH or DMSO.

    • pH of the Reaction Mixture: The pH can influence the stability of the reactants and the catalyst complex.

      • Solution: CuAAC reactions are typically robust over a pH range of 4-12. However, for bioconjugation, a pH around 7 is generally optimal to maintain the integrity of the biomolecule.

Troubleshooting Workflow:

CuAAC_Troubleshooting start Low/No Product Yield in CuAAC check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Assess Reactants & Reagents check_conditions 3. Optimize Reaction Conditions catalyst_oxygen Degas Solvents? Use Fresh Ascorbate? check_catalyst->catalyst_oxygen Oxidation? reagent_sterics Steric Hindrance Likely? check_reagents->reagent_sterics condition_solvent All Components Soluble? check_conditions->condition_solvent solution_found Problem Resolved catalyst_sequestration Chelating Groups Present? catalyst_oxygen->catalyst_sequestration Yes sol_oxygen Degas solvents and use fresh sodium ascorbate solution. catalyst_oxygen->sol_oxygen No catalyst_ligand Optimal Ligand Used? catalyst_sequestration->catalyst_ligand No sol_sequestration Increase catalyst/ligand concentration. Consider sacrificial metals. catalyst_sequestration->sol_sequestration Yes catalyst_ligand->check_reagents Yes sol_ligand Switch to a more suitable ligand (e.g., THPTA for aqueous media). catalyst_ligand->sol_ligand No sol_oxygen->solution_found sol_sequestration->solution_found sol_ligand->solution_found reagent_quality Reagent Purity/Concentration Verified? reagent_sterics->reagent_quality No sol_sterics Increase reaction time/temperature. Use excess of non-PEGylated reactant. reagent_sterics->sol_sterics Yes reagent_quality->check_conditions Yes sol_quality Confirm reagent purity and re-measure concentrations. reagent_quality->sol_quality No sol_sterics->solution_found sol_quality->solution_found condition_ph pH Optimal? condition_solvent->condition_ph Yes sol_solvent Add co-solvents (DMSO, t-BuOH). Ensure complete dissolution. condition_solvent->sol_solvent No condition_ph->solution_found Yes sol_ph Adjust pH to ~7 for bioconjugation. condition_ph->sol_ph No sol_solvent->solution_found sol_ph->solution_found

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Issue 2: Poor Efficiency in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question: My copper-free SPAAC reaction with this compound and a strained alkyne (e.g., DBCO, BCN) is showing low efficiency. What should I consider to optimize this reaction?

Answer:

While SPAAC avoids the complications of a copper catalyst, its kinetics are highly dependent on the choice of strained alkyne, reaction conditions, and the properties of the reactants.

Potential Causes & Solutions:

  • Reactivity of the Strained Alkyne:

    • Alkyne Choice: The reactivity of strained alkynes varies significantly. Cyclooctynes like DBCO (dibenzocyclooctyne) are generally more reactive than larger ring systems due to higher ring strain.

      • Solution: If reaction rates are too slow, consider using a more reactive strained alkyne. The presence of electron-withdrawing groups on the cyclooctyne can also enhance reactivity.

  • Suboptimal Reaction Conditions:

    • Solvent and pH: The reaction medium can influence the rate of SPAAC.

      • Solution: While SPAAC is robust in a variety of buffers, some studies have shown that buffers like HEPES can lead to higher reaction rates compared to PBS. The pH can also have an effect, with slightly basic conditions (pH 7.4-8.5) often favoring the reaction.

    • Temperature:

      • Solution: Although many SPAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) can increase the reaction rate, provided your biomolecule is stable at that temperature.

  • Solubility and Steric Hindrance:

    • Solubility of Reactants: Poor solubility of either the this compound or the strained alkyne can significantly reduce reaction efficiency.

      • Solution: The PEG3 linker on the this compound enhances water solubility. However, if your strained alkyne is hydrophobic, the addition of a small amount of a biocompatible organic co-solvent like DMSO may be necessary.

    • Steric Hindrance: Similar to CuAAC, the PEG linker can create steric hindrance.

      • Solution: Increasing the reaction time is the most straightforward approach. Optimizing the molar ratio of reactants, typically using a 1.5 to 2-fold excess of one reactant, can also help drive the reaction to completion.

Issue 3: Difficulty in Purifying the Final PEGylated Product

Question: I am struggling to purify my final product after the click reaction. What are the best methods for purifying PEGylated molecules?

Answer:

The purification of PEGylated products can be challenging due to the potential for a heterogeneous mixture of unreacted starting materials, byproducts, and the desired conjugate, which itself may have some variability in PEGylation.

Common Purification Techniques:

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for purifying PEGylated proteins and other large molecules. The addition of the PEG chain significantly increases the hydrodynamic radius of the molecule, allowing for efficient separation from smaller, unreacted components.

  • Ion Exchange Chromatography (IEX): The PEG chain can shield the surface charges of a protein, altering its isoelectric point. This change in charge properties can be exploited to separate the PEGylated product from the un-PEGylated starting material using IEX.

  • Hydrophobic Interaction Chromatography (HIC): PEG can become more hydrophobic in the presence of high salt concentrations. This property can be used to separate PEGylated molecules from non-PEGylated ones using HIC.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is well-suited for the purification of smaller PEGylated molecules and peptides.

  • Dialysis or Tangential Flow Filtration (TFF): For large biomolecules, these methods are effective for removing small molecule impurities like excess reagents and catalysts.

Purification Strategy:

A multi-step purification strategy is often necessary. For example, an initial SEC step to remove the bulk of unreacted small molecules, followed by an IEX step for fine separation of PEGylated and non-PEGylated species.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker?

A1: this compound is a heterobifunctional linker. The azide group is used for "click" chemistry reactions (CuAAC or SPAAC) to attach to an alkyne-modified molecule. The bromo group serves as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the attachment of another molecule. The PEG3 (triethylene glycol) spacer is hydrophilic, which improves the solubility of the linker and the resulting conjugate in aqueous media.

Q2: Should I use CuAAC or SPAAC for my application?

A2: The choice between CuAAC and SPAAC depends on your specific application.

  • CuAAC is generally faster and uses terminal alkynes which are smaller and less likely to perturb the function of a biomolecule. However, the copper catalyst can be toxic to living cells and can damage certain biomolecules.

  • SPAAC is copper-free and therefore more biocompatible, making it the preferred method for in vivo studies and applications involving sensitive biological systems. However, the required strained alkynes are larger and more hydrophobic, which can sometimes affect the properties of the labeled molecule.

Q3: Can I monitor the progress of my click reaction?

A3: Yes, reaction progress can be monitored by various analytical techniques.

  • Thin Layer Chromatography (TLC): For small molecules, the disappearance of starting materials and the appearance of the product spot can be visualized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the consumption of reactants and the formation of the product, confirming its molecular weight.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, the increase in molecular weight of the protein after conjugation can be observed as a shift in the band on the gel.

Data Presentation

Quantitative Data Summary Tables

Table 1: Influence of Ligand and Copper Concentration on CuAAC Reaction Yield

LigandCopper (CuSO₄) Concentration (mol%)Solvent SystemReaction Time (h)Yield (%)
THPTA1Water1-4>95
TBTA1DMSO/t-BuOH/H₂O12~90
PMDTA10 (relative to alkyne)DMFNot Specified~73
None1Water24<20

Data compiled from literature and are representative. Actual yields may vary depending on the specific substrates.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates with DBCO

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.00.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (for aqueous reactions) or TBTA (for organic solvents)

  • Degassed buffer (e.g., PBS, pH 7.4) or solvent (e.g., DMF, DMSO/water mixture)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen degassed solvent system. A typical starting molar ratio is 1:1.2 of alkyne to azide.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Add the ligand solution to a final concentration of 0.5-5 mM (maintaining a ligand to copper ratio of at least 2:1).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction can be gently heated if necessary.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

    • Once complete, purify the product using a suitable chromatographic method (e.g., SEC or RP-HPLC).

General Protocol for SPAAC with this compound

Materials:

  • Strained alkyne-functionalized molecule (e.g., DBCO-functionalized)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-functionalized molecule in the reaction buffer. If solubility is an issue, a small amount of a co-solvent like DMSO can be added.

    • Dissolve the this compound in the reaction buffer.

  • Reaction Setup:

    • Combine the solutions of the strained alkyne and this compound. A molar ratio of 1:1.5 (alkyne to azide) is a common starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours, or at 4°C for overnight reactions. Gentle heating to 37°C can be used to accelerate the reaction.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

    • Purify the final conjugate using an appropriate method such as SEC, IEX, or dialysis to remove any unreacted starting materials.

Visualizations

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product BromoPEG3Azide Bromo-PEG3-N₃ Triazole Bromo-PEG3-Triazole-R BromoPEG3Azide->Triazole Alkyne R-C≡CH Alkyne->Triazole CuSO4 CuSO₄ (Cu²⁺) Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Triazole Cu(I) Catalyst Ligand Ligand (e.g., THPTA) Ascorbate->Triazole Cu(I) Catalyst Ligand->Triazole Cu(I) Catalyst

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Workflow.

SPAAC_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product BromoPEG3Azide Bromo-PEG3-N₃ Triazole Bromo-PEG3-Triazole-R BromoPEG3Azide->Triazole StrainedAlkyne Strained Alkyne (e.g., DBCO-R) StrainedAlkyne->Triazole Buffer Aqueous Buffer (e.g., PBS, pH 7.4) Buffer->Triazole Spontaneous (No Catalyst)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Workflow.

References

Optimizing reaction conditions for Bromo-PEG3-azide conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bromo-PEG3-azide Conjugation

Welcome to the technical support center for optimizing this compound conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the conjugation of this compound to target molecules, particularly those containing thiol groups (e.g., cysteine residues in proteins).

Q1: What is the primary reactive target for the bromo group on the this compound linker?

A1: The bromo group is an alkyl halide that primarily reacts with nucleophiles. In bioconjugation, its most common target is the sulfhydryl (thiol) group of a cysteine residue, forming a stable thioether bond through an S_N2 nucleophilic substitution reaction.[1][2] While reactions can occur with other nucleophilic amino acid side chains like histidine or lysine, selectivity for cysteine can be achieved by controlling the reaction pH.[3]

Q2: My conjugation yield is consistently low. What are the most likely causes?

A2: Low conjugation yield can stem from several factors:

  • Suboptimal pH: The reaction of a bromoacetyl group with a thiol is pH-dependent. If the pH is too low (e.g., < 7), the thiol is protonated and less nucleophilic, slowing the reaction. If the pH is too high (e.g., > 9.0), side reactions with other residues like lysine can increase.[4]

  • Oxidation of Thiols: The target thiol group on your protein or molecule is susceptible to oxidation, forming disulfide bonds (dimers). Oxidized thiols will not react with the bromo group. It is critical to work in an oxygen-free environment.[5]

  • Reagent Quality: Ensure your this compound reagent is not hydrolyzed or degraded. Similarly, confirm the purity and concentration of your target molecule.

  • Insufficient Molar Excess: A 5- to 20-fold molar excess of the PEG reagent over the target molecule is often required to drive the reaction to completion.

  • Incomplete Reduction of Protein Thiols: If your protein's cysteine residues are naturally in a disulfide bond, they must be reduced prior to conjugation using an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Crucially, the reducing agent must be removed before adding the bromo-PEG linker, as it will compete for the reagent.

Q3: I'm observing significant side products. How can I improve the selectivity of the reaction?

A3: The formation of side products is often due to the reaction of the bromo group with nucleophiles other than the intended thiol.

  • Optimize Reaction pH: For selective conjugation to cysteine, a pH range of 7.0-8.5 is generally recommended. The bromoacetyl group shows good chemoselectivity for thiols at pH values up to 9.0. Above this pH, reactivity with lysine's amino group becomes more prominent.

  • Control Molar Ratio: Use the lowest possible molar excess of the Bromo-PEG-azide reagent that still provides an acceptable yield to minimize off-target reactions.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like HPLC or SDS-PAGE. Stop the reaction once the desired product is formed to prevent the accumulation of side products. Running the reaction at a lower temperature (e.g., 4°C) for a longer period can sometimes improve selectivity.

Q4: How can I confirm that my conjugation reaction was successful?

A4: Several analytical techniques can be used:

  • SDS-PAGE: A successful conjugation will result in a noticeable increase in the molecular weight of a protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unmodified protein.

  • Mass Spectrometry (LC-MS): This provides the most definitive confirmation by showing the exact mass of the conjugated product, allowing you to determine the number of PEG linkers attached.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from unreacted starting materials. The appearance of a new, typically earlier-eluting peak (in SEC) or later-eluting peak (in RP-HPLC) is indicative of a successful reaction.

Q5: What is the best way to purify my PEGylated product?

A5: The choice of purification method depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other low-molecular-weight reagents.

  • Ion Exchange Chromatography (IEX): PEGylation can shield charges on a protein's surface, altering its interaction with IEX resins. This change in electrostatic interaction can be exploited to separate PEGylated species from the unmodified protein.

  • Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange, but may not be efficient at separating unreacted protein from the PEGylated product.

Experimental Protocols & Data

Protocol 1: General Procedure for Conjugating this compound to a Cysteine-Containing Protein

This protocol provides a general workflow for the site-specific conjugation of this compound to a protein's cysteine residue.

1. Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • This compound.

  • Reducing Agent (e.g., 1 M TCEP solution).

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.2-7.5.

  • Quenching Reagent (e.g., 1 M L-cysteine or 2-mercaptoethanol).

  • Desalting columns for buffer exchange.

2. Procedure:

  • Protein Preparation & Reduction:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate at room temperature for 1 hour.

    • Crucially , remove the TCEP using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in a compatible organic solvent (like DMSO or DMF) or directly in the Reaction Buffer if soluble.

    • Immediately add the this compound solution to the reduced protein solution to achieve a 10-fold molar excess of the PEG linker.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the initial amount of this compound to consume any unreacted linker. Incubate for 30 minutes.

  • Purification & Analysis:

    • Purify the conjugate using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to remove unreacted protein, excess PEG linker, and quenching reagent.

    • Analyze the purified fractions using SDS-PAGE and LC-MS to confirm conjugation and assess purity.

Table 1: Optimization of Reaction Parameters

The following table summarizes key parameters and their typical ranges for optimizing the thiol-bromo reaction.

ParameterRecommended RangeRationale & Considerations
pH 7.0 - 8.5Balances thiol nucleophilicity with minimizing side reactions. Below pH 7, the reaction is slow; above 8.5, reaction with amines (lysine) increases.
Molar Excess 5x - 20x (PEG:Thiol)A higher excess drives the reaction to completion but can increase the likelihood of off-target modification and makes purification more challenging.
Temperature 4°C - 25°CRoom temperature (25°C) is often sufficient for a 1-4 hour reaction. Lower temperatures (4°C) can enhance selectivity but require longer reaction times (overnight).
Solvent Aqueous Buffers (PBS, HEPES)Buffers should be degassed to prevent thiol oxidation. A small percentage (<10%) of a co-solvent like DMSO or DMF can be used to aid in dissolving the PEG reagent.
Reaction Time 1 - 16 hoursMonitor progress by a suitable analytical method (e.g., LC-MS) to determine the optimal time and avoid side-product formation.

Visualizations

Diagram 1: Experimental Workflow

The following diagram illustrates the general workflow for the protein conjugation process.

G prep Protein Preparation (Dissolve in Buffer) reduce Thiol Reduction (Add TCEP) prep->reduce If needed conjugate Conjugation Reaction (Add this compound) prep->conjugate If no reduction is needed desalt1 Remove Reducing Agent (Desalting Column) reduce->desalt1 desalt1->conjugate quench Quench Reaction (Add L-Cysteine) conjugate->quench purify Purification (SEC / IEX) quench->purify analyze Analysis (SDS-PAGE, LC-MS) purify->analyze

Caption: General experimental workflow for this compound conjugation to a protein.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path for troubleshooting low conjugation yields.

G start Low Conjugation Yield check_thiol Was free thiol available? (Check reduction/oxidation) start->check_thiol check_ph Is reaction pH optimal? (Measure pH of buffer) start->check_ph check_reagents Are reagents active? (Use fresh reagents) start->check_reagents sol_reduce Solution: Pre-reduce protein with TCEP & remove it before conjugation. Use degassed buffers. check_thiol->sol_reduce No sol_ph Solution: Adjust pH to 7.0-8.5 using a degassed buffer such as PBS or HEPES. check_ph->sol_ph No sol_reagents Solution: Increase molar excess of PEG-linker (5x to 20x). Verify reagent quality. check_reagents->sol_reagents No / Unsure

Caption: A troubleshooting decision tree for low-yield conjugation reactions.

References

Identifying and minimizing side products in Bromo-PEG3-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG3-azide. Our aim is to help you identify and minimize side products to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two different reactive ends connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3] The key features are:

  • Bromo Group (-Br): This is a good leaving group for nucleophilic substitution reactions, allowing for conjugation to molecules with nucleophilic functional groups like thiols (-SH) or amines (-NH2).[4][5]

  • Azide Group (-N3): This group is primarily used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with alkyne-containing molecules.

  • PEG3 Spacer: The polyethylene glycol chain increases the hydrophilicity and solubility of the molecule and its conjugates in aqueous solutions.

Its primary application is in bioconjugation, where it serves as a linker to connect two different molecules, such as a protein and a small molecule drug, or to functionalize surfaces.

Q2: What are the most common side reactions to be aware of when using this compound?

The two reactive ends of this compound can undergo undesirable side reactions under certain conditions. The main side reactions of concern are:

  • Hydrolysis of the Bromo Group: The bromo group can be replaced by a hydroxyl group (-OH) from water, especially under basic conditions (high pH). This results in a Hydroxy-PEG3-azide impurity.

  • Elimination Reaction of the Bromo Group: Under strongly basic conditions and in the presence of heat, an elimination reaction can occur, leading to the formation of a double bond (alkene) at the end of the PEG chain.

  • Reduction of the Azide Group: The azide group can be reduced to a primary amine (-NH2), particularly in the presence of reducing agents like phosphines (e.g., TCEP) or dithiothreitol (DTT), which are sometimes used in bioconjugation protocols to cleave disulfide bonds.

Q3: How can I minimize the hydrolysis of the bromo group?

To minimize hydrolysis of the bromo group, it is recommended to:

  • Control the pH: Perform reactions involving the bromo group at a neutral or slightly acidic pH if possible. Primary alkyl bromides are more susceptible to cleavage of the C-Br bond at a pH greater than 8-9.

  • Limit exposure to aqueous basic conditions: If basic conditions are required for your reaction, keep the reaction time as short as possible and the temperature low to disfavor hydrolysis.

  • Use non-aqueous solvents: When feasible, using a non-aqueous solvent for the nucleophilic substitution step can prevent hydrolysis.

Q4: What conditions favor the elimination side reaction and how can I avoid it?

Elimination reactions are favored by:

  • High temperatures.

  • Concentrated strong bases (e.g., potassium hydroxide).

  • The use of pure ethanol as a solvent.

To avoid elimination, it is best to use milder reaction conditions, lower temperatures, and avoid highly concentrated strong bases.

Q5: My protocol requires the use of a reducing agent like TCEP. How can I prevent the reduction of the azide group?

The reduction of the azide by phosphines like TCEP is a known reaction (the Staudinger reduction). To mitigate this:

  • Stoichiometric control: Use the minimum necessary amount of the reducing agent.

  • Sequential reaction: If possible, perform the reduction step first and then remove the excess reducing agent before adding the this compound.

  • In-situ quenching: After disulfide reduction, the excess phosphine can be quenched by adding a water-soluble PEG-azide before the addition of your this compound. This consumes the excess reducing agent.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product Hydrolysis of the bromo group: A significant portion of the starting material has been converted to Hydroxy-PEG3-azide.- Verify the pH of your reaction mixture; aim for neutral or slightly acidic conditions. - Reduce reaction time and temperature if basic conditions are necessary. - Consider performing the reaction in a non-aqueous solvent.
Reduction of the azide group: The azide is being converted to an amine, preventing the click reaction.- If using a reducing agent, ensure it is removed or quenched before adding the this compound. - Use a minimal excess of the reducing agent.
Steric hindrance: The biomolecule is preventing efficient reaction at the desired site.- Increase the molar excess of this compound. - Optimize the reaction buffer and temperature.
Unexpected peak in HPLC/MS analysis Hydroxy-PEG3-azide formation: Mass corresponds to the replacement of Br (79/81 Da) with OH (17 Da).- Follow the recommendations to minimize hydrolysis.
Azido-PEG3-amine formation: Mass corresponds to the reduction of the azide group (-N3, 42 Da) to an amine group (-NH2, 16 Da).- Follow the recommendations to prevent azide reduction.
Elimination product: Mass corresponds to the loss of HBr (81 Da).- Avoid high temperatures and strong bases.
Poor solubility of conjugate Aggregation of biomolecules: The conjugation process may induce aggregation.- Optimize buffer conditions (pH, ionic strength). - The PEG linker is designed to improve solubility, but extensive modification can sometimes lead to aggregation. Consider using a lower molar excess of the linker.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on the Bromo Group

This protocol describes a general method for conjugating a thiol-containing molecule to the bromo-end of this compound.

  • Dissolve the thiol-containing molecule in a suitable buffer, typically a phosphate buffer (e.g., PBS) at pH 7.2-7.5.

  • Dissolve this compound in the same buffer or a compatible co-solvent (e.g., DMSO) and add it to the solution of the thiol-containing molecule. A 1.5 to 5-fold molar excess of the this compound is typically used.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress by HPLC-MS to check for the formation of the desired product and potential side products.

  • Purify the conjugate using a suitable chromatography technique, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted starting materials and side products.

Protocol 2: Identification of Side Products by HPLC-MS

This protocol provides a general workflow for the analysis of your reaction mixture to identify the desired product and potential side products.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture with a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration appropriate for your mass spectrometer.

  • HPLC Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Detection: UV detection at 214 nm and 280 nm (if your molecule has aromatic residues).

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Data Analysis:

      • Extract the ion chromatograms for the expected masses of the starting materials, desired product, and potential side products (see table below).

      • Analyze the mass spectra of the observed peaks to confirm their identity based on their accurate mass.

Compound Chemical Formula Monoisotopic Mass (Da) Expected Mass Shift from this compound
This compoundC8H16BrN3O3281.043-
Hydroxy-PEG3-azideC8H17N3O4219.122-61.921
Azido-PEG3-amineC8H18N4O3218.138-62.905
Elimination ProductC8H15N3O3201.111-80.932

Visualizations

G cluster_main_path Desired Reaction Pathway cluster_side_reactions Potential Side Reactions This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution + Thiol-Molecule (pH 7.2-7.5) Hydrolysis Hydrolysis This compound->Hydrolysis + H2O (High pH) Elimination Elimination This compound->Elimination Strong Base High Temp Reduction Reduction This compound->Reduction + Reducing Agent (e.g., TCEP) Thiol-PEG3-azide Conjugate Thiol-PEG3-azide Conjugate Nucleophilic Substitution->Thiol-PEG3-azide Conjugate Click Reaction Click Reaction Thiol-PEG3-azide Conjugate->Click Reaction + Alkyne-Molecule (CuAAC or SPAAC) Final Bioconjugate Final Bioconjugate Click Reaction->Final Bioconjugate Hydroxy-PEG3-azide Hydroxy-PEG3-azide Hydrolysis->Hydroxy-PEG3-azide Alkene-PEG3-azide Alkene-PEG3-azide Elimination->Alkene-PEG3-azide Bromo-PEG3-amine Bromo-PEG3-amine Reduction->Bromo-PEG3-amine

Caption: Desired vs. side reaction pathways for this compound.

G cluster_workflow Troubleshooting Workflow Start Low Yield or Unexpected Product Check_Reaction_Conditions Review Reaction Conditions (pH, Temp, Reagents) Start->Check_Reaction_Conditions HPLC_MS_Analysis Perform HPLC-MS Analysis of Reaction Mixture Check_Reaction_Conditions->HPLC_MS_Analysis Identify_Side_Products Identify Side Products (Hydrolysis, Reduction, Elimination) HPLC_MS_Analysis->Identify_Side_Products Optimize_Conditions Optimize Reaction Conditions to Minimize Side Products Identify_Side_Products->Optimize_Conditions Side Products Detected Purification Purify Conjugate using SEC or IEX Identify_Side_Products->Purification Desired Product Only Optimize_Conditions->HPLC_MS_Analysis Characterize_Final_Product Characterize Purified Product Purification->Characterize_Final_Product End Successful Conjugation Characterize_Final_Product->End

Caption: A logical workflow for troubleshooting this compound reactions.

References

Technical Support Center: Purification of Bromo-PEG3-Azide Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with Bromo-PEG3-azide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled biomolecules.

Issue 1: Low Labeling Efficiency

Question: My final product shows a low degree of labeling with this compound. What are the potential causes and solutions?

Answer:

Low labeling efficiency can stem from several factors related to the reaction conditions and the biomolecule itself. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: The reaction of the NHS ester group of a PEGylation reagent with primary amines (like the N-terminus of a protein or lysine residues) is most efficient at a pH of 7-9.[1] If the pH of your reaction buffer is too low, the reaction rate will be significantly reduced.

    • Solution: Ensure your reaction buffer is amine-free (e.g., PBS or bicarbonate buffer) and adjusted to a pH between 8.3 and 8.5.[2] Avoid buffers containing primary amines like Tris, as they will compete with your biomolecule for the labeling reagent.[2]

  • Reagent Instability: this compound, like many PEGylation reagents, can be sensitive to moisture.

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2]

  • Insufficient Molar Excess of Reagent: The ratio of the labeling reagent to the biomolecule is critical for achieving the desired degree of labeling.[1]

    • Solution: Optimize the molar ratio of this compound to your biomolecule. Start with a modest excess and incrementally increase it to find the optimal ratio for your specific application.

  • Biomolecule Accessibility: The target functional groups on your biomolecule may be sterically hindered, preventing efficient labeling.

    • Solution: Consider using a longer PEG linker to overcome steric hindrance. In some cases, partial denaturation of the protein may be necessary to expose more reactive sites, but this should be done with caution to maintain biological activity.

Issue 2: Presence of Unreacted this compound in the Final Product

Question: After purification, I still detect a significant amount of unreacted this compound. How can I effectively remove it?

Answer:

The removal of excess, low molecular weight reagents is a common challenge in bioconjugation. Several techniques can be employed, often in combination, for efficient removal.

  • Size Exclusion Chromatography (SEC): SEC is a primary method for separating molecules based on their size. It is highly effective at removing small molecules like unreacted PEG reagents from larger biomolecules.

    • Solution: Use an SEC column with a resin that has an appropriate fractionation range for your biomolecule. This will allow the larger labeled biomolecule to elute first, well-separated from the smaller, unreacted reagent.

  • Dialysis/Diafiltration: These membrane-based techniques are effective for removing small molecules from a solution of larger molecules.

    • Solution: Use a dialysis membrane or diafiltration cassette with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule but large enough to allow the unreacted this compound to pass through freely. Perform multiple buffer exchanges to ensure complete removal.

  • Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for concentrating and purifying biomolecules. It can be used to efficiently remove small molecule impurities.

    • Solution: A TFF system with an appropriate MWCO membrane can be used for diafiltration to exchange the buffer and remove the unreacted reagent.

Issue 3: Aggregation of the Labeled Biomolecule

Question: I am observing aggregation of my biomolecule after labeling with this compound. What could be the cause and how can I prevent it?

Answer:

Aggregation can be induced by the labeling process itself or by the properties of the PEGylated biomolecule.

  • Hydrophobic Interactions: While PEG is generally hydrophilic, the modification process can sometimes expose hydrophobic patches on the biomolecule, leading to aggregation.

    • Solution: Optimize the degree of PEGylation. A higher degree of PEGylation can sometimes shield hydrophobic regions and prevent aggregation. Also, consider performing the purification in buffers containing non-ionic detergents or other additives that can help to reduce hydrophobic interactions.

  • Buffer Conditions: The buffer composition, including pH and ionic strength, can influence the stability of the labeled biomolecule.

    • Solution: Screen different buffer conditions to find the optimal formulation for your PEGylated biomolecule. Pay close attention to the pH and salt concentration.

  • Concentration Effects: High concentrations of the labeled biomolecule can promote aggregation.

    • Solution: Perform purification and storage at a lower concentration. If a high concentration is required, consider adding stabilizing excipients to the formulation.

FAQs (Frequently Asked Questions)

Q1: Which purification technique is best for my this compound labeled biomolecule?

A1: The optimal purification technique depends on the specific properties of your biomolecule (e.g., size, charge, hydrophobicity) and the nature of the impurities. A combination of methods is often the most effective approach.

  • For removing unreacted reagent: Size Exclusion Chromatography (SEC) and dialysis/diafiltration are the most common and effective methods.

  • For separating different PEGylated species (e.g., mono-, di-, multi-PEGylated): Ion Exchange Chromatography (IEX) is often the preferred method. The attachment of PEG chains can alter the surface charge of a protein, allowing for separation based on the degree of PEGylation.

  • For peptides and small proteins: Reversed-Phase Chromatography (RPC) can be a powerful tool for separating PEGylated species, including positional isomers.

  • For larger scale purification: Tangential Flow Filtration (TFF) is a scalable and efficient option for buffer exchange and removal of small molecule impurities.

Q2: How can I quantify the degree of labeling of my biomolecule?

A2: Several analytical techniques can be used to determine the efficiency of the PEGylation reaction.

  • Mass Spectrometry (MS): MS is a powerful tool for determining the precise mass of the labeled biomolecule, which can be used to calculate the number of attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC and IEX can be used to separate and quantify the different PEGylated species. The peak areas can be used to determine the relative abundance of each species.

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of different PEGylated products based on differences in charge, size, and shape.

Q3: Can I use affinity chromatography to purify my azide-labeled biomolecule?

A3: Yes, affinity chromatography can be a very effective purification strategy, particularly if you want to capture the azide-labeled biomolecule for subsequent "click" chemistry reactions.

  • Strategy: You can use a resin functionalized with an alkyne group. The azide group on your labeled biomolecule will specifically react with the alkyne on the resin via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, allowing for selective capture. The captured biomolecule can then be eluted under specific conditions. This method has the advantage of purifying only the successfully labeled biomolecules.

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound Labeled Biomolecules

Purification TechniquePrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Molecular SizeRemoval of unreacted PEG reagent and aggregatesHigh resolution for size-based separation, mild conditions.Cannot separate positional isomers, limited loading capacity.
Ion Exchange Chromatography (IEX) Surface ChargeSeparation of different PEGylated species (mono-, di-, etc.)High resolution for charge-based separation, can separate positional isomers.PEG chains can shield charges, reducing separation efficiency for highly PEGylated proteins.
Reversed-Phase Chromatography (RPC) HydrophobicityPurification of PEGylated peptides and small proteins, separation of positional isomers.High resolution, excellent for separating hydrophobic molecules.Can be denaturing for some proteins, requires organic solvents.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan supplement IEX for purification.Non-denaturing conditions.Lower capacity and resolution compared to other methods.
Tangential Flow Filtration (TFF) Molecular Size (MWCO)Buffer exchange, removal of small molecules, concentration.Fast, scalable, gentle on biomolecules.Does not separate different PEGylated species.
Dialysis/Diafiltration Molecular Size (MWCO)Removal of small molecules and buffer exchange.Simple, gentle.Slow, not easily scalable for large volumes.

Experimental Protocols

Protocol 1: Purification of a this compound Labeled Protein using Size Exclusion Chromatography (SEC)

Objective: To remove unreacted this compound and aggregates from a labeled protein solution.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Superdex 200 Increase or similar, with an appropriate fractionation range)

  • HPLC or FPLC system

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm filter

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC running buffer at the desired flow rate (refer to the column manufacturer's instructions).

  • Sample Preparation: Centrifuge the labeled protein solution at 14,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the prepared sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography: Run the chromatography at a constant flow rate and monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The first major peak will typically be aggregates, the second will be the labeled protein, and a later, smaller peak will be the unreacted this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity and identity of the labeled protein.

Protocol 2: Purification of a this compound Labeled Peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify a labeled peptide and separate it from unreacted peptide and excess labeling reagent.

Materials:

  • Labeled peptide solution

  • RP-HPLC column (e.g., C18 column)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm filters

Methodology:

  • System Preparation: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation: Acidify the labeled peptide solution with a small amount of TFA. Centrifuge and filter the sample as described in Protocol 1.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatography: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. Monitor the elution at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest. The labeled peptide will typically elute later than the unlabeled peptide due to the increased hydrophobicity from the PEG linker.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

Mandatory Visualization

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (Protein, Peptide, etc.) Reaction Labeling Reaction (pH 8.3-8.5) Biomolecule->Reaction Reagent This compound Reagent->Reaction Labeled_Mix Reaction Mixture (Labeled Biomolecule, Unreacted Reagent, Byproducts) Reaction->Labeled_Mix SEC Size Exclusion Chromatography (SEC) Labeled_Mix->SEC Size-based IEX Ion Exchange Chromatography (IEX) Labeled_Mix->IEX Charge-based RPC Reversed-Phase Chromatography (RPC) Labeled_Mix->RPC Hydrophobicity-based TFF Tangential Flow Filtration (TFF) Labeled_Mix->TFF Size-based (Bulk) Pure_Product Purified Labeled Biomolecule SEC->Pure_Product IEX->Pure_Product RPC->Pure_Product TFF->Pure_Product MS Mass Spectrometry HPLC HPLC (SEC/IEX) CE Capillary Electrophoresis Pure_Product->MS Pure_Product->HPLC Pure_Product->CE logical_relationship Protein Protein Bromo Bromo Group (for conjugation) Protein->Bromo reacts with Labeled_Protein Labeled Protein Protein->Labeled_Protein forms Peptide Peptide Peptide->Bromo reacts with Labeled_Peptide Labeled Peptide Peptide->Labeled_Peptide forms Oligonucleotide Oligonucleotide Oligonucleotide->Bromo reacts with Labeled_Oligo Labeled Oligonucleotide Oligonucleotide->Labeled_Oligo forms PEG3 PEG3 Spacer (hydrophilic) Azide Azide Group (for 'Click' Chemistry)

References

How to improve the yield of Bromo-PEG3-azide conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG3-azide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the conjugation of this compound to biomolecules, particularly focusing on the nucleophilic substitution reaction involving the bromo group with thiol-containing molecules (e.g., proteins with cysteine residues).

Q1: My conjugation yield is very low or non-existent. What are the most common causes?

A1: Low conjugation yield is a frequent issue and can typically be attributed to one of several factors related to the reactants or reaction conditions. Here's a systematic guide to troubleshooting the problem:

1. Inactive Thiol Groups on the Target Molecule:

  • Problem: The thiol (-SH) groups on your protein or peptide may be oxidized and forming disulfide bonds (-S-S-), which are not reactive with the bromo group.[1]

  • Solution: Before starting the conjugation, reduce the disulfide bonds using a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). It is crucial to remove the reducing agent before adding the this compound, as it will compete for the reagent. This can be done using a desalting column or dialysis.[1]

2. Suboptimal Reaction pH:

  • Problem: The reaction between an alkyl bromide and a thiol is a nucleophilic substitution (SN2) reaction. The nucleophilicity of the thiol group is pH-dependent; the thiolate anion (R-S⁻) is the reactive species. At low pH, the thiol is protonated (R-SH) and less nucleophilic, leading to a very slow reaction rate.

  • Solution: The optimal pH for thiol-alkylation is typically between 7.0 and 8.5.[1] A pH in this range ensures a sufficient concentration of the reactive thiolate anion without promoting significant side reactions.

3. Inadequate Molar Ratio of this compound:

  • Problem: If the concentration of the this compound is too low, the reaction may not proceed to completion, resulting in a low yield of the conjugated product.

  • Solution: Use a molar excess of the this compound to drive the reaction forward. A 10- to 20-fold molar excess over the available thiol groups is a common starting point for optimization.[2]

4. Competing Side Reactions:

  • Problem: At higher pH values (typically > 8.5), other nucleophilic amino acid residues, such as the epsilon-amino group of lysine, can become deprotonated and react with the bromo group, leading to non-specific conjugation and a lower yield of the desired thiol-conjugated product.[3]

  • Solution: Maintain the reaction pH within the recommended range of 7.0-8.5 to maximize selectivity for cysteine residues.

5. Steric Hindrance:

  • Problem: The thiol group on the protein may be located in a sterically hindered environment, making it inaccessible to the this compound linker. This can be a more significant issue with larger PEG chains.

  • Solution: Consider using a Bromo-PEG linker with a longer spacer arm to overcome steric hindrance. In some cases, partial denaturation of the protein under mild conditions might expose the thiol group, but this must be done with caution to avoid irreversible damage to the protein's activity.

Below is a troubleshooting flowchart to help diagnose the cause of low conjugation yield:

TroubleshootingWorkflow start Low Conjugation Yield check_thiol Are thiol groups available and reduced? start->check_thiol check_ph Is the reaction pH optimal (7.0-8.5)? check_thiol->check_ph Yes solution_thiol Reduce disulfide bonds with TCEP and remove it before conjugation. check_thiol->solution_thiol No check_ratio Is the molar ratio of this compound sufficient? check_ph->check_ratio Yes solution_ph Adjust pH to 7.0-8.5 using a suitable buffer (e.g., phosphate, HEPES). check_ph->solution_ph No check_side_reactions Are there signs of non-specific labeling? check_ratio->check_side_reactions Yes solution_ratio Increase the molar excess of this compound (e.g., 10-20 fold). check_ratio->solution_ratio No solution_side_reactions Lower the reaction pH to increase selectivity for thiols. check_side_reactions->solution_side_reactions Yes end_node Improved Yield check_side_reactions->end_node No solution_thiol->start solution_ph->start solution_ratio->start solution_side_reactions->start

A flowchart for troubleshooting low yield in this compound conjugation reactions.
Q2: How do I choose the optimal reaction conditions?

A2: The optimal reaction conditions are a balance of several parameters to maximize the yield of the desired conjugate while minimizing side reactions. The following table summarizes the key parameters and their recommended ranges. It is always advisable to perform small-scale optimization experiments.

ParameterRecommended RangeRationale & Considerations
pH 7.0 - 8.5Balances the need for deprotonated, nucleophilic thiols with the desire to keep amines protonated and less reactive to avoid side reactions.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used for longer reaction times (overnight) to minimize protein degradation. Room temperature reactions are typically faster (1-4 hours).
Reaction Time 1 hour to overnightThe optimal time depends on the reactivity of the specific thiol, temperature, and reactant concentrations. Monitor the reaction progress if possible.
Molar Excess of this compound 5 to 20-foldA higher excess drives the reaction to completion but may increase the need for more stringent purification to remove unreacted PEG linker.
Buffer System Phosphate, HEPES, BicarbonateThe buffer should not contain any primary amines or thiols (e.g., Tris or DTT in the reaction buffer).
Q3: I'm observing protein aggregation during the conjugation reaction. What can I do?

A3: Protein aggregation can be caused by several factors, including the use of organic co-solvents to dissolve the this compound, unfavorable buffer conditions, or the properties of the final conjugate.

  • Reduce Organic Co-solvent: If you are using a co-solvent like DMSO or DMF to dissolve the this compound, try to use the minimum amount necessary, as it can be denaturing to proteins.

  • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your protein's stability.

  • PEG Properties: The PEG linker itself is known to improve the solubility of conjugates. If aggregation is still an issue, it might be related to the specific properties of your protein.

Q4: What is the best way to purify my this compound conjugated protein?

A4: The purification strategy will depend on the size of your protein and the PEG linker, as well as the desired purity. The most common methods are Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX).

  • Size-Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, smaller molecules like the this compound from the much larger conjugated protein.

  • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge can be exploited to separate the un-conjugated protein, mono-PEGylated, and multi-PEGylated species.

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general starting point. The conditions should be optimized for your specific protein and application.

1. Materials:

  • Thiol-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

  • This compound.

  • Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.5.

  • Reducing Agent (optional): TCEP solution.

  • Quenching Reagent: 1 M N-acetyl-L-cysteine or 2-mercaptoethanol.

  • Desalting column for buffer exchange.

2. Procedure:

  • Step 1: (Optional) Reduction of Disulfide Bonds

    • If your protein contains disulfide bonds, dissolve it in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TCEP using a desalting column, exchanging the protein into the fresh, degassed reaction buffer.

  • Step 2: Conjugation Reaction

    • Immediately before use, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute it in the reaction buffer.

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Step 3: Quenching the Reaction

    • Add a 50-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Step 4: Purification

    • Purify the conjugated protein from excess PEG-linker and quenching reagent using Size-Exclusion Chromatography (SEC).

    • If separation of different PEGylated species is required, Ion-Exchange Chromatography (IEX) can be used as a subsequent step.

The general workflow for this conjugation reaction is depicted below:

ConjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Thiol-containing Protein reduction Reduction with TCEP (optional) protein->reduction peg This compound conjugation Conjugation (pH 7.0-8.5, RT or 4°C) peg->conjugation reduction->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/IEX) quenching->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

A general experimental workflow for this compound conjugation.

Signaling Pathways and Logical Relationships

The core of the this compound conjugation to a thiol is the SN2 reaction. The following diagram illustrates this chemical transformation:

SN2_Reaction reactant1 Protein-SH transition Transition State reactant1->transition Nucleophilic Attack reactant2 + Br-(PEG3)-N3 reactant2->transition product Protein-S-(PEG3)-N3 + HBr transition->product Leaving Group Departure

The SN2 reaction mechanism for this compound conjugation to a thiol.

References

Troubleshooting low solubility of Bromo-PEG3-azide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG3-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker containing a bromo group and an azide group separated by a 3-unit polyethylene glycol (PEG) spacer. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne- or cyclooctyne-containing molecules. The bromo group can be used in reactions such as the alkylation of thiols. The PEG spacer is designed to increase the hydrophilicity and therefore the aqueous solubility of the molecule and its conjugates.[1][2][3] It is commonly used in bioconjugation, drug delivery, and proteomics research.

Q2: In which solvents is this compound soluble?

This compound is typically supplied as an oil and is readily soluble in many common organic solvents.[4][5] These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

While the PEG linker enhances water solubility compared to a hydrocarbon linker, its solubility in purely aqueous buffers may still be limited, especially at high concentrations.

Troubleshooting Guide: Low Solubility and Dissolution Issues

Problem 1: My this compound appears as a viscous oil and is difficult to handle.

Cause: The short PEG chain and the functional groups of this compound result in a viscous, oil-like physical form at room temperature. This is a normal characteristic of this reagent.

Solution:

  • Warm the vial: Before use, allow the vial to equilibrate to room temperature. If it is still too viscous, you can gently warm the vial to 30-40°C to decrease its viscosity, making it easier to pipette.

  • Dissolve directly in an organic solvent: Instead of trying to weigh or pipette the neat oil, you can add a known volume of a compatible anhydrous organic solvent (e.g., DMSO or DMF) directly to the vial to create a stock solution.

Problem 2: The this compound conjugate precipitated when I added it to my aqueous reaction buffer.

Cause: This is a common issue when diluting a compound from a concentrated organic stock solution into an aqueous buffer. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate.

Solutions:

  • Optimize the dilution process:

    • Stepwise Dilution: Perform a serial dilution of your organic stock solution with the aqueous buffer. This gradual change in solvent composition can help maintain solubility.

    • Vortexing during addition: Add the this compound stock solution slowly to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.

  • Reduce the final concentration: The final concentration of the this compound in your aqueous reaction mixture may be too high. Try reducing the concentration to see if the precipitation is resolved.

  • Increase the percentage of organic co-solvent: If your experimental conditions allow, you can increase the percentage of the organic solvent (e.g., DMSO or DMF) in your final aqueous reaction mixture. However, be mindful that high concentrations of organic solvents can be detrimental to proteins and cells. It is recommended to keep the final concentration of DMSO below 5% if possible.

Problem 3: I am still observing low solubility or precipitation in my aqueous reaction.

Cause: The inherent properties of your target molecule or the specific buffer conditions (e.g., pH, salt concentration) may be contributing to the low solubility of the conjugate.

Solutions:

  • pH adjustment: The solubility of your molecule of interest may be pH-dependent. If possible, adjust the pH of your reaction buffer to a value that favors the solubility of both your molecule and the this compound.

  • Inclusion of solubilizing agents: Consider adding a small amount of a biocompatible surfactant or a higher molecular weight PEG to your buffer to help solubilize the conjugate.

  • Sonication: Brief sonication in a water bath can sometimes help to dissolve small amounts of precipitated material.

Quantitative Data

SolventEstimated SolubilityNotes
DMSO> 50 mg/mLReadily soluble
DMF> 50 mg/mLReadily soluble
DCM> 50 mg/mLReadily soluble
WaterLimitedThe PEG linker improves aqueous solubility, but high concentrations may lead to phase separation or the formation of an emulsion.
PBS (pH 7.4)LimitedSolubility is expected to be similar to water but can be influenced by salt concentration.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 100 mM).

  • Vortex the vial until the oil is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for your specific application.

  • Prepare the alkyne-containing molecule: Dissolve your alkyne-containing molecule in an appropriate solvent (e.g., deoxygenated water or buffer for biomolecules, or an organic solvent for small molecules).

  • Prepare the catalyst solution:

    • Prepare a stock solution of a copper(I) source (e.g., CuSO₄).

    • Prepare a stock solution of a reducing agent (e.g., sodium ascorbate).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA).

  • Reaction setup:

    • In a reaction vessel, add the alkyne-containing molecule.

    • Add the this compound stock solution.

    • Add the copper(I) ligand.

    • Add the copper(I) source.

    • Initiate the reaction by adding the reducing agent.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for 1-4 hours, or as optimized for your specific reactants. The reaction should be protected from oxygen.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

TroubleshootingWorkflow start Low Solubility of this compound Observed is_oil Is the reagent a viscous oil? start->is_oil warm Warm vial gently and/or dissolve in organic solvent is_oil->warm Yes precipitate Does it precipitate in aqueous buffer? is_oil->precipitate No warm->precipitate dilution Optimize dilution: stepwise addition, vortexing precipitate->dilution Yes still_precipitates Still precipitates? precipitate->still_precipitates No dilution->still_precipitates concentration Reduce final concentration concentration->still_precipitates cosolvent Increase organic co-solvent (e.g., DMSO) cosolvent->still_precipitates adjust_ph Adjust buffer pH still_precipitates->adjust_ph Yes resolved Issue Resolved still_precipitates->resolved No adjust_ph->resolved solubilizer Add solubilizing agent (e.g., surfactant) solubilizer->resolved sonicate Brief sonication sonicate->resolved ExperimentalWorkflow prep_reagents 1. Prepare Reagents: - Alkyne-molecule solution - this compound stock (in DMSO/DMF) - Copper source (e.g., CuSO4) - Reducing agent (e.g., Na-Ascorbate) - Ligand (e.g., THPTA) reaction_setup 2. Reaction Setup: - Combine alkyne-molecule and this compound - Add ligand and copper source prep_reagents->reaction_setup initiate 3. Initiate Reaction: - Add reducing agent reaction_setup->initiate incubate 4. Incubate: - Room temperature or 37°C - 1-4 hours (or as optimized) initiate->incubate purify 5. Purify Conjugate: - SEC, Dialysis, or HPLC incubate->purify analyze 6. Analyze Product purify->analyze

References

Stability testing of Bromo-PEG3-azide under different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG3-azide. This guide provides detailed information on the stability of this compound under various buffer conditions, along with troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a bromo group and an azide group connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The hydrophilic PEG spacer enhances solubility in aqueous media.[5] Its primary applications are in bioconjugation and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in "click chemistry" reactions. The azide group can react with alkynes, BCN, or DBCO to form a stable triazole linkage, while the bromo group is an excellent leaving group for nucleophilic substitution reactions, often with thiol groups.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. The compound is generally stable for several weeks during standard shipping at ambient temperatures.

Q3: Is this compound stable in aqueous solutions?

A3: While the PEG linker itself is hydrophilic and improves aqueous solubility, the stability of the bromo and azide functional groups in aqueous buffers can be influenced by factors such as pH, temperature, and the presence of other reagents. Organic azides are generally stable in water and are often used in aqueous co-solvents for click chemistry reactions. However, prolonged exposure to certain conditions can lead to degradation. It is advisable to prepare aqueous solutions fresh for each experiment.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation can occur at either the bromo or the azide functional group. The bromo group can undergo hydrolysis, especially at elevated temperatures and extremes of pH, to form a hydroxyl group. The azide group is generally stable but can be reduced by certain reagents, such as phosphines (in the Staudinger reaction) or under hydrogenolysis conditions. Strong acids can also react with the azide to form hydrazoic acid, which is highly toxic and unstable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield in click chemistry Degradation of the azide group.- Prepare fresh solutions of this compound for each experiment.- Avoid exposing the compound to reducing agents prior to the click reaction.- Confirm the integrity of the azide group using an analytical technique like IR spectroscopy (azide stretch is typically around 2100 cm⁻¹).
Low yield in nucleophilic substitution Hydrolysis of the bromo group.- Perform the reaction in an appropriate organic or mixed aqueous/organic solvent to minimize hydrolysis.- Control the pH of the reaction; avoid highly basic or acidic conditions if possible.- Ensure your nucleophile is sufficiently reactive under the chosen conditions.
Inconsistent experimental results Instability of this compound in the experimental buffer.- Perform a stability study of this compound in your specific buffer conditions (see Experimental Protocol below).- Analyze the compound's purity before and after incubation in the buffer using HPLC or LC-MS.
Safety concerns with azide handling Formation of explosive heavy metal azides or toxic hydrazoic acid.- Never dispose of azide-containing solutions down drains with lead or copper piping.- Avoid contact with strong acids.- Handle with appropriate personal protective equipment (PPE).

Stability of this compound Under Different Buffer Conditions

The stability of this compound is critical for its successful application. The following table summarizes the expected stability based on the general chemical properties of the functional groups. It is strongly recommended to perform a stability study under your specific experimental conditions.

Buffer Condition Potential Effect on Bromo Group Potential Effect on Azide Group Recommendation
Acidic pH (e.g., pH 4-6) Generally stable, but risk of hydrolysis increases with decreasing pH and increasing temperature.Risk of protonation to form hydrazoic acid, especially with strong acids.Use buffered solutions. Avoid strong, non-volatile acids.
Neutral pH (e.g., pH 7-7.5) Generally stable under typical reaction times and temperatures.Highly stable.Ideal for most applications.
Basic pH (e.g., pH 8-10) Increased rate of hydrolysis to the corresponding alcohol.Generally stable.Minimize incubation time and temperature if basic conditions are required.
Presence of Nucleophiles (e.g., thiols) The bromo group is a good leaving group and will react with nucleophiles.Generally stable.This is the intended reactivity for conjugation.
Presence of Reducing Agents (e.g., DTT, TCEP) Stable.Can be reduced to an amine.Avoid if the azide group is to be used in a subsequent reaction.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific buffer using HPLC analysis.

1. Materials:

  • This compound

  • Buffers of interest (e.g., PBS, Tris, Acetate at various pH values)

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of this compound in an organic solvent (e.g., DMSO) prep_samples Prepare Test Samples: Spike stock solution into each buffer prep_stock->prep_samples prep_buffer Prepare Buffer Solutions of Interest prep_buffer->prep_samples incubate Incubate samples at desired temperature (e.g., 4°C, 25°C, 37°C) prep_samples->incubate timepoint_0 Take t=0 time point immediately after mixing prep_samples->timepoint_0 timepoint_x Take time points at regular intervals (e.g., 1, 4, 8, 24 hours) incubate->timepoint_x quench Quench reaction if necessary (e.g., by acidification or freezing) timepoint_0->quench timepoint_x->quench hplc Analyze samples by HPLC quench->hplc data_analysis Quantify the peak area of This compound at each time point hplc->data_analysis plot Plot % remaining vs. time to determine stability data_analysis->plot

Caption: Workflow for assessing the stability of this compound.

3. Detailed Steps:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like DMSO or DMF.

  • Prepare the buffer solutions of interest at the desired pH and concentration.

  • For each buffer condition, prepare a test sample by diluting the this compound stock solution into the buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Immediately after mixing, take a t=0 time point sample and either inject it directly onto the HPLC or quench it (e.g., by adding an equal volume of ACN with 0.1% TFA) and store at -20°C.

  • Incubate the remaining test samples at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).

  • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench if necessary, and store for analysis.

  • Analyze all samples by reverse-phase HPLC. A typical gradient might be from 95:5 Water (0.1% TFA):ACN (0.1% TFA) to 5:95 Water:ACN over 20 minutes.

  • Monitor the peak corresponding to this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

4. Potential Degradation Pathway and Products:

G parent This compound Br-(CH₂CH₂O)₃-CH₂CH₂-N₃ hydrolysis_product Hydrolysis Product HO-(CH₂CH₂O)₃-CH₂CH₂-N₃ parent->hydrolysis_product H₂O (e.g., basic pH) reduction_product Reduction Product Br-(CH₂CH₂O)₃-CH₂CH₂-NH₂ parent->reduction_product Reducing Agent (e.g., DTT, TCEP)

Caption: Potential degradation pathways of this compound.

References

Monitoring the progress of Bromo-PEG3-azide reactions by HPLC or LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring the progress of Bromo-PEG3-azide reactions by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound reactions.

Issue 1: No Product Peak Detected in HPLC/LC-MS

If you do not observe the expected PEGylated product peak, consider the following potential causes and solutions.

  • Problem: Reaction did not proceed.

    • Solution:

      • Verify the integrity of your starting materials, including the this compound and the substrate.

      • Confirm that the reaction conditions (e.g., pH, temperature, solvent) are appropriate for the specific conjugation chemistry. For instance, reactions of the bromide group with nucleophiles may require specific pH conditions.[1][2]

      • Ensure that all reagents were added in the correct order and concentration.

  • Problem: The product is not eluting from the column or is not being detected.

    • Solution:

      • HPLC Method: The hydrophilicity of the PEG chain may cause the product to elute in the void volume with reversed-phase HPLC.[3] Consider using a column with a different stationary phase (e.g., C4 instead of C18 for proteins) or a different HPLC technique like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[4]

      • LC-MS Method: The PEGylated product may not ionize efficiently. If using ESI-MS, try adjusting the source parameters. Due to the heterogeneous nature of some PEG reagents, the resulting PEGylated product can be complex, making it difficult to deconvolute the entire elution peak.[5]

      • Detector Settings: Since PEG itself lacks a strong UV chromophore, ensure your detection method is appropriate. If your substrate has a chromophore (e.g., a protein with aromatic amino acids), monitor at a suitable wavelength (e.g., 280 nm). For universal detection, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Issue 2: Multiple Peaks Observed for the Product in HPLC

The appearance of multiple peaks for the PEGylated product can be due to several factors.

  • Problem: Presence of isomers or multiple PEGylation sites.

    • Solution: If your substrate has multiple potential reaction sites for the bromo group, this can result in a mixture of products with different retention times. Reversed-phase HPLC and IEX-HPLC are powerful techniques for separating such isoforms. LC-MS/MS can be used to identify the specific sites of modification.

  • Problem: Aggregation of the PEGylated product.

    • Solution: Aggregates will typically elute earlier than the monomeric product in SEC. To confirm aggregation, you can try altering the mobile phase composition (e.g., by changing the ionic strength or pH).

  • Problem: On-column degradation or isomerization.

    • Solution: The chemical environment of the HPLC column (e.g., pH of the mobile phase) could potentially cause degradation or changes to your product. Ensure the mobile phase is compatible with your molecule's stability.

Issue 3: Peak Tailing or Broadening in HPLC

Poor peak shape can compromise resolution and quantification.

  • Problem: Secondary interactions with the stationary phase.

    • Solution: Interactions between the analyte and the silica backbone of the column can lead to peak tailing. Adding a mobile phase modifier, such as trifluoroacetic acid (TFA), can help to minimize these interactions.

  • Problem: Column overload.

    • Solution: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.

  • Problem: Extra-column band broadening.

    • Solution: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.

Issue 4: Inconsistent Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

  • Problem: Changes in mobile phase composition or flow rate.

    • Solution: Ensure that your mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.

  • Problem: Column temperature variations.

    • Solution: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.

  • Problem: Column degradation.

    • Solution: Over time, the stationary phase of the column can degrade. If you observe a consistent drift in retention times and a loss of resolution, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for monitoring my this compound reaction?

The choice of column depends on the nature of your substrate.

  • For PEGylated proteins: Reversed-phase columns (e.g., C4, C8, or C18) are commonly used. C4 columns are often preferred for larger proteins as they provide better recovery. Size-Exclusion Chromatography (SEC) is useful for separating based on size and detecting aggregates. Ion-Exchange Chromatography (IEX) can separate based on charge differences, which is useful for resolving positional isomers.

  • For small molecules: A standard C18 column is often a good starting point.

Q2: How can I quantify the extent of my this compound reaction?

The extent of the reaction can be determined by measuring the decrease in the starting material peak area and the increase in the product peak area in the HPLC chromatogram. The PEGylation efficiency can be calculated by comparing the peak area of the PEGylated product to the total peak area of all forms of the substrate (unreacted and PEGylated).

Q3: Why do I see a broad "hump" in my chromatogram when analyzing PEGylated products?

This is often due to the polydispersity of some PEG reagents. However, this compound is a discrete (monodisperse) PEG linker, meaning it has a defined molecular weight. Therefore, you should expect sharp peaks for your starting material and product. If you are using a different, polydisperse PEG reagent, a broad peak is expected.

Q4: What are the expected mass shifts in LC-MS for a successful reaction?

The expected mass increase will correspond to the mass of the PEG3-azide portion of the molecule that has been attached to your substrate. The molecular weight of this compound is 282.14 g/mol . The mass added to your substrate will be this value minus the mass of the bromine atom (79.904 g/mol ) and the hydrogen atom from the nucleophile it displaces.

Q5: How can I improve the quality of my LC-MS data for PEGylated molecules?

The analysis of PEGylated molecules by MS can be challenging due to the potential for multiple charge states. A technique that can simplify the mass spectrum is the post-column addition of amines, such as triethylamine (TEA). This can reduce the charge complexity and lead to a more easily interpretable spectrum.

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring Protein PEGylation

This protocol provides a starting point for monitoring the reaction of this compound with a protein.

ParameterRecommendation
Column Reversed-phase C4, 3.5 µm particle size, 2.1 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 280 nm (for proteins)
Injection Volume 5-20 µL

Protocol 2: General LC-MS Method for Product Confirmation

This method can be used to confirm the identity of the PEGylated product.

ParameterRecommendation
Column Reversed-phase C4, 1.7 µm particle size, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 50°C
MS Detector ESI-TOF (Electrospray Ionization - Time of Flight)
Ionization Mode Positive
Mass Range 500-4000 m/z

Data Presentation

Table 1: Example HPLC Data for a this compound Reaction with a Protein

SampleRetention Time (min)Peak Area% of Total AreaIdentity
t = 0 hours
10.21,250,000100%Unmodified Protein
---PEGylated Protein
t = 4 hours
10.2312,50025%Unmodified Protein
11.5937,50075%PEGylated Protein

Table 2: Expected Mass Shift for a Mono-PEGylated Protein

SpeciesExpected Mass (Da)
Unmodified ProteinX
PEGylated ProteinX + (Mass of C8H16N3O3) = X + 201.23

Note: The mass of the PEG3-azide moiety added is the molecular weight of this compound (282.14) minus the mass of Bromine (79.904) and the displaced hydrogen (1.008).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis start This compound + Substrate reaction Incubation (Time, Temp, pH) start->reaction quench Quench Reaction reaction->quench sample_prep Sample Preparation (Dilution, Filtration) quench->sample_prep hplc HPLC Analysis sample_prep->hplc lcms LC-MS Analysis sample_prep->lcms data_analysis Data Analysis hplc->data_analysis lcms->data_analysis

Caption: Experimental workflow for a this compound reaction and subsequent analysis.

troubleshooting_workflow start Start Troubleshooting no_product No Product Peak? start->no_product multiple_peaks Multiple Product Peaks? no_product->multiple_peaks No check_reaction Verify Reaction Conditions & Reagents no_product->check_reaction Yes bad_shape Poor Peak Shape? multiple_peaks->bad_shape No isomers Isomers or Multiple PEGylation Sites multiple_peaks->isomers Yes secondary_interactions Secondary Interactions bad_shape->secondary_interactions Yes check_hplc_method Optimize HPLC Method (Column, Mobile Phase) check_reaction->check_hplc_method check_detection Verify Detector Settings (UV, CAD) check_hplc_method->check_detection aggregation Aggregation isomers->aggregation overload Column Overload secondary_interactions->overload

Caption: Troubleshooting decision tree for common HPLC issues.

References

Strategies for removing unreacted Bromo-PEG3-azide from samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG3-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted this compound from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₈H₁₆BrN₃O₃, MW: 282.14) is a bifunctional linker molecule.[1][2][3][4] It contains two key functional groups:

  • An azide group (-N₃) , which is commonly used in "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[5]

  • A bromo group (-Br) , which acts as a good leaving group in nucleophilic substitution reactions.

The polyethylene glycol (PEG) spacer enhances the molecule's solubility in aqueous media. It is frequently used in bioconjugation, for example, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: Why is it critical to remove unreacted this compound from my sample?

Removing excess, unreacted this compound is crucial for several reasons:

  • Purity of the Final Conjugate: Excess linker can lead to inaccurate characterization and quantification of your desired product.

  • Accurate Downstream Analysis: Residual azide can interfere with subsequent analytical techniques or biological assays. For instance, azides can be toxic to cells used in culture assays.

  • Preventing Side Reactions: The reactive azide and bromo groups can potentially engage in unintended reactions in downstream applications.

  • Reliable Quantification: The presence of unreacted linker will affect the accuracy of concentration measurements for the final product.

Q3: What are the primary strategies for removing small molecules like this compound after conjugation to a larger biomolecule?

The most effective strategies leverage the significant size difference between the small this compound molecule (282.14 Da) and the much larger conjugated biomolecule (e.g., proteins, antibodies). Common methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size. It is highly effective at removing small molecules like unreacted PEGs and other low-molecular-weight by-products.

  • Dialysis / Diafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The small this compound can pass through the membrane pores, while the large conjugated biomolecule is retained.

  • Tangential Flow Filtration (TFF): A more rapid and scalable version of dialysis/diafiltration, suitable for larger sample volumes.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX is particularly useful for separating the PEGylated product from the unPEGylated protein.

Q4: How do I choose the most suitable purification method for my experiment?

The choice of method depends on several factors, including the size of your target molecule, the sample volume, the required purity, and the available equipment.

Method Principle Best For Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Desalting Separation by sizeRapid removal from small to medium sample volumes.Fast, effective for removing small molecules.Can cause sample dilution.
Dialysis Size-based separation via semi-permeable membraneSmall to large sample volumes where time is not critical.Gentle, high product recovery, effective removal.Time-consuming (often overnight), requires large buffer volumes.
Tangential Flow Filtration (TFF) / Diafiltration Size-based separation via semi-permeable membrane with cross-flowLarger volumes and process scale-up.Fast, scalable, efficient buffer exchange.Requires specialized equipment, potential for membrane fouling.
Ion Exchange Chromatography (IEX) Separation by chargeSeparating PEGylated species from unreacted protein.High resolution, can separate based on degree of PEGylation.Less effective for removing the unreacted PEG-azide itself.

Troubleshooting Guide

Issue 1: Low yield of the final conjugated product after purification.

  • Possible Cause: The conjugated biomolecule is being lost during the purification step.

  • Troubleshooting Steps:

    • For Dialysis/TFF: Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to choose an MWCO that is 1/3 to 1/2 the molecular weight of the molecule to be retained.

    • For SEC/Desalting: Check that you are using the correct column type for the size of your biomolecule and collecting the appropriate fractions. The conjugated product should elute first, followed by the smaller, unreacted linker.

    • Non-specific Binding: Your biomolecule may be binding to the dialysis membrane or chromatography resin. Pre-condition the membrane or column according to the manufacturer's instructions to block non-specific binding sites.

Issue 2: Unreacted this compound is still detected in the sample after purification.

  • Possible Cause: The purification process was not efficient enough.

  • Troubleshooting Steps:

    • For Dialysis: The process may have been too short or the buffer volume too small. Increase the dialysis time (e.g., perform overnight) and use a significantly larger volume of dialysis buffer (at least 100 times the sample volume). Perform at least 2-3 buffer changes to ensure a sufficient concentration gradient for diffusion.

    • For SEC/Desalting: The sample volume applied to the column may have been too large, leading to poor resolution. For optimal separation, the sample volume should typically be between 10-30% of the column bed volume. Also, ensure the column is adequately equilibrated with the buffer before loading the sample.

    • Method Combination: For very high purity requirements, consider a multi-step purification process. For example, use SEC to remove the bulk of the unreacted linker, followed by IEX to separate the PEGylated protein from any remaining un-PEGylated protein.

Issue 3: The conjugated protein appears aggregated or has precipitated after the reaction.

  • Possible Cause: The reaction conditions (e.g., pH, temperature) or the presence of the PEG linker may have compromised the stability of your protein.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Screen different buffer conditions (pH, ionic strength) to find one that enhances protein stability during the reaction.

    • Reduce Concentration: High concentrations of protein or PEG reagent can sometimes promote aggregation. Try reducing the concentration of the reactants.

    • Temperature Control: Perform the reaction and purification steps at a lower temperature (e.g., 4°C) to improve protein stability.

Experimental Protocols & Workflows

Below are generalized protocols for common purification methods. Always refer to the manufacturer's specific instructions for your columns or devices.

Protocol 1: Removal by Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of your desired final buffer. This removes the storage solution and prepares the column chemistry.

  • Sample Application: Allow the buffer to drain from the top of the column bed. Carefully load your reaction mixture onto the center of the bed. Do not exceed the recommended sample volume for your specific column.

  • Elution: Once the sample has fully entered the column bed, add the elution buffer.

  • Fraction Collection: Immediately begin collecting fractions. The larger, conjugated biomolecule will pass through the column quickly and be found in the initial fractions (in the void volume). The smaller this compound will be retained longer and elute in later fractions.

  • Analysis: Analyze the collected fractions (e.g., using SDS-PAGE or UV-Vis spectroscopy) to identify which ones contain your purified product.

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Equilibrate 1. Equilibrate Column (5 Column Volumes) Load 2. Load Reaction Mixture Equilibrate->Load Elute 3. Elute with Buffer Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analyze Pool 6. Pool Fractions with Purified Product Analyze->Pool

Caption: Workflow for purification using Size Exclusion Chromatography (SEC).
Protocol 2: Removal by Dialysis

  • Membrane Preparation: Select a dialysis membrane or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein). Hydrate the membrane in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed cassette in a large beaker containing the dialysis buffer (e.g., PBS). The buffer volume should be at least 100-200 times the sample volume. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for several hours or overnight. For maximum efficiency, change the dialysis buffer 2-3 times.

  • Sample Recovery: Carefully remove the cassette from the buffer and recover the purified, concentrated sample.

Dialysis_Workflow cluster_setup Setup cluster_process Process cluster_final Recovery node1 1. Select & Hydrate Membrane (Correct MWCO) node2 2. Load Sample into Cassette node1->node2 node3 3. Place in Large Volume of Buffer (4°C, Stirring) node2->node3 node4 4. Change Buffer (2-3 times) node3->node4 node5 5. Recover Purified Sample node4->node5

Caption: Workflow for removal of unreacted reagents using dialysis.

References

Validation & Comparative

A Comparative Guide to the Characterization of Bromo-PEG3-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount to ensure the success of subsequent conjugation chemistries and the overall efficacy of the final product. Bromo-PEG3-azide is a heterobifunctional linker containing a bromo group for nucleophilic substitution and an azide group for click chemistry.[1][2][3] This guide provides a comparative overview of standard analytical methods for characterizing this compound, complete with experimental data summaries and detailed protocols.

The accurate confirmation of the molecular structure, purity, and functional group integrity of this compound (Molecular Formula: C₈H₁₆BrN₃O₃, Molecular Weight: 282.14 g/mol ) is critical for its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Comparison of Key Analytical Techniques

The characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information. The choice of method depends on the specific information required, from simple functional group confirmation to detailed structural elucidation and purity assessment.

FeatureNMR SpectroscopyMass Spectrometry (MS)FTIR SpectroscopyHPLC
Principle Nuclear magnetic resonance of atomic nucleiMass-to-charge ratio of ionized moleculesAbsorption of infrared radiation by molecular vibrationsDifferential partitioning of analytes between mobile and stationary phases
Information Provided Detailed molecular structure, atom connectivity, and purityMolecular weight and fragmentation patternsPresence of specific functional groupsPurity and quantification of the compound and its impurities
Key Indicator for this compound Characteristic chemical shifts for protons adjacent to the bromo and azide groupsA molecular ion peak corresponding to the exact mass (281.0375 m/z for [M+H]⁺)A strong, sharp absorption band around 2100 cm⁻¹ for the azide groupA single major peak in the chromatogram indicating high purity
Sample Requirement ~5-25 mg (dissolved in a deuterated solvent)< 1 mg (in solution)~1-10 mg (solid or liquid)< 1 mg (in solution)
Analysis Time Slower (minutes to hours)Fast (< 10 minutes)Fast (< 5 minutes)Varies (10-30 minutes)
Sensitivity LowerHighModerateHigh
Cost HighHighLowModerate
Data Interpretation ComplexModerate to complexRelatively simpleModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. Below are standard protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the precise arrangement of atoms within the molecule.

  • Objective: To confirm the chemical structure and assess the purity of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Expected Data: The ¹H NMR spectrum is expected to be consistent with the structure of 1-Azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane. Key proton signals include a triplet around 3.4 ppm corresponding to the protons adjacent to the azide group and a triplet around 3.5 ppm for the protons adjacent to the bromine atom. The integration of the peaks should correspond to the number of protons in the structure. Purity can be estimated to be ≥97.0%.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Objective: To verify the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrument Parameters (LC-MS with ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3-4 kV.

  • Expected Data: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 282.04 (for ⁷⁹Br) and 284.04 (for ⁸¹Br) in a characteristic isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of the critical azide functional group.

  • Objective: To detect the characteristic vibrational frequency of the azide (N₃) functional group.

  • Sample Preparation:

    • Place a small drop of the liquid this compound directly onto the ATR crystal.

    • Alternatively, for salt plate methods, place a drop between two KBr or NaCl plates.

  • Instrument Parameters:

    • Technique: Attenuated Total Reflectance (ATR) is often preferred for liquids.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Data: The FTIR spectrum will display a strong and sharp absorption band characteristic of the azide asymmetric stretch, typically appearing around 2100 cm⁻¹. The absence of this peak would indicate the degradation or absence of the azide group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

  • Objective: To quantify the purity of the this compound sample.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Parameters (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: Since PEG linkers lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. A Refractive Index Detector (RID) can also be used.

  • Expected Data: A chromatogram showing a single major peak, with purity often specified as >95% based on the peak area.

Visualized Workflows

Diagrams help clarify complex processes. Below are visualizations for the characterization workflow and a common application of this compound.

cluster_characterization Characterization Workflow Sample This compound Sample Purity HPLC (>95% Purity) Sample->Purity Purity Check Structure NMR (Structure Confirmed) Purity->Structure Structural Elucidation Identity Mass Spec (MW Confirmed) Structure->Identity Identity Confirmation Functional FTIR (Azide Peak at ~2100 cm-1) Identity->Functional Functional Group Check Result Characterized Product Functional->Result

Caption: General experimental workflow for the characterization of this compound.

cluster_conjugation Application in Bioconjugation (Click Chemistry) BromoPEG This compound Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) BromoPEG->Click Alkyne Alkyne-modified Biomolecule (e.g., Protein) Alkyne->Click Conjugate Stable Triazole-linked Bioconjugate Click->Conjugate

References

How to validate the successful conjugation of Bromo-PEG3-azide to a substrate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical techniques to confirm the successful covalent attachment of Bromo-PEG3-azide to a substrate, complete with experimental protocols and workflow diagrams.

For researchers in drug development and the broader scientific community, the successful conjugation of linker molecules like this compound to substrates is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of common analytical methods to validate this conjugation, offering insights into their principles, advantages, and limitations. Detailed experimental protocols and visual workflows are included to aid in the practical application of these techniques.

This compound is a heterobifunctional linker containing a bromide group and an azide group.[1][2][3] The bromide allows for nucleophilic substitution, typically with thiol groups, while the azide enables "click chemistry" reactions with alkynes.[1][4] Validating the successful conjugation is paramount to ensure the desired molecular construct has been achieved.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the nature of the substrate (e.g., protein, nanoparticle, surface), the required level of detail, and the available instrumentation. The following table summarizes and compares the most effective methods for confirming the conjugation of this compound.

TechniquePrincipleInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass increase corresponding to the addition of the this compound linker. Can identify the site of conjugation (peptide mapping).HighLow to MediumProvides direct evidence of covalent modification and precise mass information.Can be complex for heterogeneous mixtures. Polydispersity of PEG can complicate data analysis.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Shows a shift in retention time for the conjugated product compared to the unconjugated substrate. Can be used for quantification.Medium to HighHighRobust, reproducible, and widely available. Can be coupled with other detectors like MS.Indirect evidence of conjugation. Retention time shifts can be influenced by factors other than conjugation.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Indicates an increase in hydrodynamic volume of the substrate upon conjugation.Low to MediumHighUseful for confirming an increase in size, particularly for larger substrates like proteins.Does not provide information on the specific site of conjugation. Limited resolution for small mass changes.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.Demonstrates a change in the migration time of the conjugated substrate.HighMediumHigh resolution and sensitivity. Requires small sample volumes.Can be sensitive to buffer conditions. May not be suitable for all types of substrates.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, identifying functional groups.Detects the disappearance of the characteristic azide peak (~2100 cm⁻¹) and/or the appearance of new peaks from the triazole ring if click chemistry is used.LowHighNon-destructive and relatively simple. Excellent for confirming the reaction of the azide group.Provides information on functional groups, not the overall conjugate. Can be difficult to interpret in complex samples.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that measures the elemental composition and chemical state of the elements.Confirms the presence of nitrogen (from the azide or triazole) and bromine on the substrate surface.High (surface)LowExcellent for validating conjugation to solid substrates and surfaces. Provides elemental and chemical state information.Limited to the surface of the material. Requires high vacuum conditions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for validating the conjugation of this compound and the logical relationship between different validation techniques.

G cluster_0 Conjugation Reaction cluster_1 Primary Validation cluster_2 Secondary/Orthogonal Validation cluster_3 Confirmation Substrate Substrate Reaction Reaction Substrate->Reaction + this compound Purification Purification Reaction->Purification MS MS Purification->MS Direct Evidence HPLC HPLC Purification->HPLC Indirect Evidence FTIR FTIR Purification->FTIR Functional Group Analysis XPS XPS Purification->XPS Surface Analysis Peptide Mapping Peptide Mapping MS->Peptide Mapping SEC SEC HPLC->SEC Size Increase Confirmed Size Increase Confirmed SEC->Size Increase Confirmed Site of Conjugation Site of Conjugation Peptide Mapping->Site of Conjugation Azide Reaction Confirmed Azide Reaction Confirmed FTIR->Azide Reaction Confirmed Surface Composition Confirmed Surface Composition Confirmed XPS->Surface Composition Confirmed Successful Conjugation Successful Conjugation Site of Conjugation->Successful Conjugation Size Increase Confirmed->Successful Conjugation Azide Reaction Confirmed->Successful Conjugation Surface Composition Confirmed->Successful Conjugation G cluster_0 Direct Evidence cluster_1 Indirect Evidence & Separation cluster_2 Functional Group & Elemental Analysis MS Mass Spectrometry HPLC HPLC MS->HPLC Complementary SEC SEC HPLC->SEC Orthogonal CE Capillary Electrophoresis FTIR FTIR XPS XPS FTIR->XPS Surface vs. Bulk

References

Bromo-PEG3-azide vs. Other Heterobifunctional PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of bioconjugation and drug development, the choice of a linker molecule is critical to the efficacy, stability, and specificity of the final product. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, enabling the precise connection of two different molecular entities, such as a protein and a small molecule drug. This guide provides a comprehensive comparison of Bromo-PEG3-azide with other commonly used heterobifunctional PEG linkers, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are molecules that possess two different reactive functional groups at either end of a polyethylene glycol chain.[][2] This dual reactivity allows for a stepwise and controlled conjugation of two distinct molecules. The PEG spacer itself confers several advantageous properties, including increased hydrophilicity, improved stability, and reduced immunogenicity of the resulting conjugate.[][2]

This compound is a heterobifunctional linker featuring a bromide group and an azide group. The bromide serves as a good leaving group for nucleophilic substitution reactions, typically with a thiol (sulfhydryl) group, forming a stable thioether bond.[3] The azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a highly stable triazole ring.

Comparative Analysis of Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker depends on several factors, including the available functional groups on the molecules to be conjugated, the desired stability of the resulting linkage, and the reaction conditions required. This section compares this compound with other common classes of heterobifunctional PEG linkers.

Chemical Properties and Reactivity
FeatureThis compoundNHS Ester-PEG-AzideMaleimide-PEG-Azide
Reactive Group 1 Bromo (Alkyl Halide)N-Hydroxysuccinimide (NHS) EsterMaleimide
Target for Group 1 Thiol (e.g., Cysteine)Primary Amine (e.g., Lysine, N-terminus)Thiol (e.g., Cysteine)
Linkage from Group 1 ThioetherAmideThioether
Reactive Group 2 AzideAzideAzide
Target for Group 2 Alkyne, DBCO, BCNAlkyne, DBCO, BCNAlkyne, DBCO, BCN
Linkage from Group 2 TriazoleTriazoleTriazole
Reaction pH (Group 1) Neutral to slightly basicpH 7.2 - 8.5pH 6.5 - 7.5
Reaction Speed (Group 1) ModerateFast (minutes to a few hours)Fast
Specificity (Group 1) High for thiolsModerate (can react with other nucleophiles)High for thiols
Stability of Linkage (Group 1) High (Thioether)High (Amide)Moderate (Thioether bond can undergo retro-Michael addition)
Stability of Linkage (Group 2) Very High (Triazole)Very High (Triazole)Very High (Triazole)

Table 1: Comparison of chemical properties and reactivity of common heterobifunctional PEG linkers.

Performance in Bioconjugation

The choice between these linkers often comes down to a trade-off between reaction kinetics, specificity, and the stability of the final conjugate.

  • This compound offers a robust and stable thioether linkage through the reaction of its bromo group with a thiol. This reaction is highly specific for thiols, especially at neutral pH. The subsequent azide-alkyne click chemistry provides a very stable and bioorthogonal linkage.

  • NHS Ester-PEG-Azide linkers are widely used due to the relatively fast reaction of NHS esters with primary amines. However, this reaction can be less specific than thiol-based conjugations, as proteins typically have multiple lysine residues, which can lead to a heterogeneous mixture of conjugates. The NHS ester group is also susceptible to hydrolysis in aqueous solutions, with a half-life of 4-5 hours at pH 7 and decreasing to 10 minutes at pH 8.6.

  • Maleimide-PEG-Azide linkers provide a rapid and highly specific reaction with thiols. However, the resulting thioether bond formed via a Michael addition is known to be susceptible to retro-Michael addition and thiol exchange reactions, which can lead to deconjugation, particularly under physiological conditions.

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized protocols for using this compound and a common alternative, NHS-Ester-PEG-Azide.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a thiol-containing protein to an alkyne-functionalized small molecule.

Step 1: Reaction of this compound with a Thiol-containing Protein

  • Preparation of Reagents:

    • Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess unreacted linker by size-exclusion chromatography (SEC) or dialysis.

Step 2: Click Chemistry Reaction with an Alkyne-functionalized Small Molecule

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-functionalized small molecule in a suitable solvent.

    • For CuAAC, prepare stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Click Reaction:

    • Add a 5- to 10-fold molar excess of the alkyne-functionalized small molecule to the azide-modified protein solution.

    • For CuAAC, add the copper catalyst, reducing agent, and ligand to the reaction mixture.

    • For SPAAC (if using a strained alkyne), no catalyst is required.

    • Incubate the reaction mixture for 1-4 hours at room temperature.

  • Final Purification:

    • Purify the final conjugate using SEC or another suitable chromatography method to remove excess reagents.

Protocol 2: Two-Step Conjugation using NHS-Ester-PEG-Azide

This protocol outlines the conjugation of a protein (via primary amines) to an alkyne-functionalized molecule.

Step 1: Reaction of NHS-Ester-PEG-Azide with a Protein

  • Preparation of Reagents:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of NHS-Ester-PEG-Azide in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the NHS-Ester-PEG-Azide stock solution to the protein solution.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).

    • Remove excess linker by SEC or dialysis.

Step 2: Click Chemistry Reaction

  • Follow the same procedure as described in Step 2 of Protocol 1.

Visualizing the Application: Antibody-Drug Conjugate (ADC) Development

A primary application for heterobifunctional PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). The following diagrams illustrate a typical workflow for ADC development and the targeted signaling pathway.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation cluster_Characterization Characterization cluster_Evaluation Preclinical Evaluation Target_ID Target Antigen Identification Ab_Dev Antibody Development Target_ID->Ab_Dev Ab_Mod Antibody Modification Ab_Dev->Ab_Mod Payload_Sel Payload Selection Linker_Attach Linker-Payload Attachment Payload_Sel->Linker_Attach Linker_Sel Linker Selection Linker_Sel->Linker_Attach Ab_Mod->Linker_Attach Purification Purification Linker_Attach->Purification DAR DAR Determination Purification->DAR Purity Purity & Aggregation Analysis DAR->Purity Binding_Assay Binding Assay Purity->Binding_Assay In_Vitro In Vitro Cytotoxicity Binding_Assay->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Receptor Ligand->HER3 HER2 HER2 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC_Action ADC binds to HER2, internalizes, and releases payload, leading to cell death. ADC_Action->HER2

References

A Comparative Analysis of Bromo-PEG3-azide and NHS-PEG-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation reagents is paramount to the success of creating stable and functional biomolecular conjugates. This guide provides an objective comparison between two heterobifunctional PEGylation reagents: Bromo-PEG3-azide and NHS-PEG-azide. By examining their distinct reaction mechanisms, target specificities, and performance characteristics based on available data, this document aims to empower researchers to make informed decisions for their specific bioconjugation needs.

This comparison will delve into the chemical properties, reaction kinetics, and stability of the conjugates formed by each reagent. Quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

At a Glance: this compound vs. NHS-PEG-azide

FeatureThis compoundNHS-PEG-azide
Primary Target Thiol groups (e.g., Cysteine residues)Primary amine groups (e.g., Lysine residues, N-terminus)
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl Substitution
Formed Bond Thioether bondAmide bond
Optimal pH ~7.0-8.57.2-9.0[1]
Reaction Speed Generally slower (hours to overnight)[2]Generally faster (30 minutes to a few hours)[1]
Bond Stability High, generally stableVery high, stable amide bond
Key Side Reaction Alkylation of other nucleophiles (e.g., histidine, lysine) at higher pHHydrolysis of the NHS ester, especially at higher pH[3]
Selectivity High for thiols over other nucleophilesHigh for primary amines
Common Use Cases Site-specific conjugation to engineered cysteinesLabeling of surface-accessible lysines

Reaction Mechanisms and Specificity

The fundamental difference between this compound and NHS-PEG-azide lies in the reactive moiety attached to the PEG linker, which dictates their target specificity on biomolecules.

This compound features a bromo group, which is an alkyl halide. This group reacts with nucleophiles via an SN2 reaction mechanism. In the context of protein bioconjugation, the primary and most efficient target for alkylation by a bromo group is the thiol side chain of cysteine residues.[4] The sulfur atom in a deprotonated thiol (thiolate) is a potent nucleophile that readily attacks the carbon atom bearing the bromine, displacing it and forming a stable thioether bond. While reactions with other nucleophilic amino acid side chains like histidine and lysine are possible, they are generally much slower and less favored, especially under controlled pH conditions.

NHS-PEG-azide , on the other hand, contains an N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. The reaction proceeds through a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a highly stable amide bond and the release of NHS as a byproduct. This reaction is highly efficient and selective for primary amines within the optimal pH range.

Visualizing the Reaction Pathways

Bromo_PEG3_azide_Reaction cluster_activation Deprotonation BromoPEG This compound TransitionState Transition State BromoPEG->TransitionState Protein_Cys Protein-SH (Cysteine) Thiolate Protein-S⁻ (Thiolate) Protein_Cys->Thiolate pH ~7.0-8.5 Thiolate->TransitionState Nucleophilic Attack Conjugate Protein-S-PEG3-azide (Thioether bond) TransitionState->Conjugate Bromide Br⁻ TransitionState->Bromide Leaving Group NHS_PEG_azide_Reaction NHSPeg NHS-PEG-azide TetrahedralIntermediate Tetrahedral Intermediate NHSPeg->TetrahedralIntermediate Protein_Lys Protein-NH₂ (Lysine/N-terminus) Protein_Lys->TetrahedralIntermediate Nucleophilic Attack (pH 7.2-9.0) Conjugate Protein-NH-CO-PEG3-azide (Amide bond) TetrahedralIntermediate->Conjugate NHS N-hydroxysuccinimide TetrahedralIntermediate->NHS Leaving Group Experimental_Workflows cluster_bromo This compound Workflow cluster_nhs NHS-PEG-azide Workflow B_Prot_Prep Protein Preparation (Ensure free thiols) B_Conjugation Conjugation Reaction (pH 7.2-7.5, 2-4h RT or O/N 4°C) B_Prot_Prep->B_Conjugation B_Reagent_Prep Prepare this compound (in DMSO/DMF) B_Reagent_Prep->B_Conjugation B_Purification Purification (Desalting/Dialysis) B_Conjugation->B_Purification B_Characterization Characterization (Mass Spec) B_Purification->B_Characterization N_Prot_Prep Protein Preparation (Amine-free buffer) N_Conjugation Conjugation Reaction (pH 8.3-8.5, 30-60 min RT) N_Prot_Prep->N_Conjugation N_Reagent_Prep Prepare NHS-PEG-azide (in DMSO/DMF, fresh) N_Reagent_Prep->N_Conjugation N_Quenching Quenching (Tris buffer) N_Conjugation->N_Quenching N_Purification Purification (Desalting/Dialysis) N_Quenching->N_Purification N_Characterization Characterization (Mass Spec) N_Purification->N_Characterization

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling and subsequent analysis of proteins are critical for understanding their function, interactions, and therapeutic potential. Bromo-PEG3-azide has emerged as a versatile heterobifunctional linker for protein modification, enabling a two-step labeling strategy. This guide provides an objective comparison of this compound with alternative protein labeling reagents, supported by experimental protocols and data presentation for mass spectrometry-based analysis.

Performance Comparison of Protein Labeling Reagents

The selection of a labeling reagent is a critical step in a proteomics workflow and depends on the specific research question, the nature of the target protein, and the desired downstream analysis. This compound offers a unique combination of features by providing a bromide for covalent attachment to specific amino acid residues and an azide for subsequent bioorthogonal "click" chemistry.

Here, we compare this compound with other common classes of labeling reagents.

FeatureThis compoundIodoacetyl-based Reagents (e.g., Iodoacetyl-PEG-Biotin)Maleimide-based Reagents (e.g., Maleimide-PEG-NHS ester)Isobaric Tags (e.g., TMT, iTRAQ)
Primary Target Cysteine (via bromo- group)Cysteine (via iodoacetyl- group)Cysteine (via maleimide group)Primary amines (Lysine, N-terminus)
Labeling Chemistry S-alkylation & Azide-alkyne cycloadditionS-alkylationMichael additionAmine acylation
Reactivity ModerateHighHighHigh
Specificity Good for cysteine; potential for off-target reactions with other nucleophiles.High for cysteine; some off-target reactivity.High for cysteine at neutral pH.High for primary amines.
Multiplexing No inherent multiplexing capability.No inherent multiplexing capability.No inherent multiplexing capability.High (up to 18-plex with TMTpro).[1]
Quantification Level MS1 (precursor ion intensity)MS1 (precursor ion intensity)MS1 (precursor ion intensity)MS2/MS3 (reporter ion intensity)
Key Advantage Two-step labeling allows for modularity; PEG linker enhances solubility.Well-established and highly reactive for cysteine labeling.Highly specific for cysteines under controlled pH.Enables relative quantification of multiple samples simultaneously.
Considerations Bromo group is a good leaving group but slightly less reactive than iodo.Potential for off-target modifications.Maleimide adducts can undergo hydrolysis.Ratio compression can affect accuracy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with this compound and subsequent mass spectrometry analysis.

Protocol 1: Labeling of Cysteine Residues with this compound

This protocol outlines the steps for the initial labeling of a protein's cysteine residues.

  • Protein Preparation:

    • Dissolve the protein sample in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

    • If the protein has disulfide bonds, reduce them by adding a 10-20 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at 37°C.

    • Remove the reducing agent using a desalting column or buffer exchange to prevent interference with the alkylation reaction.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound in a compatible solvent like DMSO.

    • Add a 10-50 fold molar excess of this compound to the reduced protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to scavenge any unreacted this compound.

    • Remove excess labeling reagent and byproducts by dialysis, buffer exchange, or size-exclusion chromatography.

Protocol 2: Click Chemistry for Secondary Labeling

Following the initial labeling with the azide group, a reporter molecule (e.g., a fluorescent dye or biotin with an alkyne group) can be attached via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Prepare Click Chemistry Reagents:

    • Copper (I) source: Prepare a fresh solution of copper(II) sulfate (CuSO4).

    • Reducing agent: Prepare a fresh solution of a reducing agent like sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) in situ.

    • Copper ligand: Prepare a solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) ion and improve reaction efficiency.

    • Alkyne-functionalized reporter: Dissolve the alkyne-containing reporter molecule (e.g., Alkyne-Biotin or a fluorescent dye alkyne) in a suitable solvent.

  • Click Reaction:

    • To the azide-labeled protein from Protocol 1, add the alkyne-functionalized reporter, the copper ligand, the copper(II) sulfate, and finally the reducing agent.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification:

    • Purify the dual-labeled protein to remove excess reagents using methods described in Protocol 1, step 3.

Protocol 3: Mass Spectrometry Analysis of Labeled Proteins (Bottom-Up Proteomics)

This protocol describes the preparation and analysis of the labeled protein for identification and quantification by mass spectrometry.

  • Protein Denaturation and Digestion:

    • Denature the purified, labeled protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce any remaining disulfide bonds with DTT or TCEP and alkylate with a standard alkylating agent like iodoacetamide to cap any unreacted cysteines.

    • Dilute the denatured protein solution to reduce the denaturant concentration to allow for enzymatic activity.

    • Digest the protein into peptides using a protease such as trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide digest with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a solvent compatible with liquid chromatography (LC), typically 0.1% formic acid in water.

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the mass modification corresponding to the this compound label (plus any secondary label from click chemistry) on cysteine residues as a variable modification in the search parameters.

    • Quantification can be performed based on the precursor ion intensities (MS1) of the identified labeled peptides.

Mandatory Visualizations

To better illustrate the experimental processes and relationships, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_ms Mass Spectrometry Analysis protein Protein Sample reduction Reduction (DTT/TCEP) protein->reduction labeling Alkylation with This compound reduction->labeling quenching Quenching labeling->quenching purification1 Purification quenching->purification1 azide_protein Azide-labeled Protein purification1->azide_protein click_reaction CuAAC Reaction with Alkyne-Reporter azide_protein->click_reaction purification2 Purification click_reaction->purification2 labeled_protein Dual-labeled Protein purification2->labeled_protein digestion Denaturation & Digestion labeled_protein->digestion cleanup Peptide Cleanup (C18) digestion->cleanup lcms LC-MS/MS cleanup->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for labeling and analysis.

comparison_pathway cluster_bromo This compound Pathway cluster_iodo Iodoacetyl-PEG-Biotin Pathway cluster_maleimide Maleimide-PEG-NHS Pathway cys_bromo Cysteine Alkylation azide Azide Handle cys_bromo->azide click Click Chemistry azide->click reporter_bromo Reporter Attachment click->reporter_bromo cys_iodo Cysteine Alkylation biotin_direct Direct Biotinylation cys_iodo->biotin_direct cys_mal Cysteine Michael Addition nhs NHS Ester cys_mal->nhs lys_amine Lysine Amine Reaction nhs->lys_amine crosslink Protein Crosslinking lys_amine->crosslink start Protein Target start->cys_bromo This compound start->cys_iodo Iodoacetyl-PEG-Biotin start->cys_mal Maleimide-PEG-NHS

Caption: Comparison of labeling pathways.

References

A Comparative Guide to the Structural Confirmation of Bromo-PEG3-azide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise structure of linker molecules is paramount to the efficacy and reproducibility of novel therapeutics and research tools. Bromo-PEG3-azide is a heterobifunctional linker that incorporates a reactive bromide for nucleophilic substitution and an azide group for click chemistry applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its structure. This guide provides a comprehensive comparison of the expected NMR data for this compound with an alternative linker, 1-Amino-11-azido-3,6,9-trioxaundecane (Azido-PEG3-amine), supported by detailed experimental protocols and structural diagrams.

Structural Confirmation of this compound: Predicted NMR Data

Due to the limited availability of publicly accessible, fully assigned experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for similar polyethylene glycol (PEG) structures and the known effects of adjacent functional groups (bromide and azide).

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Br-CH₂ -CH₂-O-~3.80Triplet2H
Br-CH₂-CH₂ -O-~3.68Triplet2H
-O-CH₂ -CH₂ -O- (internal)~3.65Multiplet4H
-O-CH₂ -CH₂-N₃~3.70Triplet2H
-O-CH₂-CH₂ -N₃~3.39Triplet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Br-C H₂-CH₂-O-~30.5
Br-CH₂-C H₂-O-~71.0
-O-C H₂-C H₂-O- (internal)~70.5
-O-C H₂-CH₂-N₃~70.0
-O-CH₂-C H₂-N₃~50.7

Comparative Analysis: this compound vs. Azido-PEG3-amine

A common alternative to this compound is Azido-PEG3-amine, where the bromide is replaced by a primary amine. This substitution significantly alters the NMR spectrum, providing a clear method for differentiation.

Table 3: Comparative ¹H NMR Data

Functional GroupThis compound (Predicted δ, ppm)Azido-PEG3-amine (Experimental δ, ppm)Key Difference
Methylene adjacent to Bromine (Br-CH₂ -)~3.80N/AAbsence of a downfield triplet around 3.80 ppm.
Methylene adjacent to Amine (H₂N-CH₂ -)N/A~2.85Appearance of a triplet around 2.85 ppm.
Methylene adjacent to Azide (-CH₂ -N₃)~3.39~3.39Minimal change is expected for the azide terminus.

Table 4: Comparative ¹³C NMR Data

Functional GroupThis compound (Predicted δ, ppm)Azido-PEG3-amine (Experimental δ, ppm)Key Difference
Carbon adjacent to Bromine (Br-C H₂-)~30.5N/AAbsence of a signal in the ~30 ppm region.
Carbon adjacent to Amine (H₂N-C H₂-)N/A~40.3Appearance of a signal around 40.3 ppm.
Carbon adjacent to Azide (-C H₂-N₃)~50.7~50.7Minimal change is expected for the azide terminus.

Experimental Protocols

NMR Sample Preparation:

  • Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.

Visualizing Structural Confirmation with NMR

The following diagrams illustrate the structure of this compound and the key correlations that would be observed in 2D NMR experiments (like HSQC) to confirm the structure, as well as a workflow for the comparative analysis.

G Structure and Key NMR Correlations for this compound cluster_structure This compound Structure cluster_nmr Expected ¹H-¹³C HSQC Correlations Br Br C1 CH₂ Br->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 N3 N₃ C8->N3 H_C1 ¹H: ~3.80 ppm C_C1 ¹³C: ~30.5 ppm H_C1->C_C1 Br-CH₂ H_C8 ¹H: ~3.39 ppm C_C8 ¹³C: ~50.7 ppm H_C8->C_C8 N₃-CH₂ H_PEG ¹H: ~3.65-3.70 ppm C_PEG ¹³C: ~70.0-71.0 ppm H_PEG->C_PEG PEG Backbone

Caption: Structure of this compound and its key predicted ¹H-¹³C NMR correlations.

G Workflow for Comparative NMR Analysis cluster_sample1 Product: this compound cluster_sample2 Alternative: Azido-PEG3-amine Sample1 Acquire ¹H and ¹³C NMR Spectra Analyze1 Analyze Chemical Shifts and Multiplicities Sample1->Analyze1 Compare1 Compare with Predicted Data Analyze1->Compare1 Conclusion Structural Confirmation and Differentiation Compare1->Conclusion Sample2 Acquire ¹H and ¹³C NMR Spectra Analyze2 Analyze Chemical Shifts and Multiplicities Sample2->Analyze2 Compare2 Compare with Literature/Experimental Data Analyze2->Compare2 Compare2->Conclusion

Caption: A logical workflow for the comparative NMR analysis of two PEG linkers.

Assessing the Purity of Synthesized Bromo-PEG3-azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Bromo-PEG3-azide, a heterobifunctional linker commonly used in bioconjugation and drug delivery. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment methods.

This compound is a valuable tool in the development of complex biomolecules and targeted therapeutics. Its defined structure, featuring a terminal bromide for nucleophilic substitution and an azide for click chemistry, allows for the precise assembly of antibody-drug conjugates (ADCs), PROTACs, and other targeted constructs. However, impurities arising from the synthetic process can interfere with these sensitive applications, leading to inconsistent results and potentially compromising the efficacy and safety of the final product.

This guide will delve into the most effective analytical methods for characterizing the purity of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach utilizing several analytical techniques is recommended for a thorough assessment of this compound purity. Each technique provides unique insights into the identity and quantity of the target molecule and potential impurities.

Analytical TechniqueInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
¹H NMR Spectroscopy Structural confirmation, identification and quantification of proton-containing impurities.≥95%[1]Provides detailed structural information and is highly quantitative.May not detect impurities lacking protons or those with overlapping signals.
¹³C NMR Spectroscopy Confirmation of the carbon backbone and functional groups.-Complements ¹H NMR for unambiguous structural elucidation.Lower sensitivity than ¹H NMR and requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities based on mass-to-charge ratio.-Highly sensitive, provides exact mass, and can be coupled with chromatography (LC-MS).May not be quantitative without appropriate standards.
HPLC (with UV/ELSD/MS) Separation and quantification of the main product from impurities.>90.0% (HPLC)[2]Excellent for separating complex mixtures and providing quantitative purity data.Requires method development and may not identify all co-eluting impurities without a mass detector.
FTIR Spectroscopy Presence of the azide functional group.-Quick and straightforward method to confirm the key functional group.Provides limited information on the overall structure and purity.

Key Impurities in this compound Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from a tri(ethylene glycol) core. Potential impurities can arise from incomplete reactions or side reactions. Understanding these potential contaminants is crucial for developing robust analytical methods.

Impurity NameChemical StructureOrigin
Tri(ethylene glycol)HO-(CH₂CH₂O)₃-HUnreacted starting material.
1-Bromo-8-hydroxy-3,6-dioxaoctane (Bromo-PEG3-OH)Br-(CH₂CH₂O)₃-HIncomplete azidation.
1-Azido-8-hydroxy-3,6-dioxaoctane (Azido-PEG3-OH)N₃-(CH₂CH₂O)₃-HIncomplete bromination.
1,8-Dibromo-3,6-dioxaoctane (Bromo-PEG3-Br)Br-(CH₂CH₂O)₃-BrDimerization or reaction with excess brominating agent.
1,8-Diazido-3,6-dioxaoctane (Azido-PEG3-Azide)N₃-(CH₂CH₂O)₃-N₃Dimerization or reaction with excess azide source.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and quantify its purity by identifying and integrating signals from the main compound and any proton-bearing impurities.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

  • δ 3.81 (t, J = 6.0 Hz, 2H): -CH₂-Br

  • δ 3.69-3.64 (m, 8H): -O-CH₂-CH₂-O-

  • δ 3.39 (t, J = 5.0 Hz, 2H): -CH₂-N₃

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more

Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

  • δ 71.3, 70.7, 70.6, 70.1: PEG backbone carbons

  • δ 50.7: -CH₂-N₃

  • δ 30.2: -CH₂-Br

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify any impurities based on their mass-to-charge ratio.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

LC-MS Parameters (Electrospray Ionization - ESI):

  • HPLC System: Standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive ESI

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Scan Range: m/z 100-1000

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₁₆BrN₃O₃

  • Exact Mass: 281.04 g/mol

  • Expected [M+H]⁺: 282.045

  • Expected [M+Na]⁺: 304.027

High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound from its impurities and determine its purity based on the relative peak areas.

HPLC Parameters:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the azide functional group.

Sample Preparation:

  • A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

FTIR Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

Expected FTIR Data:

  • A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) asymmetric stretch.

Visualization of Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis This compound Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying over Na2SO4 Workup->Drying Concentration Concentration in vacuo Drying->Concentration FTIR FTIR Spectroscopy (Azide Confirmation) Concentration->FTIR HPLC HPLC Analysis (Purity Assessment) Concentration->HPLC NMR NMR Spectroscopy (Structural Confirmation & Purity) Concentration->NMR MS Mass Spectrometry (MW Confirmation) Concentration->MS Purity_Check Purity > 95%? HPLC->Purity_Check NMR->Purity_Check Pass Product Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

References

Comparing the efficiency of CuAAC and SPAAC for Bromo-PEG3-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a focus on their application for Bromo-PEG3-azide, a common heterobifunctional linker. By presenting supporting experimental data from analogous systems, detailed protocols, and clear visualizations, this document aims to facilitate an informed selection of the most suitable ligation strategy.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole. In contrast, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to react with an azide, forming a triazole product.[1] This distinction has significant implications for their respective applications, particularly in biological systems where the cytotoxicity of copper is a concern.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions based on data from similar PEGylated systems. These values provide a baseline for what can be expected when using this compound.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹[3]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[3]
Typical Reaction Time 1 - 4 hours[4]30 minutes - 24 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature Room Temperature to 50°C4 - 37°C
pH Range 4 - 114 - 10
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)
Side Reactions Potential for oxidative homocoupling of alkynesPotential for off-target reactions with thiols

Logical Workflow for Method Selection

The decision to use CuAAC or SPAAC for a this compound reaction is contingent on several experimental factors. The following diagram illustrates a logical workflow to guide this selection process.

G cluster_start Start cluster_decision Decision Criteria cluster_methods Recommended Method Start Define Application (e.g., in vitro, in vivo, live cell) Biocompatibility Is copper toxicity a concern? Start->Biocompatibility Kinetics Is rapid reaction kinetics critical? Biocompatibility->Kinetics No SPAAC Select SPAAC Biocompatibility->SPAAC Yes Cost Are reagent costs a major factor? Kinetics->Cost No CuAAC Select CuAAC Kinetics->CuAAC Yes Cost->SPAAC Yes (Strained cyclooctynes can be expensive) Cost->CuAAC No (Simple alkynes are cost-effective)

Caption: Logical workflow for selecting between CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other copper-chelating ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO or other suitable organic solvent

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in a compatible solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction tube, add the alkyne-functionalized molecule to the desired final concentration in PBS.

    • Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.1-1.5 equivalents) relative to the alkyne is often used.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is commonly used to protect biomolecules.

    • Add the copper/ligand premix to the alkyne/azide mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using appropriate methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a typical SPAAC reaction between this compound and a cyclooctyne-functionalized molecule (e.g., containing a DBCO group).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-containing molecule)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO or other suitable organic solvent

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in a compatible solvent.

  • Reaction Setup:

    • In a reaction tube, add the cyclooctyne-functionalized molecule to the desired final concentration in PBS.

    • Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion of the limiting reagent.

  • Incubation:

    • Mix the solutions and incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific cyclooctyne used.

    • The reaction progress can be monitored by observing the consumption of the limiting reagent via techniques like HPLC or LC-MS.

  • Purification:

    • If necessary, the final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between them is ultimately dictated by the specific requirements of the experiment. CuAAC offers the advantage of rapid reaction kinetics and the use of readily available and less expensive terminal alkynes. However, the requirement of a copper catalyst can be a significant drawback for applications involving living cells or other sensitive biological systems due to its cytotoxicity.

SPAAC provides a powerful, catalyst-free alternative that is highly biocompatible and well-suited for in vivo and live-cell labeling. The reaction rates of SPAAC are highly dependent on the strain of the cyclooctyne used, with reagents like DBCO offering fast kinetics. The main considerations for SPAAC are the potentially higher cost and larger size of the cyclooctyne reagents. By carefully considering the experimental context and the information provided in this guide, researchers can select the optimal click chemistry strategy to achieve their desired outcomes.

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of Bromo-PEG3-Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability directly impacts the efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of the in-vitro and in-vivo stability of the Bromo-PEG3-azide linker with a common alternative, the maleimide-based linker. This comparison is supported by experimental data to inform rational drug design and development.

The this compound linker is a heterobifunctional linker featuring a bromide group at one end and an azide group at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The bromide serves as a reactive site for nucleophilic substitution, allowing for conjugation to moieties such as thiols. The azide group is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a highly stable triazole ring with an alkyne-containing molecule. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules.

Quantitative Stability Data

The stability of a linker is paramount to prevent premature release of the payload in circulation, which can lead to off-target toxicity and reduced therapeutic efficacy. The following table summarizes the stability of linkers formed via click chemistry (relevant to this compound) and maleimide chemistry.

Linker TypeLinkage ChemistryIn-Vitro Stability (Plasma/Serum)In-Vivo StabilityKey Findings & References
Azide-Alkyne (Click Chemistry) 1,2,3-TriazoleHigh . The triazole ring is exceptionally stable and resistant to enzymatic cleavage.High . The triazole linkage is known to be metabolically stable, leading to a longer half-life of the conjugate.[1]The 1,2,3-triazole ring formed via click chemistry is a robust amide bond bioisostere that is not cleaved by proteases, enhancing in-vivo stability.[1]
Maleimide-Thiol ThiosuccinimideVariable to Low . Susceptible to retro-Michael addition in the presence of thiols (e.g., albumin), leading to premature payload release.Variable to Low . The instability observed in vitro often translates to in-vivo studies, resulting in a shorter half-life of the intact conjugate.Cysteine-linked ADCs with N-alkyl maleimides showed 35-67% deconjugation in serum over 7 days at 37°C.[2] In contrast, N-aryl maleimides exhibited less than 20% deconjugation under the same conditions.[2]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of payload deconjugation in plasma from different species.

Methodology:

  • ADC Incubation: The antibody-drug conjugate (ADC) is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C. Control samples are incubated in phosphate-buffered saline (PBS).

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs are used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to isolate the ADC from the plasma matrix before LC-MS analysis.

In-Vivo Pharmacokinetic Study

Objective: To evaluate the in-vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • Animal Model: An appropriate animal model (e.g., mice, rats) is used.

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Plasma Processing: Blood samples are processed to isolate plasma.

  • Bioanalysis:

    • Total Antibody Concentration: Measured by ELISA.

    • Intact ADC Concentration: Measured by a payload-specific ELISA or by LC-MS.

    • Free Payload Concentration: Measured by LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for both the total antibody and the intact ADC.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for an in-vitro plasma stability assay of an antibody-drug conjugate.

experimental_workflow Experimental Workflow for In-Vitro ADC Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation ADC Antibody-Drug Conjugate (ADC) Incubate Incubate at 37°C ADC->Incubate Plasma Human/Mouse Plasma Plasma->Incubate PBS PBS (Control) PBS->Incubate Timepoints Collect Aliquots at 0, 6, 24, 48, 72, 168h Incubate->Timepoints ELISA ELISA (Total Ab & Conjugated Drug) Timepoints->ELISA LCMS LC-MS (Intact ADC & Free Payload) Timepoints->LCMS Deconjugation Calculate % Deconjugation ELISA->Deconjugation LCMS->Deconjugation HalfLife Determine In-Vitro Half-life Deconjugation->HalfLife

In-Vitro ADC Stability Assay Workflow.

Logical Relationships in Linker Stability

The following diagram illustrates the factors influencing the stability of this compound and maleimide-based linkers and their downstream consequences.

linker_stability_logic Linker Stability and its Consequences cluster_bromo_peg_azide This compound Linker cluster_maleimide Maleimide-Based Linker Click_Chem Click Chemistry (Azide-Alkyne Cycloaddition) Triazole Stable Triazole Linkage Click_Chem->Triazole High_Stability High In-Vivo Stability Triazole->High_Stability Efficacy Improved Therapeutic Efficacy High_Stability->Efficacy Michael_Add Michael Addition (Thiol-Maleimide) Thiosuccinimide Labile Thiosuccinimide Adduct Michael_Add->Thiosuccinimide Retro_Michael Retro-Michael Addition (in plasma) Thiosuccinimide->Retro_Michael Deconjugation Premature Payload Release Retro_Michael->Deconjugation Toxicity Off-Target Toxicity Deconjugation->Toxicity Reduced_Efficacy Reduced Efficacy Deconjugation->Reduced_Efficacy

Factors influencing linker stability.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromo-PEG3-azide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Bromo-PEG3-azide, a bifunctional linker containing both a polyethylene glycol (PEG) chain and an azide group, requires careful consideration for its disposal due to the potential hazards associated with the azide functional group. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.

The disposal of this compound is primarily governed by the reactive and toxic nature of the azide group. While the PEG component is generally considered biocompatible and biodegradable, the azide moiety necessitates specific handling protocols to mitigate risks such as the formation of explosive metal azides and the release of toxic hydrazoic acid.

Key Safety Considerations and Disposal Pathways

The decision for the proper disposal of this compound hinges on several factors, including its concentration, the nature of the waste (e.g., pure compound, dilute solution, contaminated materials), and institutional and regulatory requirements. Two primary disposal routes are recommended for azide-containing compounds: direct disposal as hazardous waste and chemical deactivation (quenching) followed by disposal.

Direct Disposal as Hazardous Waste: This is often the most straightforward and safest method, particularly for concentrated solutions, the pure organic azide, or waste mixed with other chemicals.[1] All materials contaminated with this compound, including personal protective equipment (PPE), weighing paper, and pipette tips, should be collected in a dedicated and clearly labeled waste container.[1] It is crucial to use plastic containers for azide waste to prevent the formation of shock-sensitive and explosive heavy metal azides that can occur with metal containers.[1][2]

Chemical Deactivation (Quenching): For dilute solutions of azides (typically ≤5%), chemical deactivation can be employed to render the waste non-hazardous before disposal.[1] A common method for inorganic azides like sodium azide is treatment with nitrous acid. However, the stability and reactivity of organic azides like this compound can vary significantly based on their chemical structure. Organic azides are known to be sensitive to decomposition from heat, light, friction, and pressure. Therefore, any deactivation protocol should be approached with extreme caution and ideally performed on a small scale first.

Quantitative Data on Azide Stability

The stability of organic azides is a critical factor in their safe handling and disposal. The following table summarizes key stability considerations for organic azides.

ParameterGuidelineCitation
Carbon to Nitrogen (C/N) Ratio Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled in small quantities and stored at low temperatures. Azides with a C/N ratio of less than 1 should generally not be isolated.
Concentration Solutions of organic azides should not exceed 1 M.
Storage Temperature Store at -18°C or below, in the absence of light.

This compound (C8H16BrN3O3) has a C/N ratio greater than 1, suggesting it can be isolated, but it should still be handled with care as an organic azide.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated decision1 Is the waste a dilute aqueous solution (≤5%)? start->decision1 direct_disposal Direct Disposal as Hazardous Waste decision1->direct_disposal No deactivation Chemical Deactivation (Quenching) decision1->deactivation Yes segregate Segregate in a dedicated, labeled plastic container direct_disposal->segregate perform_deactivation Perform deactivation in a fume hood with appropriate PPE deactivation->perform_deactivation label Label as 'Hazardous Waste: Contains Organic Azide' segregate->label contact_ehs Contact Environmental Health & Safety (EH&S) for pickup label->contact_ehs verify Verify complete destruction of azide perform_deactivation->verify verify->direct_disposal Incomplete neutralize Neutralize the resulting solution verify->neutralize Complete dispose_neutral Dispose of according to institutional guidelines neutralize->dispose_neutral

Disposal decision workflow for this compound.

Experimental Protocol: Chemical Deactivation of Dilute Azide Solutions

This protocol is adapted from the procedure for deactivating sodium azide and should be performed with extreme caution for organic azides like this compound, only by trained personnel, and in a certified chemical fume hood.

Materials:

  • Dilute this compound waste solution (≤5%)

  • 20% aqueous solution of sodium nitrite (NaNO2)

  • 20% aqueous solution of sulfuric acid (H2SO4)

  • Stir plate and stir bar

  • Three-necked flask

  • Dropping funnel

  • pH paper or pH meter

  • Appropriate PPE (safety goggles, lab coat, acid-resistant gloves)

Procedure:

  • Setup: Place the dilute this compound solution in the three-necked flask equipped with a stirrer and a dropping funnel. Ensure the setup is in a properly functioning chemical fume hood.

  • Addition of Sodium Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated to be in the solution.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN3). The reaction will generate nitrogen oxides, so efficient ventilation is essential.

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Verification: Test for the presence of residual azides. A common qualitative test involves adding a drop of the solution to a spot plate, acidifying with dilute hydrochloric acid, and adding a drop of ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning the azide was not completely destroyed.

  • Neutralization and Disposal: Once the absence of azide is confirmed, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9. The neutralized solution can then be disposed of according to institutional guidelines for non-hazardous aqueous waste.

Important Safety Precautions:

  • Never dispose of azide-containing solutions down the drain without deactivation, as this can lead to the formation of explosive metal azides in copper or lead plumbing.

  • Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves. For handling highly toxic azides, silver shield gloves under nitrile gloves are recommended.

  • Handle solid this compound with care, avoiding friction, shock, and heat.

  • In case of a spill of solid azide, carefully sweep it up to avoid dust formation and decontaminate the area.

  • In the event of skin contact, remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes, then seek medical attention.

By adhering to these procedures and maintaining a strong safety culture, laboratories can effectively manage the risks associated with this compound and ensure the protection of personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Bromo-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bromo-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a polyethylene glycol (PEG) derivative containing both a bromide and a reactive azide group. Due to the potential hazards associated with azide compounds, including high toxicity and the risk of explosive decomposition, strict adherence to the following protocols is essential to ensure laboratory safety.[1]

Hazard Identification and Core Precautions

This compound combines a hydrophilic PEG spacer with two reactive functional groups: a bromide, which is a good leaving group for nucleophilic substitution, and an azide, which is used in click chemistry.[2][3][4][5] The primary hazards are associated with the azide group.

  • Toxicity: Azide compounds can be harmful if ingested, inhaled, or absorbed through the skin. Sodium azide, a related inorganic azide, is readily absorbed through the skin and can hydrolyze to form the highly toxic and volatile hydrazoic acid.

  • Explosive Potential: Organic azides are energetic compounds. While larger organic azides are generally more stable, the risk of decomposition is increased by heat, shock, or friction. A critical and severe hazard is the formation of highly shock-sensitive and explosive heavy metal azides.

  • Reactivity: Avoid contact with strong acids, oxidizing agents, acid chlorides, acid anhydrides, and heavy metals (e.g., lead, copper, silver, mercury). Mixing with acids can generate highly toxic and explosive hydrazoic acid. Halogenated solvents should also be used with caution.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver Shield™ gloves worn under nitrile gloves.Provides an extra layer of protection against skin absorption, a known route of exposure for azides.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashes.Protects against chemical splashes and potential projectiles in the event of an unexpected reaction.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For tasks with a higher risk of exposure to liquids or particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the chemical.
Respiratory Protection All manipulations should be performed in a certified chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors may be necessary.Minimizes inhalation exposure to the compound and any volatile byproducts.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.
Engineering Controls
  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: A blast shield should be used for all azide compounds, particularly when heating or concentrating the material, to provide protection from potential explosions.

  • Safety Equipment: An eyewash station and safety shower must be nearby and accessible.

Operational and Disposal Plans

A step-by-step approach is crucial for the safe handling of this compound from receipt to disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Review: Before starting any work, review this guide and the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE and safety equipment are readily available.

  • Work Area Setup: Work in a designated area within a chemical fume hood. Line the work surface with disposable absorbent bench paper.

  • Handling and Weighing:

    • Use plastic, ceramic, or Teflon-coated spatulas for handling the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reaction Setup:

    • Avoid using ground glass joints where possible, as friction can be an ignition source. If necessary, ensure they are well-lubricated.

    • If heating the reaction, use a blast shield.

  • Storage: Store this compound in a tightly sealed and clearly labeled container. It should be stored at -20°C in a dry, dark place. Store away from incompatible materials, especially acids and heavy metals.

prep Preparation - Review SDS & SOP - Don PPE - Prepare Fume Hood handling Handling & Weighing - Use non-metal spatula - Add solid to solvent slowly prep->handling reaction Reaction - Use blast shield if heating - Avoid friction handling->reaction spill Spill Response - Alert others - Absorb with inert material - Collect for disposal handling->spill If Spill Occurs storage Storage - Tightly sealed container - Store at -20°C - Away from incompatibles reaction->storage Post-Reaction reaction->spill If Spill Occurs disposal Waste Disposal - Collect in designated container - Deactivate azide (if required) - Arrange EHS pickup reaction->disposal Waste Generation

Safe Handling Workflow for this compound.
Disposal Plan

Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azides.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, disposable labware) should be placed in a separate, clearly labeled hazardous waste container.

    • Segregation: Do not mix azide waste with acidic waste.

  • Deactivation of Azide Waste (Recommended Protocol): For aqueous solutions containing azides, a deactivation step is recommended before disposal. This procedure should be performed in a fume hood.

    • Prepare a solution of sodium nitrite. A common method suggests using a 40% excess of sodium nitrite for every gram of sodium azide.

    • In a three-necked flask equipped with a stirrer and a dropping funnel, slowly add the sodium nitrite solution to the acidic azide-containing waste solution. The order of addition is critical.

    • This reaction converts the azide to nitrogen gas.

    • After the reaction is complete, neutralize the solution with a dilute base (e.g., NaOH) to a pH between 6 and 9.

    • The deactivated solution should still be collected as hazardous waste.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.

start Waste Generated (Liquid & Solid) collect Collect in Separate, Labeled Containers start->collect no_drain DO NOT Pour Down Drain collect->no_drain deactivate Deactivate Aqueous Waste? (Optional, Recommended) no_drain->deactivate deactivate_proc Slowly add Sodium Nitrite in a fume hood. Neutralize post-reaction. deactivate->deactivate_proc Yes ehs_pickup Arrange Pickup by EHS for Final Disposal deactivate->ehs_pickup No deactivate_proc->ehs_pickup

Disposal Decision Tree for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG3-azide
Reactant of Route 2
Bromo-PEG3-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.